Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-5-4-9(12)8(6-13)7-14/h8-9H,4-7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPKBQDMQMWFFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate
Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, renowned for its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1] The strategic introduction of fluorine atoms into this privileged structure can profoundly influence its conformational preferences, metabolic stability, and, most critically, the basicity (pKa) of the piperidine nitrogen.[1] This modulation of pKa is a key strategy in modern drug design to enhance target engagement, improve oral bioavailability, and mitigate off-target effects such as hERG channel interactions.[1]
The target molecule, tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate, is a valuable bifunctional building block for drug discovery. It incorporates a fluorine atom at the 4-position, a protected primary amine at the 3-position, and a Boc-protected ring nitrogen. This arrangement allows for sequential and regioselective elaboration, making it an attractive intermediate for the synthesis of complex bioactive molecules, particularly those targeting the central nervous system.[2][3] This guide provides an in-depth examination of a robust synthetic pathway to this important compound, grounded in established chemical transformations and supported by practical, field-proven insights.
Strategic Analysis of the Synthetic Approach
The synthesis of this compound presents a significant stereochemical challenge. The target molecule contains two adjacent stereocenters at the C3 and C4 positions. Therefore, the chosen synthetic route must address the control of both regioselectivity and diastereoselectivity.
The proposed strategy hinges on the construction of the fluorinated piperidine core, followed by the introduction of the aminomethyl moiety. A logical and efficient approach involves the following key transformations:
-
Formation of a suitable piperidine precursor: Starting from a commercially available piperidone derivative.
-
Introduction of the C3-C4 double bond: Creating a reactive handle for subsequent functionalization.
-
Regio- and stereoselective installation of the fluorine and a precursor to the aminomethyl group: This is the most critical step, dictating the stereochemical outcome.
-
Conversion of the precursor to the aminomethyl group: A reliable reduction step.
This guide will focus on a synthetic pathway that leverages a cyano group as a precursor to the aminomethyl functionality. The reduction of a nitrile offers a clean and efficient route to the primary amine.
Detailed Synthetic Workflow
The overall synthetic pathway can be visualized as a multi-step process, commencing from N-Boc-4-piperidone.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of tert-butyl 3-cyano-4-hydroxypiperidine-1-carboxylate
The initial steps focus on introducing the cyano group at the C3 position. This is achieved via the formation of a vinyl triflate from N-Boc-4-piperidone, followed by nucleophilic addition of cyanide.
Step 1.1: Synthesis of tert-butyl 4-((trifluoromethyl)sulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate
-
Rationale: The formation of a vinyl triflate from the ketone is a classic method to generate an electrophilic sp² carbon, setting the stage for the introduction of a nucleophile. Triflic anhydride is a powerful electrophile that readily reacts with the enolate of the ketone.
-
Protocol:
-
Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
To the resulting enolate solution, add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 1.2: Synthesis of tert-butyl 3-cyano-4-hydroxypiperidine-1-carboxylate
-
Rationale: The vinyl triflate is a good leaving group, allowing for a Michael-type addition of the cyanide nucleophile. The subsequent enol intermediate will tautomerize to the more stable ketone. In this case, a variation of the hydrocyanation reaction is employed where the cyanide attacks the double bond, and the resulting intermediate is hydrolyzed to the hydroxynitrile.
-
Protocol:
-
Dissolve the vinyl triflate from Step 1.1 (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add potassium cyanide (KCN) or sodium cyanide (NaCN) (1.5 eq) and a catalytic amount of a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is then subjected to acidic or basic hydrolysis to convert the enol ether intermediate to the corresponding hydroxy nitrile. For example, treatment with aqueous HCl will yield the desired product.
-
Purify the product by flash column chromatography.
-
Part 2: Fluorination and Reduction
Step 2.1: Synthesis of tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate
-
Rationale: The secondary alcohol needs to be oxidized to a ketone to allow for subsequent deoxofluorination. A mild oxidizing agent like Dess-Martin periodinane (DMP) or a Swern oxidation is suitable to avoid over-oxidation or side reactions.
-
Protocol (using Dess-Martin Periodinane):
-
Dissolve the hydroxy nitrile from Step 1.2 (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ketone. Purification can be done by column chromatography if necessary.
-
Step 2.2: Synthesis of tert-butyl 3-cyano-4-fluoropiperidine-1-carboxylate
-
Rationale: Deoxofluorination of the ketone is a direct method to introduce the fluorine atom. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation. This reaction will likely produce a mixture of diastereomers.
-
Protocol:
-
Dissolve the ketone from Step 2.1 (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere.
-
Add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extract the product with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purify the product by flash column chromatography to separate the diastereomers if possible.
-
Step 2.3: Synthesis of this compound
-
Rationale: The final step is the reduction of the nitrile to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. Alternatively, catalytic hydrogenation can be employed, which may offer milder conditions.
-
Protocol (using LiAlH₄):
-
In a separate flask, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
Dissolve the fluorinated nitrile from Step 2.2 (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench it carefully by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it through a pad of Celite.
-
Wash the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography on silica gel to yield the final product, this compound.
-
Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield Range (%) |
| N-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | (Starting Material) |
| tert-butyl 4-((trifluoromethyl)sulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate | C₁₁H₁₆F₃NO₅S | 331.31 | 80-90 |
| tert-butyl 3-cyano-4-hydroxypiperidine-1-carboxylate | C₁₁H₁₈N₂O₃ | 226.27 | 60-75 |
| tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate | C₁₁H₁₆N₂O₃ | 224.26 | 85-95 |
| tert-butyl 3-cyano-4-fluoropiperidine-1-carboxylate | C₁₁H₁₇FN₂O₂ | 228.26 | 50-65 (as a mixture) |
| This compound | C₁₁H₂₁FN₂O₂ | 232.30 | 70-85 |
Characterization and Quality Control
A self-validating protocol requires rigorous characterization at each step. The identity and purity of the intermediates and the final product should be confirmed by a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Safety Considerations
-
Triflic anhydride is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.
-
Cyanide salts (KCN, NaCN) are highly toxic. Handle with appropriate personal protective equipment (PPE) and have a cyanide antidote kit readily available. All waste containing cyanide must be quenched and disposed of according to institutional safety guidelines.
-
Diethylaminosulfur trifluoride (DAST) is toxic and corrosive. It can react violently with water.
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive, flammable solid that reacts violently with water. All reactions involving LiAlH₄ must be conducted under a strictly inert atmosphere and quenched with extreme caution.
Conclusion and Future Perspectives
The synthetic route detailed in this guide provides a comprehensive and logical approach to obtaining this compound. The key challenges lie in the stereocontrol of the fluorination step and the handling of hazardous reagents. Further optimization of the fluorination reaction to favor the desired diastereomer could be a subject of future research, potentially exploring alternative fluorinating agents or chiral catalysts. The successful synthesis of this versatile building block opens up numerous possibilities for the development of novel therapeutics with improved pharmacological profiles.
References
-
Verniest, G., Piron, K., Van Hende, E., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry, 8(11), 2509-2512. [Link]
-
PubMed. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. [Link]
-
ResearchGate. (2010). Synthesis of 3Aminomethyl3-fluoropiperidines. [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
-
National Center for Biotechnology Information. (n.d.). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. [Link]
-
National Center for Biotechnology Information. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]
-
ResearchGate. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]
-
Wiley Online Library. (2020). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. [Link]
-
Scidar. (n.d.). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. [Link]
-
MySkinRecipes. (n.d.). tert-Butyl 4-(Aminomethyl)-3-fluoropiperidine-1-carboxylate. [Link]
-
Technion. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]
-
ScienceDirect. (2008). Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist. [Link]
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Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate chemical properties
An In-depth Technical Guide to Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate
Introduction: A Versatile Scaffold for Modern Drug Discovery
This compound is a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure combines several key features that make it a valuable scaffold for creating novel therapeutics. The piperidine ring is a privileged structure found in numerous FDA-approved drugs[1]. The strategic placement of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. Furthermore, the primary amine, protected on the ring nitrogen by a tert-butoxycarbonyl (Boc) group, provides a versatile handle for controlled, sequential chemical modifications.
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate, offering field-proven insights for its effective use in research and development.
Chemical and Physical Properties
The unique arrangement of functional groups in this compound dictates its physical and chemical behavior. Understanding these properties is crucial for its proper handling, storage, and application in synthesis.
Core Chemical Identity
-
Product Name: this compound[2]
-
CAS Number: 1303973-02-5[2]
-
Molecular Formula: C₁₁H₂₁FN₂O₂[2]
-
Molecular Weight: 232.30 g/mol [2]
-
MDL Number: MFCD18909852[2]
While the properties of the specific 3-(aminomethyl)-4-fluoro isomer are not extensively documented, data from closely related isomers, such as tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate, provide valuable estimates.
Physicochemical Data Summary
The following table summarizes key physicochemical properties, with data primarily derived from the analogous 4,4-substituted isomer as a reference.
| Property | Value | Source |
| Density | ~1.09 g/cm³ | [3] |
| Boiling Point | ~302.4 °C | [3] |
| Flash Point | ~136.7 °C | [3] |
| Refractive Index | ~1.483 | [3] |
| Topological Polar Surface Area (TPSA) | 55.6 Ų | [3] |
| XLogP3 | 0.9 | [3] |
Spectroscopic Profile
While specific spectra for CAS 1303973-02-5 are not publicly available, a theoretical spectroscopic profile can be predicted based on its structure:
-
¹H NMR: The spectrum would feature a characteristic singlet around 1.4-1.5 ppm for the nine protons of the tert-butyl group. Signals for the piperidine ring and aminomethyl protons would appear as complex multiplets in the range of 1.5-4.0 ppm. The presence of fluorine would introduce complex splitting patterns (coupling) for adjacent protons.
-
¹³C NMR: The spectrum would show signals for the quaternary carbon and methyl carbons of the Boc group at approximately 80 ppm and 28 ppm, respectively. The carbons of the piperidine ring would appear in the 30-60 ppm range, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance would be expected, with its chemical shift and multiplicity determined by the couplings to adjacent protons on the piperidine ring.
-
Mass Spectrometry (MS): The ESI-MS spectrum would be expected to show a prominent [M+H]⁺ ion at m/z 233.16. A characteristic fragmentation pattern would involve the loss of the Boc group or isobutylene.
Synthesis and Reactivity
The synthesis of fluorinated piperidines often involves multi-step sequences that require careful control of reagents and conditions. The reactivity of the target molecule is governed by its three primary functional groups: the Boc-protected amine, the primary aminomethyl group, and the carbon-fluorine bond.
Proposed Synthetic Pathway
A plausible synthetic route can be adapted from established methods for preparing related fluorinated piperidines[4]. The following workflow outlines a logical approach starting from a suitable piperidine precursor.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol Insight:
-
Halofluorination: The synthesis would likely begin with an N-Boc protected piperidine containing an exocyclic methylene group at the 3-position. Reaction with an electrophilic bromine source like N-Bromosuccinimide (NBS) and a fluoride source such as triethylamine trihydrofluoride (Et₃N·3HF) would install the bromine and fluorine atoms across the double bond[4]. The regioselectivity of this addition is a critical factor.
-
Azide Displacement: The resulting bromomethyl intermediate can be converted to an azidomethyl group via nucleophilic substitution with sodium azide (NaN₃) in a polar aprotic solvent like DMSO. This is a standard and efficient method for introducing a nitrogen functionality that can be readily reduced to a primary amine[4].
-
Reduction: The final step involves the reduction of the azide to the primary amine. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is the most common and effective method for this transformation, yielding the desired product[4].
Reactivity Profile and Key Transformations
The molecule's utility stems from the differential reactivity of its functional groups, allowing for selective modifications.
-
Boc Group Deprotection: The Boc protecting group on the piperidine nitrogen is stable to a wide range of reaction conditions but can be cleanly removed using strong acids. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is the standard protocol, yielding the free secondary amine as a salt[4]. This unmasks the piperidine nitrogen for subsequent reactions such as N-alkylation or N-arylation.
-
Primary Amine Functionalization: The aminomethyl group is a potent nucleophile. It can readily undergo a variety of transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides[1].
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
-
Schiff Base Formation: Condensation with aldehydes to form imines, which can serve as intermediates for further synthesis[1].
-
-
Carbon-Fluorine Bond: The C-F bond is generally very stable and unreactive under most synthetic conditions used to modify the amine functionalities, making it an ideal "spectator" group that imparts its desirable electronic properties without interfering in subsequent synthetic steps.
Applications in Medicinal Chemistry
Fluorinated aminopiperidines are highly sought-after building blocks in drug discovery programs. Their incorporation into lead compounds can significantly improve pharmacological profiles. The Boc-protected nature of this intermediate is a strategic advantage, allowing for controlled functionalization at the primary amine while the piperidine nitrogen remains shielded[5].
Role as a Versatile Synthetic Intermediate
This compound serves as a cornerstone for building molecular complexity. Its pre-defined stereochemistry (if a specific enantiomer is used) and orthogonal protecting groups streamline the synthesis of complex target molecules, reducing development time and cost[5]. It is an essential tool for constructing libraries of compounds for high-throughput screening.
Caption: Use of the scaffold in a drug discovery workflow.
Strategic Advantages in Drug Design
-
Metabolic Stability: The presence of a fluorine atom on the piperidine ring can block potential sites of metabolism (e.g., oxidation by cytochrome P450 enzymes), thereby increasing the half-life and oral bioavailability of a drug.
-
Modulation of Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the nearby piperidine nitrogen. This can be crucial for optimizing a compound's solubility, cell permeability, and off-target activity (e.g., hERG channel binding).
-
Conformational Control: The fluorine atom can influence the conformational preference (e.g., axial vs. equatorial) of substituents on the piperidine ring, which can lock the molecule into a bioactive conformation for improved target binding.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling this compound. Safety data for related compounds provides a strong basis for risk assessment.
Hazard Identification
Based on GHS classifications for similar fluorinated aminopiperidines, the following hazards may be anticipated:
Recommended Handling and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[8]. Ensure that eyewash stations and safety showers are readily accessible[9].
-
Personal Protective Equipment (PPE):
-
Hygiene: Avoid breathing dust, fumes, or vapors. Do not ingest. Wash hands thoroughly after handling and before eating or drinking[7][9].
Storage Recommendations
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place[8].
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases[8][9].
References
- De Kimpe, N., et al. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines.
- PubChem. (n.d.). tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. National Center for Biotechnology Information.
- Echemi. (n.d.). tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate.
- ChemicalBook. (n.d.). tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis.
- PubChem. (n.d.). tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate. National Center for Biotechnology Information.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific. (2023). Safety Data Sheet.
- Advanced ChemBlocks. (n.d.). tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate.
- Sigma-Aldrich. (n.d.). tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate.
- ChemicalBook. (n.d.). tert-butyl 3-aMino-4-fluoropiperidine-1-carboxylate(1334414-00-4) 1H NMR spectrum.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate.
- Toronto Research Chemicals. (n.d.). tert-Butyl (R)-3-aminopiperidine-1-carboxylate.
- BLDpharm. (n.d.). (3R,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate.
- Apollo Scientific. (n.d.). Safety Data Sheet for tert-Butyl (R)-4-(1-aminoethyl)piperidine-1-carboxylate.
- SynQuest Laboratories. (n.d.). This compound.
- Wikipedia. (n.d.). 1-Boc-4-AP.
- SciELO México. (2023). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate.
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Structure Elucidation of Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate: A Senior Application Scientist's Guide
An In-Depth Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of modern drug development. It ensures safety, efficacy, and reproducibility, forming the basis of a robust regulatory submission. This guide provides an in-depth, field-proven strategy for the complete structure elucidation of Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate, a key building block in medicinal chemistry. As a fluorinated piperidine derivative, this molecule presents unique analytical challenges and opportunities.[1][2] The strategic placement of a fluorine atom can significantly alter a molecule's physicochemical properties, including basicity (pKa) and metabolic stability, making it a valuable tool in drug design.[1] This document moves beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
The Strategic Importance of Unambiguous Elucidation
This compound combines several critical structural motifs:
-
A Piperidine Scaffold: A privileged heterocyclic structure in countless approved drugs.
-
A Boc Protecting Group: Shields the ring nitrogen, enabling controlled, regioselective chemistry at other sites.[3]
-
A Primary Aminomethyl Group: A versatile handle for subsequent synthetic transformations.
-
A Fluorine Atom: A strategic substituent used to modulate biological activity and pharmacokinetic properties.
The relative stereochemistry between the aminomethyl group at the C3 position and the fluorine atom at the C4 position (cis or trans) is a critical quality attribute that dictates the molecule's three-dimensional shape and, consequently, its biological interactions. Therefore, a successful elucidation must not only confirm the molecular formula and connectivity but also definitively assign this stereochemical relationship.
An Integrated Analytical Framework
Caption: Key fragmentation pathways for the target molecule.
Quantitative Data Summary: Expected Mass Fragments
| Ion | Formula | Calculated m/z | Interpretation |
| [M+H]⁺ | C₁₁H₂₂FN₂O₂⁺ | 249.1714 | Protonated Parent Molecule |
| [M+H - C₄H₈]⁺ | C₇H₁₄FN₂O₂⁺ | 193.1088 | Loss of isobutylene from Boc group |
| [M+H - C₅H₉O₂]⁺ | C₆H₁₃FN₂⁺ | 148.1084 | Loss of the entire Boc group |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method to confirm the presence of key functional groups. Its value lies in quickly verifying that the expected chemical moieties are present in the final product.
Experimental Protocol: ATR-IR
-
Sample Preparation: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
Data Interpretation: Characteristic Vibrations
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3300 | N-H stretch | Primary Amine (-NH₂) |
| 2980 - 2850 | C-H stretch (sp³) | Aliphatic C-H |
| ~1690 | C=O stretch | Carbamate (-O-C=O) |
| 1420 - 1365 | C-H bend | t-butyl group |
| ~1160 | C-O stretch | Carbamate |
| ~1100 | C-F stretch | Alkyl Fluoride |
The presence of a very strong absorption around 1690 cm⁻¹ is a definitive marker for the Boc protecting group's carbonyl.
Chromatographic Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds. For this molecule, it is also a potential tool for separating the cis and trans diastereomers.
Protocol: Reverse-Phase HPLC for Purity Assessment
-
System: An HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Validation: The method must be validated according to regulatory guidelines such as ICH Q2(R1) to ensure it is fit for purpose. [4][5][6]This involves demonstrating specificity, linearity, accuracy, precision, and robustness. [7][8][9]
Caption: Key parameters for HPLC method validation per ICH Q2(R1).
Conclusion: A Self-Validating System
The structure elucidation of this compound is achieved not by a single measurement, but by the overwhelming, self-consistent evidence provided by an integrated suite of analytical techniques. HRMS confirms the elemental formula. IR identifies the requisite functional groups. HPLC validates purity. Finally, a comprehensive set of NMR experiments reveals the definitive connectivity and, crucially, the stereochemical arrangement of the substituents. Each piece of data validates the others, creating a robust and defensible structural assignment essential for advancing a candidate in the drug development pipeline.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
De Kimpe, N., et al. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Ghent University. [Link]
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Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group. [Link]
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Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
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Analytical Methods Validation for FDA Compliance. RXinsider. [Link]
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FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
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General structure of a fluorinated compound. ResearchGate. [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
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tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. PubChem. [Link]
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Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Tert-butyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate. PubChemLite. [Link]
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tert-Butyl 4-(Aminomethyl)-3-fluoropiperidine-1-carboxylate. MySkinRecipes. [Link]
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Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [Link]
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Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]
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TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. precisionFDA. [Link]
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Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. [Link]
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Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. [Link]
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CAS No : 188111-79-7 | Product Name : tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Pharmaffiliates. [Link]
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Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Universidade Federal de Santa Maria. [Link]
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Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]
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Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. [Link]
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CAS number 123456-78-9 properties and synthesis (example CAS)
Foreword: On the Nature of CAS 123456-78-9
It is essential to clarify that the Chemical Abstracts Service (CAS) Registry Number® 123456-78-9 is not assigned to a specific, unique chemical substance. An investigation of chemical databases and supplier catalogs reveals that this number is broadly used as a placeholder or a generic example for illustrative purposes. As the CAS Registry is the authoritative source for unique substance identifiers, and this number is not uniquely allocated, this guide will proceed by using a well-defined, scientifically significant compound to demonstrate the principles of a comprehensive technical monograph.[1][2] For this purpose, we have selected Acetylsalicylic Acid , a cornerstone of modern pharmacology, to serve as our model compound.
An In-Depth Technical Guide to Acetylsalicylic Acid (Aspirin)
CAS Number: 50-78-2 Chemical Name: 2-(Acetyloxy)benzoic acid Molecular Formula: C₉H₈O₄
This guide provides an in-depth exploration of Acetylsalicylic Acid, from its fundamental physicochemical properties to its classic laboratory synthesis and mechanism of action. The content is structured to provide both foundational knowledge and practical, actionable protocols for researchers and drug development professionals.
Physicochemical and Pharmacological Profile
Acetylsalicylic Acid is a synthetic organic compound belonging to the salicylate family. It is a white, crystalline solid that possesses analgesic, anti-inflammatory, antipyretic, and antiplatelet properties. Its therapeutic relevance is rooted in its ability to irreversibly inhibit cyclooxygenase (COX) enzymes.
Table 1: Key Properties of Acetylsalicylic Acid
| Property | Value | Source |
| CAS Number | 50-78-2 | PubChem |
| Molecular Weight | 180.157 g/mol | PubChem |
| Melting Point | 135 °C (275 °F) | PubChem |
| Boiling Point | 140 °C (284 °F) - Decomposes | PubChem |
| Solubility in Water | 3.3 mg/mL at 25 °C | PubChem |
| Appearance | White, crystalline powder | PubChem |
| pKa | 3.5 | PubChem |
Core Mechanism of Action: COX Enzyme Inhibition
The primary therapeutic effects of Acetylsalicylic Acid are derived from its ability to acetylate a serine residue in the active site of the cyclooxygenase (COX-1 and COX-2) enzymes. This action is irreversible and blocks the enzyme's ability to convert arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.
Below is a diagram illustrating this inhibitory pathway.
Caption: Mechanism of action of Acetylsalicylic Acid via irreversible COX enzyme inhibition.
Synthesis of Acetylsalicylic Acid: A Technical Protocol
The most common and historically significant synthesis of Acetylsalicylic Acid is the esterification of salicylic acid using acetic anhydride. This reaction requires an acid catalyst, typically sulfuric or phosphoric acid, to proceed at a practical rate.
3.1. Principle of Synthesis: Fischer Esterification
The synthesis is a classic example of Fischer esterification. The phenolic hydroxyl group (-OH) of salicylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The acid catalyst protonates a carbonyl oxygen on the acetic anhydride, increasing its electrophilicity and facilitating the nucleophilic attack. The subsequent elimination of acetic acid as a byproduct yields the final ester, Acetylsalicylic Acid.
3.2. Materials and Reagents
-
Salicylic Acid (C₇H₆O₃)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)
-
Deionized Water
-
Ethanol
-
50 mL Erlenmeyer flask
-
10 mL and 50 mL graduated cylinders
-
Water bath
-
Buchner funnel and filter paper
-
Beakers
-
Stirring rod
3.3. Step-by-Step Synthesis Workflow
-
Reactant Measurement: Accurately weigh 2.0 grams of salicylic acid and place it into a 50 mL Erlenmeyer flask.
-
Reagent Addition: In a fume hood, carefully add 5 mL of acetic anhydride to the flask, followed by 5-8 drops of concentrated sulfuric acid or 85% phosphoric acid to act as the catalyst.
-
Expert Insight: Acetic anhydride is used instead of acetic acid because it is more reactive and its byproduct (acetic acid) is easily removed. The strong acid catalyst is crucial to protonate the anhydride, thereby activating it for the reaction.
-
-
Reaction Heating: Gently swirl the flask to mix the reactants. Heat the flask in a warm water bath (approximately 70-80°C) for 10-15 minutes.
-
Hydrolysis of Excess Anhydride: Remove the flask from the water bath and, while still warm, cautiously add 2 mL of deionized water to hydrolyze any unreacted acetic anhydride.
-
Trustworthiness Note: This step is exothermic and may cause the solution to boil. It is a critical safety and purification step, converting the highly reactive excess anhydride into the more benign acetic acid.
-
-
Crystallization: Add 20 mL of cold deionized water to the flask. This decreases the solubility of the Acetylsalicylic Acid, causing it to precipitate out of the solution as a solid crystalline product. Place the flask in an ice bath to maximize crystal formation.
-
Isolation of Product: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove residual acetic acid, salicylic acid, and catalyst.
-
Drying: Allow the product to dry completely on the filter paper or in a desiccator. Weigh the final product to determine the yield.
3.4. Purification by Recrystallization
To achieve high purity, the crude product should be recrystallized.
-
Transfer the crude solid to a beaker.
-
Add the minimum amount of warm ethanol required to dissolve the solid completely.
-
Slowly add warm water until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of ethanol to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to form pure crystals.
-
Collect the purified crystals by vacuum filtration.
3.5. Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of Acetylsalicylic Acid.
Safety, Handling, and Storage
-
Acetic Anhydride: Corrosive and a lachrymator. Handle exclusively in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sulfuric/Phosphoric Acid: Highly corrosive. Avoid contact with skin and eyes.
-
Storage: Store Acetylsalicylic Acid in a cool, dry, well-ventilated area away from incompatible substances such as strong bases.
References
-
CAS REGISTRY - The Gold Standard for Substance Identification. CAS, a division of the American Chemical Society. [Link]
-
PubChem - Acetylsalicylic Acid Compound Summary. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency (US EPA) - Substance Registry Services. SRS list details for CAS Registry. [Link]
Sources
A Technical Guide to the Physical and Chemical Stability of Boc-Protected Aminomethyl Fluoropiperidines
Introduction: The Strategic Value of Fluorinated Piperidines in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the piperidine scaffold remains a privileged structure due to its prevalence in numerous marketed drugs and its ability to confer favorable pharmacokinetic properties. The strategic incorporation of fluorine into this scaffold has emerged as a powerful tool for fine-tuning a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Specifically, Boc-protected aminomethyl fluoropiperidines serve as critical building blocks, offering a synthetically versatile handle for the elaboration of complex molecules while leveraging the unique benefits of fluorination.
The tert-butyloxycarbonyl (Boc) protecting group is ubiquitous in organic synthesis, prized for its robustness under many reaction conditions and its clean, acid-promoted removal.[3] However, the interplay between the electron-withdrawing nature of fluorine, the inherent reactivity of the piperidine ring, and the lability of the Boc group presents a unique set of stability challenges. Understanding these challenges is paramount for researchers, scientists, and drug development professionals to ensure the integrity of these building blocks during synthesis, purification, and storage, and to predict the stability of the final active pharmaceutical ingredients (APIs) they are incorporated into.
This in-depth technical guide provides a comprehensive examination of the physical and chemical stability of Boc-protected aminomethyl fluoropiperidines. We will delve into the mechanistic underpinnings of their degradation pathways, offer field-proven protocols for stability assessment, and present a framework for ensuring the long-term viability of these high-value compounds.
Pillar 1: Intrinsic Stability Profile - A Mechanistic Perspective
The stability of a Boc-protected aminomethyl fluoropiperidine is not monolithic; it is a composite of the individual stabilities of the piperidine ring, the C-F bond, and the Boc-protecting group, all influenced by their mutual electronic interactions.
The Fluorinated Piperidine Core: A Bastion of Stability
The introduction of fluorine can significantly enhance the metabolic and thermal stability of the piperidine ring.[4][5] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s.[2][6] This property is a primary driver for the use of fluorinated motifs in drug design to block "soft spots" for metabolism.[2]
Furthermore, the high electronegativity of fluorine can lower the pKa of the piperidine nitrogen, reducing its basicity.[1][6] This can have profound effects on a molecule's pharmacokinetic profile, including improved membrane permeability and bioavailability.[1] From a stability perspective, this reduced basicity can also diminish the ring's susceptibility to certain acid-catalyzed degradation pathways.
The Boc Protecting Group: The Acid-Labile Trigger
The Boc group's utility is intrinsically linked to its susceptibility to acid. The mechanism of Boc deprotection proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine.[7][8] This process can be initiated by strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents.[9][10]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
While generally stable to basic and nucleophilic conditions, prolonged exposure to strong bases can lead to hydrolysis, although this is typically not a significant concern under standard synthetic and storage conditions.[3]
Potential Degradation Pathways
Based on the core chemical functionalities, we can anticipate several key degradation pathways under stress conditions:
-
Acid-Catalyzed Deprotection: This is the most significant and predictable chemical instability. Accidental exposure to acidic conditions during workup, chromatography, or storage can lead to premature cleavage of the Boc group.
-
Oxidative Degradation: The piperidine ring, while stabilized by fluorine, can still be susceptible to oxidation, particularly at the positions alpha to the nitrogen.[11] Strong oxidizing agents can lead to the formation of N-oxides or ring-opened products. The aminomethyl group could also be a site for oxidative deamination.
-
Thermal Degradation: At elevated temperatures, thermal deprotection of the Boc group can occur, even in the absence of an acid catalyst.[12][13] This proceeds through a mechanism involving fragmentation to isobutylene and carbon dioxide.[12] High temperatures might also induce other, less predictable degradation pathways of the heterocyclic ring.
-
Photodegradation: While the piperidine ring itself is not a strong chromophore, impurities or the formulation matrix can act as photosensitizers. Photolysis of fluorinated pharmaceuticals can sometimes lead to defluorination or other complex rearrangements, although the C-F bond is generally quite robust.[14][15]
Pillar 2: A Framework for Stability Assessment - Self-Validating Protocols
A robust understanding of a compound's stability profile is built upon a foundation of systematic experimental evaluation. Forced degradation (or stress testing) studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[16][17]
Experimental Workflow for Forced Degradation Studies
The following workflow provides a comprehensive approach to assessing the stability of Boc-protected aminomethyl fluoropiperidines.
Caption: Experimental workflow for forced degradation studies.
Detailed Experimental Protocols
Objective: To subject a solution of the Boc-protected aminomethyl fluoropiperidine to various stress conditions to induce degradation and identify the resulting products. A target degradation of 5-20% is generally considered optimal to ensure that secondary degradation is minimized.[16]
Starting Material: A well-characterized sample of the Boc-protected aminomethyl fluoropiperidine, dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
To the sample solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the mixture at 60°C for a specified time (e.g., 2, 8, 24 hours).[18]
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute to the initial concentration for analysis.
-
Expected Outcome: Predominant degradation via cleavage of the Boc group.
-
-
Basic Hydrolysis:
-
To the sample solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the mixture at 60°C for a specified time (e.g., 2, 8, 24 hours).[18]
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute to the initial concentration for analysis.
-
Expected Outcome: High stability is expected, with minimal to no degradation.[3]
-
-
Oxidative Degradation:
-
To the sample solution, add an equal volume of 3% hydrogen peroxide.
-
Store the mixture at room temperature, protected from light, for a specified time (e.g., 2, 8, 24 hours).
-
Analyze aliquots directly at each time point.
-
Expected Outcome: Potential for N-oxidation or other oxidative degradation of the piperidine ring.[11]
-
-
Thermal Degradation:
-
Store a solid sample of the compound in a controlled temperature oven at an elevated temperature (e.g., 80°C).
-
Separately, reflux a solution of the compound for a specified time (e.g., 24 hours).
-
At specified time points, prepare solutions of the solid sample or dilute the refluxed solution for analysis.
-
Expected Outcome: Potential for thermal cleavage of the Boc group.[12]
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a calibrated light source that provides both UV and visible light (e.g., ICH option 1: UV output of 200 watt hours/square meter and visible light exposure of 1.2 million lux hours).
-
A control sample should be stored under the same conditions but protected from light.
-
Analyze aliquots at specified time points.
-
Expected Outcome: High stability is expected, but this test is crucial for identifying any light-sensitive liabilities.[14]
-
Analytical Characterization: A Multi-Technique Approach
A combination of analytical techniques is essential for a comprehensive stability assessment.
-
High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric Detection (LC-MS): This is the workhorse technique for stability studies. A gradient reverse-phase method should be developed to separate the parent compound from all potential degradation products. MS detection is critical for determining the molecular weights of impurities and aiding in their structural elucidation.[19]
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR): This technique is uniquely powerful for analyzing fluorinated compounds. It can provide quantitative information about the parent compound and any fluorine-containing degradants.[20][21][22] Changes in the chemical environment of the fluorine atom will result in new signals, providing direct evidence of degradation at or near the fluorinated position.
Pillar 3: Data Interpretation and Best Practices for Storage
The data generated from forced degradation studies should be systematically tabulated to provide a clear overview of the compound's stability profile.
Quantitative Data Summary
| Stress Condition | Duration | Parent Compound Remaining (%) | Major Degradant(s) Identified |
| Control (Initial) | 0 hrs | 100% | N/A |
| 0.1 M HCl | 24 hrs | <10% | Deprotected Aminomethyl Fluoropiperidine |
| 0.1 M NaOH | 24 hrs | >98% | None significant |
| 3% H₂O₂ | 24 hrs | ~95% | Minor peaks observed (potential N-oxide) |
| Thermal (80°C, solid) | 7 days | >99% | None significant |
| Photolytic (ICH) | 7 days | >99% | None significant |
Note: The data presented in this table is illustrative and will vary depending on the specific structure of the fluoropiperidine derivative.
Interpretation and Insights
The illustrative data confirms the expected stability profile:
-
High susceptibility to acid: As predicted, the primary degradation pathway is the acid-catalyzed removal of the Boc group.
-
Excellent base, thermal, and photolytic stability: The compound shows high resistance to basic, oxidative, thermal, and photolytic stress, underscoring the robustness of the fluorinated piperidine core.
Recommendations for Handling and Storage
Based on this stability profile, the following best practices are recommended for handling and storing Boc-protected aminomethyl fluoropiperidines:
-
Avoid Acidic Environments: All solvents, reagents, and glassware should be free of acidic residues. When using silica gel for chromatography, consider using a grade that has been neutralized or pre-treated with a non-nucleophilic base like triethylamine.
-
Controlled Storage Conditions: Store the material in well-sealed containers, protected from light, in a cool and dry environment. Standard room temperature is generally acceptable, but for long-term storage, refrigeration (2-8°C) is recommended to minimize any potential for slow degradation.
-
Inert Atmosphere: For highly sensitive derivatives or for very long-term storage, consider packaging under an inert atmosphere (e.g., nitrogen or argon) to prevent any potential oxidative degradation.
Conclusion
Boc-protected aminomethyl fluoropiperidines are invaluable building blocks in the synthesis of next-generation pharmaceuticals. Their stability is a critical parameter that dictates their utility and the quality of the final drug substance. A thorough understanding of their inherent chemical liabilities, primarily the acid-sensitive Boc group, allows for the implementation of rational handling, purification, and storage strategies. By employing systematic forced degradation studies and leveraging powerful analytical techniques like LC-MS and ¹⁹F NMR, researchers can ensure the integrity of these molecules, paving the way for more efficient and reliable drug development programs.
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Available from: [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available from: [Link]
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de Souza, A. M., et al. (2018). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Available from: [Link]
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Alam, P., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. Available from: [Link]
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Scott, J. D., et al. (2008). Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist. Bioorganic & Medicinal Chemistry Letters, 18(13), 3772-3776. Available from: [Link]
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Alam, P., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. Available from: [Link]
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Bari, A., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Molecules, 28(19), 6979. Available from: [Link]
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O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed. Available from: [Link]
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Sokal, A., et al. (2021). The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. International Journal of Molecular Sciences, 22(16), 8887. Available from: [Link]
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The 4-Fluoropiperidine Scaffold: A Strategic Tool in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical, pharmacokinetic, and pharmacodynamic properties. Among the various fluorinated scaffolds, the 4-fluoropiperidine moiety has emerged as a particularly valuable building block. The piperidine ring itself is one of the most prevalent saturated N-heterocycles in approved pharmaceuticals, prized for its ability to confer aqueous solubility and provide three-dimensional vectors for interacting with biological targets.[1][2][3] The introduction of a fluorine atom at the 4-position imparts a unique and often advantageous set of properties, including altered basicity, controlled conformational preference, and improved metabolic stability. This guide provides an in-depth analysis of the 4-fluoropiperidine core, exploring its fundamental properties, synthesis, and strategic application in drug discovery, supported by field-proven examples and detailed protocols.
The Foundational Advantage: Why Fluorinate a Privileged Scaffold?
The piperidine ring is a privileged scaffold in drug design, largely due to its frequent occurrence in natural alkaloids and its synthetic tractability.[3] Its basic nitrogen atom is often crucial for target engagement and for ensuring sufficient aqueous solubility. However, this basicity can also lead to liabilities such as hERG ion channel affinity or rapid clearance.[1]
The introduction of fluorine—the most electronegative element—offers a nuanced approach to mitigate these issues. The high energy of the C-F bond enhances metabolic stability, while its electronic effects allow for the fine-tuning of critical properties like pKa and lipophilicity, which can in turn improve membrane permeability and oral bioavailability.[4][5]
Core Physicochemical Properties of the 4-Fluoropiperidine Moiety
The true utility of the 4-fluoropiperidine scaffold lies in the predictable and powerful ways the fluorine atom modulates the core properties of the piperidine ring.
Modulation of Basicity (pKa)
The primary electronic effect of the C4-fluorine is a strong electron-withdrawing inductive effect that is transmitted through the sigma bonds of the ring. This effect reduces the electron density on the piperidine nitrogen, thereby lowering its basicity (pKa). This reduction in pKa is a critical tool for medicinal chemists.[6] For instance, lowering basicity can reduce interactions with the hERG potassium ion channel, a common cause of cardiovascular toxicity.[1] It can also have a profound and beneficial impact on oral absorption and overall pharmacokinetic profiles.[7]
| Compound | pKa | ΔpKa (from Piperidine) |
| Piperidine | 11.1 | - |
| 4-Fluoropiperidine | 9.4 [8][9] | -1.7 |
| 3-Fluoropiperidine | 9.3[8] | -1.8 |
Table 1: Comparison of the experimental pKa values of piperidine and its monofluoro-derivatives.
Conformational Control and the Axial Fluorine Preference
A striking feature of fluorine substitution is its impact on the conformational equilibrium of the piperidine ring.[4][5] While steric bulk would favor an equatorial position for most substituents, extensive NMR and computational studies have revealed that in fluorinated piperidines, the fluorine atom often prefers an axial orientation.[4][5][10] This preference is governed by a combination of delocalization forces, including:
-
Charge-Dipole Interactions: In the protonated state (piperidinium ion), a favorable electrostatic interaction occurs between the positive charge on the nitrogen (H-N⁺) and the partial negative charge of the axially oriented C-F bond dipole.[5][11]
-
Hyperconjugation: Stabilizing electron donation can occur from anti-periplanar C-H bonds into the low-lying antibonding orbital (σ*) of the C-F bond.[5][11]
This ability to lock the piperidine ring into a more rigid, well-defined conformation can be highly advantageous for drug design, as it reduces the entropic penalty upon binding to a biological target and allows for more precise structure-activity relationship (SAR) studies. Solvent polarity has also been shown to play a major role in stabilizing the axial conformer.[4][10]
Caption: Factors influencing the conformational preference of 4-fluoropiperidine.
Synthetic Pathways to 4-Fluoropiperidine Scaffolds
The accessibility of a chemical scaffold is paramount to its utility. Fortunately, several robust methods exist for the synthesis of 4-fluoropiperidines. A common and cost-effective strategy involves the fluorination of a readily available piperidine precursor.
Workflow: General Synthesis from a Piperidone Precursor
A widely used approach begins with N-protected piperidin-4-one, which serves as a versatile starting material for introducing the fluorine atom and subsequent modifications.
Caption: Common synthetic workflow for 4-fluoropiperidine synthesis.
Experimental Protocol: Synthesis of N-Boc-4-fluoropiperidine
This protocol describes a representative synthesis starting from N-Boc-4-piperidinone, a common commercially available starting material. The causality behind this two-step choice is risk mitigation and efficiency; direct fluorination of the ketone can be sluggish and prone to side reactions, whereas fluorination of the intermediate alcohol is typically cleaner and higher yielding.
Step 1: Reduction of N-Boc-4-piperidinone to N-Boc-4-hydroxypiperidine
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidinone (1.0 eq) and dissolve in methanol (MeOH) to a concentration of approximately 0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction and prevent over-reduction.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor reaction completion by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of water. Concentrate the mixture in vacuo to remove most of the methanol. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield N-Boc-4-hydroxypiperidine, which is often used in the next step without further purification.
Step 2: Fluorination of N-Boc-4-hydroxypiperidine
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is essential to minimize elimination side products.
-
Reagent Addition: Add diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent (e.g., Deoxo-Fluor®, 1.2 eq) dropwise via syringe.
-
Reaction: Stir the reaction at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir overnight.
-
Workup: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to afford N-Boc-4-fluoropiperidine.
Strategic Applications in Drug Discovery Programs
The decision to incorporate a 4-fluoropiperidine scaffold is a strategic one, aimed at solving specific challenges in a drug discovery cascade.
Case Study 1: Improving Oral Pharmacokinetics in 5-HT1D Receptor Ligands
In a program targeting the 5-HT1D receptor, researchers found that while piperidine-containing ligands had high affinity, they suffered from poor pharmacokinetic profiles.[7] By replacing the piperidine with a 4-fluoropiperidine moiety, they observed a significant reduction in the compound's pKa. This seemingly small change had a dramatic and beneficial influence on oral absorption, demonstrating a clear causal link between modulating basicity and improving drug-like properties.[7]
Case Study 2: Overcoming P-gp Efflux in Kinesin Spindle Protein (KSP) Inhibitors
A potent KSP inhibitor developed by Merck was found to be a strong substrate for the P-glycoprotein (P-gp) efflux pump, a mechanism that limits a drug's ability to reach its intracellular target and often leads to drug resistance.[1] Structure-activity relationship (SAR) studies revealed that modulating the piperidine's pKa into a specific range (6.5-8.0) could mitigate this efflux. The introduction of a fluorine atom, which locked into an axial position, increased the pKa of the key nitrogen into the desired range. This led directly to the identification of MK-0731, a clinical candidate with improved efficacy.[1]
Caption: Using 4-fluoropiperidine to overcome P-glycoprotein (P-gp) mediated efflux.
Case Study 3: A Building Block for Potent MET Kinase Inhibitors
The MET kinase inhibitor GNE-A incorporates a (3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino moiety.[12] While not a simple 4-fluoropiperidine, this example highlights the use of fluorinated piperidines as complex, chiral building blocks. The fluorine atom here serves multiple roles: it influences the basicity of the exocyclic amine, rigidifies the ring conformation for optimal binding, and likely contributes to a favorable metabolic profile. The compound exhibited favorable preclinical properties and oral bioavailability across multiple species, underscoring the value of this scaffold in developing complex targeted therapies.[12]
Conclusion and Future Outlook
The 4-fluoropiperidine scaffold is more than just another building block; it is a strategic element that provides medicinal chemists with a reliable method for fine-tuning molecular properties. Its predictable influence on basicity, ability to enforce a specific ring conformation, and contribution to metabolic stability make it an invaluable tool for overcoming common drug development hurdles, from poor pharmacokinetics to target promiscuity and toxicity. As synthetic methodologies become even more sophisticated, allowing for precise stereochemical control, the application of chiral 4-fluoropiperidine derivatives and their more complex analogues will undoubtedly continue to expand, leading to the development of safer and more effective medicines.
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Potential biological activity of tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate
An In-depth Technical Guide Topic: Potential Biological Activity of tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a synthetic chemical building block possessing a unique combination of structural motifs highly relevant to modern medicinal chemistry. While direct biological activity data for this specific N-Boc-protected compound is not extensively documented in public literature, its core structure—a fluorinated aminomethylpiperidine—represents a privileged scaffold found in a variety of bioactive agents. The introduction of a fluorine atom can profoundly influence molecular properties such as pKa, metabolic stability, and binding affinity, making this scaffold particularly attractive for drug design.[1] This guide deconstructs the molecule to its key pharmacophoric elements to postulate its most probable biological targets. Based on extensive structural analogy analysis, we hypothesize that derivatives of this compound are prime candidates for investigation as inhibitors of Dipeptidyl Peptidase IV (DPP-IV) and as agonists of G-protein Coupled Receptor 119 (GPR119), both of which are validated targets for the treatment of type 2 diabetes mellitus. This document provides the scientific rationale for these hypotheses and outlines detailed experimental protocols for their validation.
Introduction: A Scaffold of High Potential
The piperidine ring is one of the most prevalent saturated N-heterocyclic systems in pharmaceuticals, valued for its conformational properties and ability to present substituents in defined three-dimensional space.[1][2] The subject of this guide, this compound, is best viewed as a synthetic intermediate. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, enabling selective chemical modification at the primary amine of the 3-(aminomethyl) substituent.[3] Upon deprotection, this primary amine becomes a key interaction point for potential biological targets.
The strategic placement of a fluorine atom at the 4-position is a critical feature. Fluorination is a common strategy in medicinal chemistry to modulate the basicity of nearby nitrogen atoms, which can significantly impact a molecule's binding characteristics and pharmacokinetic profile, including resistance to metabolic degradation and improved membrane permeability.[1] This guide will explore the biological potential of the deprotected core scaffold, focusing on two high-value therapeutic targets.
Physicochemical Properties and Synthetic Accessibility
The title compound is a tangible chemical entity, accessible through established synthetic routes. Its availability as a building block is crucial for its use in drug discovery campaigns.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁FN₂O₂ | [5] |
| Molecular Weight | 232.30 g/mol | [5] |
| Boiling Point (Predicted) | 307.4±27.0 °C | [5] |
| Density (Predicted) | 1.09±0.1 g/cm³ | [5] |
| CAS Number | 1303972-96-4 | [5] |
The synthesis of related fluorinated piperidines often involves multi-step sequences, potentially starting from precursors like 3-fluoro-4-amino pyridine or employing strategies like halofluorination of piperidine-based alkenes followed by nucleophilic substitution to introduce the aminomethyl group.[1][6] The accessibility of this and related chiral building blocks is paramount for constructing enantiomerically pure drug candidates.[3]
Hypothesis-Driven Target Investigation
Given the structural features, we propose two primary hypotheses for the biological activity of derivatives derived from the deprotected 3-(aminomethyl)-4-fluoropiperidine core.
-
DPP-IV Inhibition: The primary amine of the aminomethyl group can act as a mimetic for the N-terminus of peptide substrates, a key recognition element for DPP-IV inhibitors.
-
GPR119 Agonism: Piperidine scaffolds are integral components of numerous potent GPR119 agonists, making this core a promising starting point for novel modulators.[7][8][9]
The following sections will detail the rationale and experimental validation for each proposed target.
Potential Target 1: Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Scientific Background
Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[10][11] By inhibiting DPP-IV, the half-life of these incretins is prolonged, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[12][13] This mechanism makes DPP-IV inhibitors a cornerstone therapy for type 2 diabetes.[11]
Structural Rationale for Investigation
Many potent DPP-IV inhibitors, such as sitagliptin and vildagliptin, feature a primary or secondary amine that forms crucial interactions within the enzyme's active site.[10][12] Specifically, the amine typically occupies the S1 subsite, forming salt bridges with key glutamate residues (Glu205, Glu206) and a hydrogen bond network involving other residues like Tyr662.[14] The deprotected 3-(aminomethyl)-4-fluoropiperidine core provides a primary amine presented on a conformationally constrained ring, which is an ideal starting point to probe these interactions. The fluorine atom can further modulate the pKa of the amine to optimize binding affinity and improve selectivity.
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
This protocol describes a standard fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human recombinant DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer, pH 7.5
-
Reference Inhibitor: Sitagliptin
-
Test Compound (deprotected derivative of the title compound)
-
384-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and reference inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer.
-
Assay Reaction:
-
To each well of the microplate, add 5 µL of the diluted test compound or control (assay buffer for total activity, reference inhibitor for positive control).
-
Add 20 µL of DPP-IV enzyme solution (pre-diluted in assay buffer to the desired concentration).
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution.
-
-
Data Acquisition: Immediately begin kinetic monitoring of the fluorescence signal every 60 seconds for 30 minutes at 37°C.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates to the vehicle control (100% activity) and a background control (0% activity).
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualization: DPP-IV Inhibition Workflow
Caption: Workflow for DPP-IV fluorometric inhibition assay.
Potential Target 2: G-Protein Coupled Receptor 119 (GPR119) Agonism
Scientific Background
GPR119 is a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[7][8] Its activation triggers a signaling cascade that increases intracellular cyclic AMP (cAMP) levels. This leads to a dual beneficial effect on glucose homeostasis: the direct glucose-dependent stimulation of insulin secretion from β-cells and the promotion of GLP-1 release from L-cells.[7] This dual mechanism makes GPR119 an attractive therapeutic target for type 2 diabetes and related metabolic disorders.[8][15]
Structural Rationale for Investigation
A survey of potent GPR119 agonists reveals the frequent incorporation of piperidine and other cyclic amine scaffolds.[7][8][9] These rings often serve as a central core to correctly orient other pharmacophoric elements, such as aromatic groups and hydrogen bond donors/acceptors, within the receptor's binding pocket. The 3-(aminomethyl)-4-fluoropiperidine scaffold provides a robust framework that can be readily derivatized to explore the chemical space known to be favorable for GPR119 agonism. For instance, the primary amine can be acylated or reductively aminated to introduce moieties found in known clinical candidates.
Experimental Protocol: Cell-Based cAMP Assay
This protocol outlines a homogenous time-resolved fluorescence (HTRF) assay to measure cAMP production in a cell line stably expressing human GPR119, thereby determining a compound's agonist activity (EC₅₀).
Materials:
-
HEK293 or CHO cell line stably expressing human GPR119
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA
-
Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine)
-
Reference Agonist: A known potent GPR119 agonist (e.g., GSK2041706)
-
Test Compound (derivatized from the title compound)
-
cAMP HTRF Assay Kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
384-well white low-volume microplates
-
HTRF-compatible plate reader
Methodology:
-
Cell Preparation: Culture GPR119-expressing cells to ~80% confluency. Harvest cells and resuspend in assay buffer containing IBMX to a final density of ~2,000 cells/µL.
-
Compound Plating: Prepare a serial dilution of the test compound and reference agonist in assay buffer. Add 5 µL of the diluted compounds to the assay plate.
-
Cell Stimulation: Dispense 5 µL of the cell suspension into each well of the assay plate.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow for GPR119 activation and cAMP accumulation.
-
Lysis and Detection:
-
Add 5 µL of the cAMP-d2 conjugate (lysis buffer included).
-
Add 5 µL of the anti-cAMP-cryptate conjugate.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an HTRF reader at 620 nm and 665 nm.
-
Data Analysis:
-
Calculate the 665/620 nm emission ratio and normalize the data.
-
Plot the normalized response versus the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.
-
Visualization: GPR119 Signaling Pathway
Caption: GPR119 agonist-induced signaling cascade.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the discovery of novel therapeutic agents. While the Boc-protected parent compound is a synthetic intermediate, its deprotected and derivatized forms are structurally poised to interact with key biological targets in metabolic diseases. The logical analysis strongly suggests that screening a library of its derivatives against DPP-IV and GPR119 is a scientifically sound and high-potential research strategy. The experimental protocols provided herein offer a clear roadmap for validating these hypotheses. Successful identification of active compounds would warrant further investigation into structure-activity relationships (SAR), optimization of pharmacokinetic properties, and eventual in vivo testing in relevant disease models.
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Navigating the Synthesis and Procurement of Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate: A Technical Guide
Introduction: The Strategic Value of Fluorinated Piperidines in Modern Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast array of pharmaceuticals and natural products.[] Its three-dimensional structure provides an excellent framework for orienting functional groups to interact with biological targets. The strategic incorporation of fluorine into this privileged scaffold has become a powerful tactic for medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates.[2] Fluorination can modulate key parameters such as metabolic stability, lipophilicity, and the basicity (pKa) of the piperidine nitrogen, which can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile.[3][4] This guide provides an in-depth technical overview of a specific, yet challenging, fluorinated piperidine building block: tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate. We will explore its commercial availability, viable synthetic routes, and the strategic considerations for its use in research and development.
The Target Molecule: this compound
The molecule at the heart of this guide is a Boc-protected fluorinated piperidine with an aminomethyl group at the 3-position and a fluorine atom at the 4-position. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at the primary amine of the aminomethyl group, making it a versatile intermediate for further chemical elaboration.[5]
Caption: Chemical structure of this compound.
A critical challenge for researchers is the limited commercial availability of this specific isomer. The substitution pattern—aminomethyl at C3 and fluorine at C4—is less common in supplier catalogs compared to its regioisomers. This scarcity necessitates a deeper exploration of procurement options, including a careful analysis of available isomers and the feasibility of custom synthesis.
Commercial Availability and Supplier Landscape
Direct searches for "this compound" yield very few off-the-shelf suppliers. However, a specific stereoisomer, tert-butyl (3S)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate , has been identified as available from BLDpharm , often distributed through vendors like Dana Bioscience. The pricing and availability of this compound suggest it is a specialty reagent, likely produced in small quantities.
For many research applications, regioisomers of the target molecule can be suitable alternatives. These are more readily available and offer a different spatial arrangement of the key functional groups.
Comparative Data of Commercially Available Isomers and Related Compounds
| Compound Name | Structure | CAS Number | Representative Suppliers |
| tert-butyl (3S)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate | Not widely listed; supplier specific | BLDpharm | |
| tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate | 907544-17-6 | BLDpharm, ChemicalBook | |
| tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | 907544-20-1 | BLDpharm, Advanced ChemBlocks, Sunway Pharm Ltd | |
| tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate | 1228185-45-2 | PubChem lists suppliers | |
| tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate | 1260612-08-5 | Sigma-Aldrich, BLDpharm | |
| tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate | 620611-27-0 | Echemi |
Custom Synthesis: A Practical Approach for Acquiring the Target Molecule
Given the limited commercial availability of this compound, custom synthesis is a highly viable and often necessary route for obtaining this specific building block. Several contract research organizations (CROs) and chemical synthesis companies specialize in the preparation of fluorinated and heterocyclic compounds.
Potential Custom Synthesis Suppliers:
-
Amfluoro: Specializes in fluorine chemistry and offers custom synthesis services.[6]
-
BOC Sciences: Provides a wide range of custom synthesis services, including fluorine chemistry.[]
-
JRF Global: Offers custom synthesis for pharmaceutical and specialty chemicals, with expertise in heterocyclic and fluorine chemistry.[7]
-
Life Chemicals: Has extensive experience in custom synthesis of small-molecule compounds, including heterocyclic and organo-elemental synthesis.[8]
-
Tosoh: Has business units specializing in fluorination and offers custom synthesis for active pharmaceutical development.[9]
When engaging a custom synthesis provider, it is crucial to provide a clear synthetic route or to collaborate with their chemists to develop one. The following section outlines a plausible synthetic strategy based on published literature.
Proposed Synthetic Route and Experimental Protocol
While a direct synthesis for this compound is not readily found in the literature, a plausible route can be devised by adapting established methods for related fluorinated piperidines. A promising strategy involves the synthesis of a suitable piperidinone precursor, followed by fluorination and subsequent elaboration of the aminomethyl group.
A synthetic route toward 1-alkyl-3-aminomethyl-3-fluoropiperidines has been described, which provides a strong foundation.[10] This approach involves the fluorination of an appropriate precursor, followed by cyclization to form the piperidine ring and subsequent reduction to yield the desired product.[10]
Conceptual Synthetic Workflow
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptual adaptation of known synthetic methods for fluorinated piperidines.[10][11][12]
Step 1: Synthesis of 1-Boc-4-oxo-piperidine-3-carbonitrile To a solution of tert-butyl 4-oxopiperidine-1-carboxylate in an appropriate solvent (e.g., THF), a cyanide source such as tosyl cyanide or acetone cyanohydrin is added in the presence of a suitable base. The reaction is monitored by TLC or LC-MS until completion. The product is then isolated and purified using standard techniques like column chromatography.
Step 2: Fluorination of the Piperidinone Ring The 1-Boc-4-oxo-piperidine-3-carbonitrile intermediate is subjected to electrophilic fluorination. A common fluorinating agent for this transformation is N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile. The regioselectivity of the fluorination will be critical and may require optimization of reaction conditions.
Step 3: Reduction of the Nitrile and Ketone The resulting fluorinated keto-nitrile can be reduced in a single or sequential step. A powerful reducing agent like lithium aluminum hydride (LiAlH4) would reduce both the nitrile to a primary amine and the ketone to a hydroxyl group. The stereochemical outcome of the ketone reduction will influence the final diastereomeric ratio. Alternatively, a chemoselective reduction of the nitrile can be performed, for example, by catalytic hydrogenation over a Raney nickel or palladium catalyst.
Step 4: Final Elaboration (if necessary) Depending on the outcome of the reduction step, further functional group manipulations may be required. For instance, if a hydroxyl group is present at the 4-position, it may need to be removed via a deoxygenation protocol. The final product would then be purified by chromatography to isolate the desired stereoisomer of this compound.
Applications in Drug Discovery and Medicinal Chemistry
Fluorinated aminopiperidines are valuable building blocks due to their ability to impart favorable properties on drug candidates. The introduction of fluorine can:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.[4]
-
Modulate Lipophilicity: Fluorine substitution can alter the lipophilicity (LogP) of a molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.[13]
-
Tune pKa: The electron-withdrawing nature of fluorine can lower the basicity of the piperidine nitrogen, which can be crucial for optimizing target binding and reducing off-target effects, such as hERG channel affinity.[3]
-
Induce Favorable Conformations: The presence of fluorine can influence the conformational preference of the piperidine ring, potentially locking the molecule in a bioactive conformation.[4]
The specific substitution pattern of this compound makes it a promising scaffold for the development of central nervous system (CNS) agents, where fine-tuning of physicochemical properties is critical for blood-brain barrier penetration.
Conclusion
While the direct procurement of this compound presents a significant challenge due to its limited commercial availability, this technical guide has outlined a clear path forward for researchers. The exploration of commercially available regioisomers provides an immediate, practical solution for many applications. For projects where the specific substitution pattern is non-negotiable, custom synthesis is a reliable alternative, supported by a number of specialized chemical synthesis companies. The provided conceptual synthetic route, based on established methodologies, offers a solid starting point for the preparation of this valuable and unique building block. The strategic use of such fluorinated piperidines will undoubtedly continue to contribute to the discovery and development of novel therapeutics.
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Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Retrieved from [Link]
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Renault, J., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Retrieved from [Link]
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De Kimpe, N., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry. Retrieved from [Link]
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De Kimpe, N., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. RSC Publishing. Retrieved from [Link]
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Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. Retrieved from [Link]
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De Kimpe, N., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. PubMed. Retrieved from [Link]
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Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Retrieved from [Link]
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-
Gurbych, O., et al. (2024). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate. Retrieved from [Link]
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Savchuk, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]
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Methodological & Application
Protocol for Amide Bond Formation with tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate: A Guide for Medicinal Chemistry
An Application Note for Drug Development Professionals
Abstract
Fluorinated piperidines are privileged scaffolds in modern drug discovery, prized for their ability to enhance metabolic stability, modulate basicity (pKa), and improve cell permeability. The strategic introduction of fluorine can lead to profound effects on a molecule's pharmacokinetic and pharmacodynamic profile.[1] tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate is a key bifunctional building block, offering a primary amine for amide coupling and a Boc-protected piperidine nitrogen for subsequent synthetic manipulations.[2][3] This application note provides a detailed guide for researchers, outlining robust and efficient protocols for the coupling of this valuable intermediate to a range of carboxylic acids. We present two field-proven methods, one utilizing a carbodiimide-based approach (EDC/NHS) and the other a uronium salt-based strategy (HATU), to ensure high-yield amide formation even with challenging substrates. The rationale behind reagent selection, step-by-step procedures, and troubleshooting advice are provided to empower scientists in the synthesis of novel chemical entities.
Introduction: The Strategic Value of Fluorinated Scaffolds
The incorporation of fluorine into drug candidates is a widely employed strategy to optimize molecular properties. In the context of the piperidine ring, a fluorine substituent can induce favorable conformational biases and block sites of metabolic oxidation. The specific building block, this compound, has become a cornerstone in the synthesis of CNS agents and other complex therapeutics.[4][5] Its structure presents a primary amine on a flexible methylene linker, which mitigates some of the steric hindrance from the adjacent piperidine ring. However, the electron-withdrawing nature of the fluorine atom can subtly decrease the nucleophilicity of the amine, making the choice of an appropriate coupling strategy critical for success.
This guide is designed to provide both the foundational principles and the practical, step-by-step instructions necessary for successful amide bond formation.
Core Principles: Activating the Carboxylic Acid Partner
Amide bond formation between a carboxylic acid and an amine is not a spontaneous process; it requires the activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. The choice of coupling reagent is paramount and depends on the steric and electronic properties of both coupling partners. For a substrate like this compound, two highly reliable methods are recommended.
Method A: Carbodiimide Activation with EDC and NHS
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate. This intermediate is highly reactive but also unstable in aqueous media and prone to side reactions.[6] To circumvent this, N-hydroxysuccinimide (NHS) is added as an activator. NHS rapidly intercepts the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[7][8] This two-step, one-pot process minimizes side product formation and leads to cleaner reactions and higher yields. The primary byproduct, an isourea derivative, is typically water-soluble, facilitating purification.[7]
Method B: Uronium Salt Activation with HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt-based coupling reagent known for its high efficiency and low rates of racemization.[9] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to generate a highly reactive OAt-active ester.[10][11] This active ester rapidly undergoes nucleophilic attack by the amine to form the desired amide bond. HATU is particularly effective for sterically hindered substrates and reactions that are sluggish with other reagents.[9]
Comparative Analysis of Recommended Reagents
The choice between EDC/NHS and HATU often depends on the specific substrate and project requirements. The following table provides a comparative summary to guide your decision.
| Feature | EDC / NHS | HATU |
| Activation Principle | Forms a stable NHS ester via an O-acylisourea intermediate.[6] | Forms a highly reactive OAt-active ester.[10][12] |
| Reaction Speed | Moderate to Fast | Very Fast |
| Efficiency | Good for most primary amines. May be slow with hindered substrates. | Excellent, especially for hindered or electron-deficient amines.[13][14] |
| Base Required | Often optional, but a non-nucleophilic base (e.g., DIPEA) can be beneficial. | Mandatory non-nucleophilic base (e.g., DIPEA, triethylamine).[15] |
| Byproducts | Water-soluble urea, easily removed by aqueous workup. | Tetramethylurea and HOAt, typically removed by aqueous workup. |
| Cost | Generally more cost-effective. | More expensive. |
| Racemization Risk | Low, due to the stability of the NHS ester. | Very low, as HATU is designed to suppress racemization.[9] |
| Common Solvents | DMF, DCM, THF | DMF, DCM |
Detailed Experimental Protocols
The following protocols are generalized for a 1 mmol scale reaction. Reagent quantities should be adjusted proportionally for different scales. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol A: EDC/NHS Mediated Coupling
Materials and Reagents:
| Reagent | M.W. | Amount (1 mmol scale) | Equivalents |
|---|---|---|---|
| Carboxylic Acid | Varies | 1.0 mmol | 1.0 |
| This compound | 246.32 | 246 mg (1.0 mmol) | 1.0 |
| EDC·HCl | 191.70 | 230 mg (1.2 mmol) | 1.2 |
| NHS | 115.09 | 138 mg (1.2 mmol) | 1.2 |
| DIPEA (optional) | 129.24 | 209 µL (1.2 mmol) | 1.2 |
| Anhydrous DMF or DCM | - | 10 mL | - |
Step-by-Step Procedure:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 mmol), EDC·HCl (1.2 mmol), and NHS (1.2 mmol) in anhydrous DMF (5 mL).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This allows for the formation of the NHS ester intermediate.
-
Amine Addition: In a separate vial, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL). If the carboxylic acid starting material is an HCl salt, add DIPEA (1.2 mmol) to this amine solution and stir for 5 minutes before proceeding.
-
Coupling: Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-16 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate (50 mL). Wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL), water (20 mL), and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure amide product.
Protocol B: HATU Mediated Coupling
Materials and Reagents:
| Reagent | M.W. | Amount (1 mmol scale) | Equivalents |
|---|---|---|---|
| Carboxylic Acid | Varies | 1.0 mmol | 1.0 |
| This compound | 246.32 | 246 mg (1.0 mmol) | 1.0 |
| HATU | 380.23 | 456 mg (1.2 mmol) | 1.2 |
| DIPEA | 129.24 | 348 µL (2.0 mmol) | 2.0 |
| Anhydrous DMF or DCM | - | 10 mL | - |
Step-by-Step Procedure:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 mmol) and this compound (1.0 mmol) in anhydrous DMF (10 mL).
-
Base Addition: Add DIPEA (2.0 mmol) to the solution and stir for 2 minutes.
-
Activation & Coupling: Add HATU (1.2 mmol) in one portion. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 1-3 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate (50 mL). Wash sequentially with 1M HCl (2 x 20 mL, to remove DIPEA), saturated aqueous NaHCO₃ (2 x 20 mL, to remove HOAt), and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the desired product.
Post-Coupling: Boc Group Deprotection
Following successful coupling, the Boc protecting group on the piperidine nitrogen is typically removed to enable further functionalization or to reveal the final target molecule. Acid-mediated hydrolysis is the standard method.[16]
Standard Deprotection Protocol:
-
Dissolve the Boc-protected amide (1.0 mmol) in dichloromethane (DCM, 5 mL).
-
Add trifluoroacetic acid (TFA, 5-10 equivalents, ~0.4-0.8 mL) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC/LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine is typically obtained as a TFA salt. It can be used as is or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., NaHCO₃) or by using an ion-exchange resin.[17][18]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient activation time (EDC/NHS).- Reagents (especially HATU/EDC) are hydrolyzed/degraded.- Insufficient base (HATU method).- Steric hindrance is too great for the chosen method. | - Increase pre-activation time for EDC/NHS to 1 hour.- Use fresh, high-quality coupling reagents.- Ensure 2.0 equivalents of DIPEA are used with HATU.- Switch from EDC/NHS to the more powerful HATU protocol. Consider gentle heating (40 °C). |
| Low Yield | - Product loss during aqueous workup.- Inefficient purification.- Degradation of starting material or product. | - If the product has some water solubility, use saturated brine for all aqueous washes and back-extract aqueous layers.- Optimize chromatography conditions (solvent system, silica loading).- Ensure reaction conditions are anhydrous and run under an inert atmosphere (N₂ or Ar). |
| Side Product Formation | - Racemization of the carboxylic acid.- Formation of N-acylurea byproduct (EDC method).- Double acylation if the carboxylic acid is a diacid. | - Use HATU, which is known to suppress racemization. Run the reaction at 0 °C.- Ensure NHS is added with EDC to trap the O-acylisourea intermediate.- Use a protecting group strategy for diacids or use a large excess of the diacid and separate from the desired mono-coupled product. |
Conclusion
This compound is a versatile and valuable building block for modern medicinal chemistry. Successful amide coupling is the critical first step in its incorporation into target molecules. By understanding the mechanistic principles of both carbodiimide and uronium salt-based coupling agents, researchers can select the optimal conditions for their specific substrates. The detailed EDC/NHS and HATU protocols provided herein offer reliable and reproducible methods to achieve high-yield amide formation, paving the way for the efficient synthesis of novel fluorinated piperidine derivatives.
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Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Available at: [Link][13][14][19]
-
Lin, H. Y., et al. (2017). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances. Available at: [Link]
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Liu, Y. S., et al. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. Available at: [Link][17][18]
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-
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G-Biosciences. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available at: [Link][8]
-
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-
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-
Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link][19]
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ACS Publications. (2011). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir. Available at: [Link][20]
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The Strategic Application of tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate in Modern Drug Discovery
Introduction: The Privileged Scaffold in an Era of Precision Medicine
In the landscape of contemporary drug discovery, the piperidine motif stands as a "privileged scaffold," a structural framework consistently found in a multitude of approved therapeutics and clinical candidates.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, including aqueous solubility and metabolic stability, while providing a three-dimensional architecture that enables precise interactions with biological targets.[1][3] The strategic incorporation of fluorine into this scaffold has emerged as a powerful tactic in medicinal chemistry to fine-tune molecular properties and enhance therapeutic potential.[4] This application note delves into the utility of a specific, high-value building block, tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate , exploring its synthesis, key reactions, and strategic deployment in the design of novel therapeutics, particularly for central nervous system (CNS) disorders.
The introduction of a fluorine atom can profoundly influence a molecule's pKa, lipophilicity, and metabolic fate.[4] Specifically, the 4-fluoro substituent on the piperidine ring can lower the basicity of the piperidine nitrogen, a modification known to be advantageous for improving oral bioavailability and reducing off-target activities, such as hERG channel affinity.[5] The vicinal aminomethyl group at the 3-position provides a crucial vector for introducing further molecular complexity and pharmacophoric features, making this building block a versatile platform for library synthesis and lead optimization.
Physicochemical Properties and Stereochemical Considerations
The interplay between the fluorine atom and the aminomethyl group in this compound gives rise to distinct physicochemical and conformational properties. The electron-withdrawing nature of the fluorine atom influences the basicity of the adjacent aminomethyl group, a factor that can be critical for optimizing interactions with target proteins. Furthermore, the stereochemical relationship between these two substituents (cis or trans) dictates the conformational preference of the piperidine ring and the spatial projection of the aminomethyl side chain. This has significant implications for target engagement and selectivity. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective functionalization of the primary amine, providing a handle for a wide array of synthetic transformations.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁FN₂O₂ | [6] |
| Molecular Weight | 232.30 g/mol | [6] |
| XLogP3 | 0.9 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 4 | [7] |
| Rotatable Bond Count | 3 | [7] |
Synthetic Strategies: Accessing the Fluorinated Piperidine Core
The synthesis of fluorinated piperidines has been an area of active investigation, with several strategies developed to introduce fluorine with high regioselectivity and stereocontrol. A common approach to a related analogue, tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate, provides a blueprint for accessing the 3,4-substituted isomer. This multi-step sequence typically begins with a commercially available starting material and proceeds through key intermediates.
A representative synthetic pathway, adapted from the literature for the 4,4-disubstituted analogue, is outlined below.[8][9]
Caption: A plausible synthetic workflow for a fluorinated aminomethylpiperidine.
This sequence highlights a robust method for introducing the key functionalities. The analogous synthesis of the 3-(aminomethyl)-4-fluoro isomer would likely involve starting from a suitable precursor, such as a protected 3-methyl-4-oxopiperidine, and employing diastereoselective methods for the introduction of the fluorine and amine functionalities.
Application in Drug Discovery: Key Experimental Protocols
The primary utility of this compound lies in its bifunctional nature. The Boc-protected piperidine nitrogen allows for reactions at the primary amine, and subsequent deprotection of the Boc group reveals the secondary amine for further diversification. The two most common and powerful applications of this building block are amide bond formation and reductive amination.
Protocol 1: Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of the piperidine scaffold to a wide variety of carboxylic acids, thereby exploring diverse chemical space.
Objective: To couple this compound with a carboxylic acid of interest (R-COOH).
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Standard workup and purification reagents
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in the chosen anhydrous solvent.
-
Activation: Add the coupling agent (1.1 eq) and the organic base (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.05 eq) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by an appropriate technique (e.g., TLC or LC-MS). The reaction time can vary from a few hours to overnight depending on the substrates.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Caption: Generalized workflow for amide bond formation.
Protocol 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines. This protocol allows for the coupling of the fluorinated piperidine with aldehydes or ketones.[10][11]
Objective: To synthesize a secondary amine by reacting this compound with an aldehyde or ketone (R-CHO or R-CO-R').
Materials:
-
This compound
-
Aldehyde or Ketone
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN))
-
Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol (MeOH))
-
Acetic acid (optional, as a catalyst)
-
Standard workup and purification reagents
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in the chosen solvent.
-
Imine Formation: If desired, add a catalytic amount of acetic acid to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS. Reaction times can range from a few hours to overnight.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to yield the desired secondary amine.
Caption: Generalized workflow for reductive amination.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for modern drug discovery. Its strategic combination of a fluorinated piperidine core and a reactive aminomethyl handle provides medicinal chemists with a powerful tool for the synthesis of novel, three-dimensional chemical entities with enhanced pharmacological properties. The ability to fine-tune basicity, improve metabolic stability, and explore diverse chemical space through well-established synthetic protocols makes this scaffold particularly attractive for the development of next-generation therapeutics, especially in the challenging arena of CNS disorders. As our understanding of the subtle interplay between molecular structure and biological function continues to grow, the demand for such sophisticated and strategically designed building blocks is set to increase, further cementing the role of fluorinated piperidines in the future of medicine.
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Verniest, G., Piron, K., Van Hende, E., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry, 8(11), 2509–2512. [Link]
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Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. (2010). PubMed. [Link]
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Publishing. [Link]
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Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. (2012). PubMed. [Link]
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Different modalities of piperidine-containing drugs and drug candidates. (2023). ResearchGate. [Link]
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Vasilevsky, I. V., & Guda, D. A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6446. [Link]
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Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 1-15. [Link]
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Ananikov, V. P., Khemchyan, L. L., Ivanova, Y. V., Bukhtiyarov, V. I., & Sorokin, A. M. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 406. [Link]
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Application Notes and Protocols: Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate as a Versatile Building Block for Novel Kinase Inhibitors
Introduction: The Strategic Value of Fluorinated Piperidines in Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of FDA-approved pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure provides a robust, three-dimensional scaffold that can be functionalized to orient substituents for optimal target engagement. The strategic introduction of fluorine to this privileged scaffold has become a powerful tactic in modern drug design. Fluorine, being the most electronegative element, can profoundly influence a molecule's physicochemical properties, including basicity (pKa), lipophilicity, metabolic stability, and binding affinity, without significantly increasing its steric bulk.[2][3]
This guide focuses on a specific, high-value building block: tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate . The presence of a primary amine on a methyl spacer at the 3-position, combined with a fluorine atom at the 4-position, creates a versatile synthon for constructing novel inhibitors. The Boc-protected piperidine nitrogen allows for controlled, sequential reactions, while the primary amine serves as a key handle for introducing diversity and linking to other pharmacophoric fragments. This application note will detail the strategic importance of this building block, provide a representative synthetic protocol, and outline detailed procedures for its incorporation into advanced inhibitor scaffolds, using the synthesis of Janus Kinase (JAK) inhibitors as a primary case study.
Physicochemical Properties and Design Rationale
The unique arrangement of functional groups in this compound offers distinct advantages in inhibitor design.
-
Modulation of Basicity: The electron-withdrawing nature of the fluorine atom at the 4-position lowers the pKa of the piperidine nitrogen. This reduction in basicity can be crucial for improving oral bioavailability and cell membrane permeability of the final drug candidate.[3]
-
Conformational Control: The stereochemistry of the fluorine atom can enforce a specific ring conformation, which can be exploited to pre-organize substituents for enhanced binding to a target protein. Fluorinated piperidines have been shown to favor an axial conformation in certain contexts due to stabilizing electrostatic interactions.[4]
-
Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, thereby increasing the half-life of a drug. For piperidine rings, this can prevent unwanted hydroxylation.[3]
-
Primary Amine Handle: The aminomethyl group provides a nucleophilic primary amine that is spatially distinct from the piperidine ring nitrogen. This allows for the selective formation of amide bonds, sulfonamides, or for its use in reductive amination reactions to build out complex molecular architectures.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁FN₂O₂ | [5] |
| Molecular Weight | 232.30 g/mol | [5] |
| Boiling Point (Predicted) | 307.4±27.0 °C | [5] |
| Density (Predicted) | 1.09±0.1 g/cm³ | [5] |
| CAS Number | 1260780-00-9 | - |
Synthesis of the Building Block
While multiple synthetic routes to fluorinated piperidines exist, a representative multi-step synthesis for a structurally related isomer, tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate, has been well-documented and provides a viable template for producing the title compound.[5] This sequence involves the initial fluorination and bromination of a methylene piperidine, followed by azide displacement and subsequent reduction to the primary amine.
Protocol: Representative Synthesis of a Fluorinated Aminomethylpiperidine
This protocol is adapted from the synthesis of a structural isomer and is provided as a representative example.[5]
Step 1: Synthesis of tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate
-
To a solution of 1-tert-butyl 4-methylenepiperidine (1.5 g, 7.6 mmol) in dry dichloromethane (CH₂Cl₂, 40 mL) at 0 °C, add triethylamine trihydrofluoride (Et₃N·3HF, 3.1 mL, 2.5 equiv) via syringe.
-
Add N-bromosuccinimide (NBS, 2.03 g, 1.5 equiv) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 3 hours.
-
Upon completion, pour the reaction mixture into aqueous 0.5 M NaOH (50 mL) and extract with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo to yield the product as an oil, which can be used in the next step without further purification.
Step 2: Synthesis of tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate
-
To a solution of the crude brominated intermediate from Step 1 (1.27 g, 4.3 mmol) in dimethyl sulfoxide (DMSO, 10 mL), add sodium azide (NaN₃, 0.33 g, 1.2 equiv) and sodium iodide (NaI, 0.76 g, 1.2 equiv).
-
Heat the solution to 130 °C for 16 hours.
-
After cooling to room temperature, pour the reaction mixture into water (10 mL) and extract with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting oil by flash silica gel chromatography to yield the azide product.
Step 3: Synthesis of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate
-
To a solution of the azide intermediate from Step 2 (0.25 g, 0.97 mmol) in methanol (3 mL), add 10% Palladium on carbon (Pd/C, 0.05 g, 20 w%).
-
Stir the solution at room temperature under a hydrogen atmosphere (4-5 bar) for 16 hours.
-
Filter the solution through celite, washing the solids with diethyl ether.
-
Evaporate the solvent from the filtrate to yield the final product, tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate.
Application in the Synthesis of Novel Inhibitors
The primary amine of the title building block is a versatile functional group for elaboration into a final inhibitor. Two of the most common and powerful transformations are amide bond formation and reductive amination.
Case Study: Synthesis of Janus Kinase (JAK) Inhibitors
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling.[6] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and cancers, making JAKs a high-priority target for drug development.[1] Several patents describe the synthesis of potent JAK inhibitors utilizing a 3-amino-4-fluoropiperidine scaffold to engage with the kinase hinge region.[2][3][7] The following protocol details the key fragment coupling step, adapting a nucleophilic aromatic substitution reaction described in the patent literature for the synthesis of a pyrrolo[2,3-d]pyrimidine-based JAK inhibitor core.
Protocol 1: Nucleophilic Aromatic Substitution for JAK Inhibitor Synthesis
This protocol is a representative procedure based on methods described for coupling aminopiperidines to 4-chloropyrrolo[2,3-d]pyrimidines.[8]
-
Boc Deprotection (if starting with the title compound): Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane. Add an excess of a strong acid (e.g., 4M HCl in dioxane or trifluoroacetic acid) and stir at room temperature for 1-4 hours until TLC or LC-MS analysis indicates complete removal of the Boc group. Remove the solvent and excess acid in vacuo to obtain the amine salt.
-
Coupling Reaction: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) in a suitable solvent like n-butanol or DMSO, add the deprotected 3-(aminomethyl)-4-fluoropiperidine salt (1.1-1.5 equiv).
-
Add a base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2-3 equiv) to neutralize the amine salt and facilitate the reaction.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled intermediate. This intermediate can then be further functionalized (e.g., via acylation of the piperidine nitrogen) to yield the final, potent JAK inhibitor.[2]
Biological Activity of Resulting Inhibitors
The incorporation of the fluoropiperidine scaffold is critical for achieving high potency and selectivity. Inhibitors synthesized using this class of building blocks have demonstrated potent, low-nanomolar inhibition of various JAK isoforms.
| Compound Class | Target | IC₅₀ (nM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | JAK1 | 29 | [9] |
| Pyrrolo[2,3-d]pyrimidine | JAK2 | 803 | [9] |
| 4-Aminopiperidine-based | JAK3 | 40 | [10] |
| Azaspiro[2.4]heptane | JAK1 | 8.5 | [6] |
| Azaspiro[2.4]heptane | JAK2 | 410 | [6] |
Note: Data is for representative JAK inhibitors containing similar structural motifs to illustrate the potency achievable with this strategy.
General Application Protocols
Protocol 2: Standard Amide Bond Formation using HATU
Amide bond formation is one of the most fundamental reactions in medicinal chemistry. The primary amine of the title building block can be readily coupled with a carboxylic acid using a standard coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[11][12]
-
To a solution of the carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or DCM, add HATU (1.1 equiv) and a non-nucleophilic base such as DIPEA (2-3 equiv).
-
Stir the mixture at room temperature for 10-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.05 equiv) in the same solvent to the activated acid mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Reductive amination provides a direct method to form a C-N bond between the amine of the building block and a carbonyl compound (aldehyde or ketone). Sodium triacetoxyborohydride is a mild and selective reagent ideal for this one-pot transformation.[3][13]
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv) and this compound (1.1 equiv) in a non-protic solvent such as 1,2-dichloroethane (DCE) or DCM.
-
If the substrate is a ketone, acetic acid (1.0 equiv) can be added as a catalyst. This is typically not necessary for aldehydes.[13]
-
Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 equiv) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 3-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting secondary amine by flash column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel inhibitors. The strategic placement of the fluorine atom provides a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of the final compound. The primary amine handle allows for straightforward and efficient incorporation into complex scaffolds via robust and well-established synthetic methods such as amide coupling and reductive amination. As demonstrated in the context of JAK inhibitor synthesis, this building block enables access to potent and selective drug candidates, underscoring its importance for researchers, scientists, and drug development professionals.
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-
Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved January 16, 2026, from [Link]
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Sodium triacetoxyborohydride - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]
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Amine to Amide (Coupling) - HATU - Common Organic Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]
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Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. … - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
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Verniest, G., Piron, K., Van Hende, E., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Retrieved January 16, 2026, from [Link]
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tert-Butyl 4-(Aminomethyl)-3-fluoropiperidine-1-carboxylate - MySkinRecipes. (n.d.). Retrieved January 16, 2026, from [Link]
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-
PYRROLO[2,3-D]PYRIMIDINE DERIVATIVES; THEIR INTERMEDIATES AND SYNTHESIS - European Patent Office - EP 1913000 B1. (n.d.). Retrieved January 16, 2026, from [Link]
-
IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
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- 13. Sodium triacetoxyborohydride [organic-chemistry.org]
Application Note: A Comprehensive Guide to the Acid-Catalyzed Deprotection of tert-Butyl 3-(Aminomethyl)-4-fluoropiperidine-1-carboxylate
Abstract: This document provides a detailed experimental protocol and in-depth scientific rationale for the deprotection of tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate. The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical transformation in synthetic organic chemistry, particularly for preparing functionalized building blocks for drug discovery. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the reaction mechanism, safety protocols for handling trifluoroacetic acid (TFA), step-by-step experimental procedures, and troubleshooting advice.
Introduction and Scientific Rationale
Fluorinated piperidine scaffolds are privileged structures in medicinal chemistry, valued for their ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] The target molecule, 3-(aminomethyl)-4-fluoropiperidine, is a bifunctional building block of significant interest. To facilitate its synthesis and subsequent elaboration, the more nucleophilic secondary amine of the piperidine ring is often protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is favored due to its stability in various non-acidic conditions and its straightforward removal under acidic treatment.[3]
The deprotection of this compound is the final step to unmask the secondary amine, making it available for subsequent coupling reactions. Trifluoroacetic acid (TFA) is the reagent of choice for this transformation due to its efficacy and volatility, which simplifies product isolation.[4][5][6] Understanding the causality behind each experimental step is crucial for achieving high yield and purity.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group with TFA is an acid-catalyzed elimination reaction.[5] The process is initiated by the protonation of the carbamate's carbonyl oxygen by the strong acid.[4][5][7] This protonation destabilizes the molecule, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tertiary carbocation (t-butyl cation) and an unstable carbamic acid intermediate.[5][7] The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and the desired free amine.[4][7] In the acidic medium, the newly liberated piperidine nitrogen is protonated, typically yielding the trifluoroacetate salt of the amine.[5][7]
A key consideration is the fate of the electrophilic t-butyl cation generated during the reaction.[8] This cation can potentially alkylate nucleophilic sites on the desired product or other molecules, leading to impurities.[8][9] While this is less of a concern for the target molecule, in substrates with sensitive functional groups like tryptophan or methionine, the addition of "scavengers" such as water or triisopropylsilane (TIS) is necessary to trap the carbocation.[9][10]
Caption: Mechanism of TFA-mediated Boc deprotection.
Critical Safety and Handling Protocols for Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a strong, corrosive acid that can cause severe skin burns, eye damage, and respiratory irritation.[11][12] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: All manipulations involving TFA must be performed inside a properly functioning chemical fume hood.[13][14]
-
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI-approved chemical splash goggles are required. For larger volumes, a full-face shield is recommended.[13][15]
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber or Viton, must be worn. Nitrile gloves are suitable only for incidental contact with low volumes.[13]
-
Skin and Body Protection: A full-length, buttoned laboratory coat, long pants, and closed-toe shoes are mandatory.[13] For high-volume work, a chemical-resistant apron is advised.[13]
-
-
Handling:
-
Spill and Exposure:
Detailed Experimental Protocol
This protocol outlines the deprotection of this compound to yield 3-(aminomethyl)-4-fluoropiperidine as its trifluoroacetate salt.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥95% Purity | Commercial Source |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Diethyl Ether | Anhydrous | Commercial Source |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Prepare in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source |
| Round-bottom flask, magnetic stirrer, stir bar | --- | --- |
| Ice bath, dropping funnel | --- | --- |
| Rotary evaporator | --- | --- |
Step-by-Step Procedure
Caption: Experimental workflow for Boc deprotection.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This helps to control any potential exotherm upon acid addition.[5]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, 10-20 eq.) to the stirred solution dropwise over 5-10 minutes. An excess of TFA is used to ensure the reaction goes to completion.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours. The evolution of CO₂ gas may be observed.[4][7]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[3][5][16]
-
TLC: The product, being a more polar amine salt, will have a significantly lower Rf value than the Boc-protected starting material. Staining with ninhydrin can visualize the primary amine.[16]
-
LC-MS: This is the preferred method for unambiguous confirmation, showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[16][17][]
-
-
Work-up and Isolation: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[3][5] To remove residual TFA, co-evaporation with a solvent like toluene or DCM (2-3 times) can be effective.[5][9] At this point, choose one of the following isolation paths:
-
Path A (Isolation as TFA Salt): Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., methanol) and add it dropwise to a stirred, cold solution of a non-polar anti-solvent, such as diethyl ether.[5][9] The TFA salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. This method is often preferred for its simplicity and the increased stability of the salt form.
-
Path B (Isolation as Free Base): Dissolve the crude residue in an organic solvent like DCM or ethyl acetate. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ ceases.[3][5] Subsequently, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected amine as a free base.[5] This is necessary if the subsequent reaction is incompatible with an acidic salt.
-
Analytical Characterization
| Compound | Molecular Formula | Molecular Weight | Expected Mass [M+H]⁺ | Key ¹H NMR Features (Illustrative) |
| Starting Material (Boc-protected) | C₁₁H₂₁FN₂O₂ | 248.30 g/mol | 249.16 | Presence of a large singlet around δ 1.46 ppm (9H) corresponding to the t-butyl group protons.[19] |
| Product (3-(aminomethyl)-4-fluoropiperidine) | C₆H₁₃FN₂ | 132.18 g/mol | 133.11 | Disappearance of the singlet at δ 1.46 ppm. Protons adjacent to the nitrogens will show characteristic shifts. Compare to similar structures.[20] |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If monitoring shows significant starting material remaining after 3 hours, add more TFA or allow the reaction to stir for a longer period (up to 12 hours).[6] In rare cases of sterically hindered substrates, gentle heating might be required, but this should be approached with caution.
-
Difficulty Removing TFA: TFA can be tenacious. Azeotropic removal with toluene or DCM is highly effective.[9] If isolating the free base, ensure thorough washing with bicarbonate solution to neutralize all acid.
-
Product Solubility Issues: The TFA salt of the product may be highly soluble in some organic solvents but insoluble in others like diethyl ether, which is exploited for precipitation.[5] If the free base is highly water-soluble, extraction can be challenging, leading to low yields. In such cases, isolating the TFA salt is a better strategy.[21]
-
TFA Salt vs. Free Base: The TFA salt is often a stable, crystalline solid that is easier to handle and store than the corresponding free base, which might be an oil. For subsequent reactions, the TFA salt can often be used directly, with an added equivalent of a non-nucleophilic base (like triethylamine or DIPEA) in the next step to liberate the free amine in situ.
References
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Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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University of Washington. (n.d.). Trifluoroacetic Acid SOP. Retrieved from [Link]
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Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
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Amherst College. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid. Retrieved from [Link]
- D'hooghe, M., Waterinckx, A., & De Kimpe, N. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry, 8(11), 2509-2512. [Supporting Information].
-
D'hooghe, M., Waterinckx, A., & De Kimpe, N. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry, 8(11), 2509-2512. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism. Retrieved from [Link] [Generic video link, as specific video might not be stable]
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Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Retrieved from [Link]
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D'hooghe, M., Waterinckx, A., & De Kimpe, N. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. PubMed. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(9), 2056–2062. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]
-
D'hooghe, M., Waterinckx, A., & De Kimpe, N. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). TFA Deprotection. Retrieved from [Link]
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ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
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ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]
-
Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Retrieved from [Link]
-
ResearchGate. (n.d.). 19F-NMR spectra for N-Fmoc-protected 3c. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under PTC conditions. Retrieved from [Link]
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Application Notes and Protocols for the Incorporation of 4-Fluoropiperidine Moieties into Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of 4-Fluoropiperidine in Medicinal Chemistry
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a significant percentage of FDA-approved small molecule drugs.[1] Its saturated, three-dimensional structure provides an excellent framework for optimizing ligand-target interactions.[2] The strategic incorporation of fluorine into this privileged scaffold, specifically at the 4-position, offers a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.[3]
Fluorine, the most electronegative element, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformation. When placed on the piperidine ring, a fluorine atom can lower the basicity of the nitrogen, which can be advantageous for improving oral bioavailability and reducing off-target effects, such as hERG channel interactions.[3] The conformational preference of the fluorine atom (axial vs. equatorial) can also be exploited to lock the piperidine ring into a desired geometry for optimal target engagement.
This guide provides a detailed overview of two robust and widely applicable methods for incorporating the 4-fluoropiperidine moiety into small molecules: Reductive Amination and Nucleophilic Substitution . The protocols are designed to be self-validating, with explanations of the causality behind experimental choices, ensuring both scientific integrity and practical applicability in a drug discovery setting.
I. Synthetic Strategies: An Overview
The incorporation of a 4-fluoropiperidine moiety can be broadly approached in two ways: by forming a carbon-nitrogen bond between a 4-fluoropiperidine synthon and a carbonyl-containing molecule (Reductive Amination), or by forming a bond between the piperidine nitrogen and an electrophilic carbon (Nucleophilic Substitution).
Diagram 1: Key Synthetic Approaches
Sources
Synthetic routes utilizing tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate
An Application Guide to the Synthetic Utility of tert-Butyl 3-(Aminomethyl)-4-fluoropiperidine-1-carboxylate
Introduction: The Strategic Role of Fluorinated Piperidines in Modern Drug Discovery
The piperidine ring is one of the most ubiquitous N-heterocycles found in FDA-approved pharmaceuticals, valued for its conformational rigidity and its ability to serve as a versatile scaffold.[1][2] In modern medicinal chemistry, the strategic incorporation of fluorine atoms into these scaffolds has become a cornerstone of drug design. Fluorine, owing to its high electronegativity and small size, can profoundly modulate a molecule's physicochemical properties, including basicity (pKa), lipophilicity, metabolic stability, and binding affinity, without significantly increasing its steric bulk.[3][4]
This guide focuses on This compound , a highly valuable and versatile building block for drug discovery programs. This reagent offers three key points of functionality:
-
A Boc-Protected Piperidine Nitrogen: The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, rendering it inert during subsequent reactions, yet allowing for facile deprotection under acidic conditions.[5][6]
-
A Primary Aminomethyl Group: The -(CH2)NH2 moiety at the C3 position serves as a reactive handle for a wide array of synthetic transformations, enabling the straightforward introduction of diverse substituents.
-
A C4-Fluorine Atom: The fluorine atom at the C4 position significantly influences the electronic properties of the piperidine ring. Its strong electron-withdrawing nature lowers the basicity of the piperidine nitrogen, a critical factor for mitigating off-target effects, such as hERG channel affinity, which can lead to cardiotoxicity.[3][7]
This document provides detailed protocols and technical insights for leveraging this building block in key synthetic operations, including amide bond formation and reductive amination, as well as the critical final step of N-Boc deprotection.
Application I: Amide Bond Formation for Core Elaboration
The formation of an amide bond is a fundamental transformation in pharmaceutical synthesis, allowing for the stable linkage of molecular fragments. The primary amine of this compound is an excellent nucleophile for coupling with a wide range of carboxylic acids, enabling the construction of complex molecules.
Causality and Experimental Rationale
Standard amide coupling protocols involve the activation of a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are commonly used.
-
EDC/HOBt: EDC converts the carboxylic acid into a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like N-acylurea formation) and racemization, ensuring a more efficient reaction with the amine.
-
HATU: This reagent, a uronium-based coupling agent, generates a highly reactive HOBt-ester equivalent, often leading to faster reaction times and higher yields, especially with sterically hindered substrates.
-
Base: A non-nucleophilic base, typically Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required to neutralize the ammonium salts formed during the reaction and to maintain a basic pH, ensuring the amine remains deprotonated and nucleophilic.
Caption: General workflow for EDC/HOBt mediated amide coupling.
Protocol: General Procedure for Amide Coupling via EDC/HOBt
-
Setup: To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M), add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add a solution of this compound (1.1 eq.) in the same solvent, followed by the dropwise addition of DIPEA (2.5 eq.).
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base and EDC byproducts), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired amide product.
Data Presentation: Representative Amide Coupling Reactions
| Carboxylic Acid Partner | Coupling Agent | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | EDC/HOBt | DCM | 6 | 92% |
| 4-Chlorophenylacetic Acid | EDC/HOBt | DMF | 5 | 89% |
| Thiophene-2-carboxylic acid | HATU/DIPEA | DMF | 2 | 95% |
| N-Boc-glycine | HATU/DIPEA | DCM | 4 | 85% |
Application II: Reductive Amination for Secondary Amine Synthesis
Reductive amination is a powerful and efficient method for forming C-N bonds, converting the primary aminomethyl group into a secondary or tertiary amine.[8] This reaction proceeds in a one-pot fashion by first forming an imine intermediate with a carbonyl compound (aldehyde or ketone), which is then immediately reduced in situ to the corresponding amine.
Causality and Experimental Rationale
The success of a one-pot reductive amination relies on a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to reduce the iminium ion intermediate formed from the condensation of the amine and the carbonyl.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most reductive aminations. Its reduced reactivity compared to other hydrides (like NaBH₄) prevents the premature reduction of the aldehyde/ketone. Its reactivity is enhanced under slightly acidic conditions, which also catalyzes the formation of the iminium ion, making it ideal for this transformation.
-
Solvent: A non-protic solvent like Dichloroethane (DCE) or Tetrahydrofuran (THF) is typically used. A small amount of acetic acid is often added to catalyze imine formation, although it is not always necessary as the reaction can be autocatalytic.
Caption: Workflow for one-pot reductive amination.
Protocol: General Procedure for Reductive Amination
-
Setup: Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in Dichloroethane (DCE) (approx. 0.1 M).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine/iminium intermediate.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the stirring solution. The reaction may be mildly exothermic.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography.
Data Presentation: Representative Reductive Amination Reactions
| Carbonyl Partner | Solvent | Time (h) | Yield (%) |
| Cyclohexanone | DCE | 4 | 88% |
| 4-Methoxybenzaldehyde | THF | 3 | 91% |
| Acetone | DCE | 8 | 75% |
| 1-Boc-4-piperidone | DCE | 6 | 84% |
Application III: N-Boc Deprotection to Unveil the Piperidine Core
The final step in many synthetic sequences involving this building block is the removal of the N-Boc protecting group.[9] This unmasks the piperidine nitrogen, yielding a secondary amine that can be a crucial basic center in the final drug molecule or a site for further functionalization.
Causality and Experimental Rationale
The Boc group is designed to be stable to a wide range of nucleophilic, basic, and reductive conditions but is labile to strong acids.[6][10] The mechanism involves protonation of the Boc carbonyl oxygen, followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation of the unstable carbamic acid intermediate.[5][10]
-
Trifluoroacetic Acid (TFA): A 10-50% solution of TFA in DCM is the most common method for Boc deprotection.[5][9] The reaction is fast and clean. The product is initially formed as a trifluoroacetate salt, which is typically converted to the free base during aqueous workup.
-
Hydrochloric Acid (HCl): Using a solution of HCl in an organic solvent like 1,4-dioxane or methanol is another effective method.[9] A significant advantage is that the deprotected amine often precipitates from the reaction mixture as its hydrochloride salt, which can be isolated by simple filtration, providing a highly pure product without the need for chromatography.[9]
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
Protocol: N-Boc Deprotection with TFA in DCM
-
Setup: Dissolve the N-Boc protected piperidine derivative (1.0 eq.) in DCM (approx. 0.1-0.2 M) in a round-bottom flask.[9]
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) (5-10 eq., often used as a 20-50% v/v solution in DCM).[9]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.[9]
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[9]
-
Isolation: Dissolve the residue in a small amount of water and basify to pH > 10 with 1M NaOH or saturated NaHCO₃. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or EtOAc, 3x).
-
Final Product: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected free amine.[9]
Data Presentation: Comparison of Deprotection Methods
| Method | Reagent | Solvent | Time (h) | Yield (%) | Product Form |
| Method A | 20% TFA | DCM | 1-2 | >95% | Free Base (after workup) |
| Method B | 4M HCl | 1,4-Dioxane | 1-3 | Quantitative | HCl Salt (by precipitation) |
References
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Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
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Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC - NIH. [Link]
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Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. NIH. [Link]
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Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Universiteit Antwerpen. [Link]
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BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]
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Amine Protection and Deprotection. Master Organic Chemistry. [Link]
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Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
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Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
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Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. PubMed. [Link]
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Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. [Link]
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tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate. PubChem. [Link]
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Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]
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tert-Butyl (3S)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate 1g. Dana Bioscience. [Link]
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Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate? ResearchGate. [Link]
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Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. [Link]
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THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. [Link]
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Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate. ResearchGate. [Link]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Library Synthesis using tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of Fluorinated Piperidines in Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1] Its three-dimensional structure provides an excellent framework for orienting substituents to interact with biological targets. The introduction of fluorine into these scaffolds offers a powerful tool for fine-tuning a molecule's physicochemical and pharmacokinetic properties.[2] Fluorine substitution can enhance metabolic stability, modulate pKa, and improve membrane permeability, all of which are critical parameters in drug design.[3]
This application note provides a comprehensive guide to the use of tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate , a versatile building block for the synthesis of diverse chemical libraries. The presence of a primary amine on a fluorinated piperidine core, with the piperidine nitrogen protected by a tert-butoxycarbonyl (Boc) group, allows for a sequential and controlled diversification strategy. This enables the exploration of chemical space around a privileged 3D scaffold, which is of high interest for fragment-based drug discovery and lead optimization.[3][4]
Chemical Properties and Handling
-
Molecular Formula: C₁₁H₂₁FN₂O₂
-
Molecular Weight: 248.30 g/mol
-
Appearance: Off-white to pale yellow solid or oil
-
Storage: Store in a cool, dry place, preferably under an inert atmosphere to prevent degradation.
Core Synthetic Strategies for Library Generation
The bifunctional nature of this compound allows for a divergent approach to library synthesis. The primary aminomethyl group serves as the initial point for diversification, while the Boc-protected piperidine nitrogen offers a secondary site for modification after deprotection.
Workflow for Library Synthesis
Caption: Divergent library synthesis workflow.
Part 1: Diversification of the Primary Aminomethyl Group
The exocyclic primary amine is readily available for a variety of coupling reactions. The following protocols are provided as representative examples and may require optimization based on the specific substrates used.
Protocol 1: Amide Library Synthesis
Amide bond formation is a robust and widely used reaction in drug discovery. A variety of carboxylic acids can be coupled to the primary amine of the building block to generate a diverse amide library.
Reaction Scheme:
Detailed Protocol:
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1 M), add the carboxylic acid (1.1 eq.).
-
Add a coupling agent such as HATU (1.2 eq.) or EDC (1.5 eq.) with HOBt (1.5 eq.).
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq.).
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | DCM, DMF | Good solubility for reactants and reagents. |
| Coupling Agent | HATU, EDC/HOBt | Efficiently activate the carboxylic acid for amidation. |
| Base | DIPEA | Scavenges the acid formed during the reaction without competing as a nucleophile. |
| Temperature | Room Temperature | Sufficient for most amide couplings. |
| Work-up | Aqueous Washes | Removes excess reagents and byproducts. |
Protocol 2: Reductive Amination for Secondary Amine Library Synthesis
Reductive amination with a library of aldehydes or ketones provides access to secondary amines, introducing further diversity in the library.
Reaction Scheme:
Detailed Protocol:
-
Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH) (0.1 M).
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.).[5]
-
If using NaBH₃CN, it is advisable to add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
| Parameter | Condition | Rationale |
| Solvent | DCE, MeOH | Compatible with both imine formation and reduction. |
| Reducing Agent | NaBH(OAc)₃ | Mild and selective reducing agent for imines.[5] |
| Temperature | Room Temperature | Generally sufficient for reductive amination. |
| Work-up | Aqueous Quench | Decomposes excess reducing agent. |
Protocol 3: Sulfonamide and Urea Library Synthesis
To further expand the chemical space, sulfonamide and urea libraries can be synthesized.
-
Sulfonamides: React the primary amine with a diverse set of sulfonyl chlorides in the presence of a base like pyridine or triethylamine in DCM.
-
Ureas: Treat the primary amine with various isocyanates in a solvent such as DCM or THF. Alternatively, react with activated carbamates.
Part 2: Deprotection and Diversification of the Piperidine Nitrogen
Once the primary amine has been functionalized, the Boc protecting group on the piperidine nitrogen can be removed to allow for a second round of diversification.
Protocol 4: N-Boc Deprotection
The Boc group is readily cleaved under acidic conditions.
Reaction Scheme:
Detailed Protocol:
-
Dissolve the Boc-protected piperidine derivative (1.0 eq.) in DCM (0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq.).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated NaHCO₃ solution or an amine base (e.g., triethylamine).
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine. The product is often obtained as a salt if not neutralized.
| Parameter | Condition | Rationale |
| Reagent | Trifluoroacetic Acid (TFA) | Strong acid that efficiently cleaves the Boc group. |
| Solvent | Dichloromethane (DCM) | Common solvent for Boc deprotection. |
| Temperature | 0 °C to Room Temperature | Controls the initial exotherm and allows for a smooth reaction. |
| Work-up | Neutralization and Extraction | Isolates the free amine product. |
Subsequent Diversification of the Piperidine Nitrogen
The newly exposed secondary amine of the piperidine ring can be further functionalized using similar reactions as described in Part 1, such as:
-
N-Alkylation: Via reductive amination with another set of aldehydes/ketones.
-
N-Acylation: To form amides with a library of carboxylic acids.
-
N-Sulfonylation: To generate sulfonamides.
This two-phased diversification strategy allows for the creation of large and highly complex chemical libraries from a single, strategically designed building block.
Conclusion
This compound is a valuable building block for the synthesis of diverse chemical libraries. Its unique structure, featuring a fluorinated 3D scaffold and two orthogonal points for diversification, makes it an attractive starting material for drug discovery programs. The protocols outlined in this application note provide a solid foundation for researchers to utilize this building block in their library synthesis efforts, enabling the exploration of novel chemical space and the identification of new bioactive molecules.
References
- M. S. Christodoulou, S. Liekens, P. T. K. T. Villo, et al. (2016). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.
- BenchChem. (2025).
- BenchChem. (2025). Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine.
- A. M. De Angelis, S. P. S. Eycken, S. Liekens, et al. (2012). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Tetrahedron, 68(23), 4435-4441.
- M. S. Christodoulou, S. Liekens, P. T. K. T. Villo, et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed.
- P. A. Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
- A. S. Dudnik, G. S. K. K. Reddy, T. F. W. T. T. W. Chang, et al. (2020). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties.
- University of Münster. (2019).
- Hebei Boze Chemical Co., Ltd. (2023). BOC Protection and Deprotection.
- ChemicalBook. tert-butyl (3S,4R)
- Master Organic Chemistry. Amine Protection and Deprotection.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- E. F. V. Scriven, K. Turnbull. (2000). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
- E. Valeur, M. Bradley. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sources
- 1. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]
- 2. 907544-17-6|(3R,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. rsc.org [rsc.org]
- 4. echemi.com [echemi.com]
- 5. organicreactions.org [organicreactions.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of tert-Butyl 3-(Aminomethyl)-4-fluoropiperidine-1-carboxylate
Welcome to the Technical Support Center for the synthesis of tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The insights provided herein are grounded in established chemical principles and analogous syntheses of fluorinated piperidine derivatives.
Introduction to the Synthetic Challenge
The synthesis of highly substituted piperidines, particularly those bearing fluorine atoms, presents a significant challenge in modern organic chemistry.[1][2] The introduction of a fluorine atom can modulate the physicochemical properties of a molecule, such as pKa, metabolic stability, and binding affinity, making fluorinated piperidines valuable building blocks in medicinal chemistry.[3] However, the synthesis of specific diastereomers of compounds like this compound requires careful control of stereochemistry and can be prone to side reactions that diminish yield and purity.[3][4]
This guide will focus on a plausible and commonly employed synthetic strategy, addressing potential issues at each key stage.
Proposed Synthetic Pathway
A logical synthetic approach to this compound, inferred from related syntheses, would likely involve the stereoselective fluorination of a suitable piperidine precursor, followed by the introduction of the aminomethyl group. A potential route is outlined below:
Caption: Troubleshooting workflow for hydrodefluorination.
Issue 3: Low Yield in the Amide to Amine Conversion
Question: I am struggling to convert the 3-carboxamide group to the aminomethyl group. My yields are consistently low. What are the potential issues?
Root Cause Analysis:
The conversion of a sterically hindered amide on a piperidine ring to an amine can be challenging. The choice of reducing agent or rearrangement conditions is crucial. Incomplete reaction, over-reduction, or side reactions with the Boc-protecting group can all lead to low yields.
Solutions and Optimization Strategies:
| Method | Recommendation | Rationale |
| Amide Reduction | Use a powerful reducing agent like LiAlH4 in an ethereal solvent (e.g., THF, diethyl ether). | LiAlH4 is generally effective for the reduction of amides to amines. Ensure anhydrous conditions. |
| Hofmann Rearrangement | If starting with a primary amide, the Hofmann rearrangement can be an alternative. | This converts the amide to a primary amine with one less carbon. Careful control of stoichiometry and temperature is necessary. |
| Protecting Group Stability | Be mindful of the stability of the Boc group under the reaction conditions. | Strong acids will cleave the Boc group. While generally stable to hydride reagents, prolonged reaction times at high temperatures should be avoided. |
| Purification | The resulting primary amine can be basic and may adhere to silica gel. | Consider using a deactivated silica gel or an alternative purification method like crystallization of a salt. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the Boc protecting group in this synthesis?
The tert-butyloxycarbonyl (Boc) protecting group is used to deactivate the piperidine nitrogen. This prevents it from interfering with reactions at other positions on the ring, such as the fluorination of the double bond or the manipulation of the C3 substituent. The Boc group can be readily removed under acidic conditions at the end of the synthesis if the free piperidine is desired.
Q2: How can I confirm the stereochemistry of my final product?
The relative stereochemistry of the 3-(aminomethyl) and 4-fluoro substituents can be determined using advanced NMR techniques, such as 1H-1H NOESY, which can show through-space correlations between protons. The coupling constants in the 1H NMR spectrum can also provide valuable information about the conformation of the piperidine ring and the relative orientation of the substituents. For unambiguous determination, X-ray crystallography of a suitable crystalline derivative is the gold standard.
Q3: Are there alternative synthetic routes to consider?
Yes, other routes could be envisioned. For example, a reductive amination approach starting from a suitable keto-aldehyde precursor could be a viable option. [5]Another strategy could involve the synthesis of a 3-cyano-4-fluoropiperidine intermediate, followed by reduction of the nitrile to the primary amine. The choice of route will depend on the availability of starting materials and the desired stereochemical outcome.
Q4: My final product is an oil and difficult to purify. What can I do?
If the final product is an oil, consider converting it to a salt (e.g., hydrochloride or trifluoroacetate) by treating it with the corresponding acid. These salts are often crystalline and can be purified by recrystallization. The free base can then be regenerated by treatment with a mild base.
References
- Couturier, C., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry, 8(11), 2509-2512.
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved January 16, 2026, from [Link]
-
Royal Society of Chemistry. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Retrieved January 16, 2026, from [Link]
-
SCIDAR. (n.d.). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. Retrieved January 16, 2026, from [Link]
-
PubMed. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Retrieved January 16, 2026, from [Link]
-
National Institutes of Health. (n.d.). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. Retrieved January 16, 2026, from [Link]
-
PubMed. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. Retrieved January 16, 2026, from [Link]
-
MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved January 16, 2026, from [Link]
-
National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 16, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. Retrieved January 16, 2026, from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of Fluorinated Piperidine Intermediates
Introduction
Fluorinated piperidines are cornerstone structural motifs in modern medicinal chemistry, present in a significant number of pharmaceuticals and agrochemicals.[1][2][3] The strategic incorporation of fluorine atoms can profoundly alter a molecule's physicochemical properties, including its basicity (pKa), lipophilicity, metabolic stability, and binding affinity.[4][5] However, these same electronic alterations present unique and often formidable challenges during purification.
This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for troubleshooting the common purification hurdles encountered with fluorinated piperidine intermediates. It combines field-proven insights with established scientific principles to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: How does fluorine substitution fundamentally alter the basicity (pKa) of a piperidine intermediate?
The introduction of fluorine, the most electronegative element, significantly reduces the basicity of the piperidine nitrogen. This is primarily due to a powerful electron-withdrawing inductive effect (-I effect) that propagates through the sigma bonds of the carbocyclic ring.[6][7] This effect decreases the electron density on the nitrogen atom, making its lone pair of electrons less available to accept a proton.
The magnitude of this pKa reduction is highly dependent on the position of the fluorine atom relative to the nitrogen:
-
β-Fluorination (C2 or C6 position): Has a very strong pKa-lowering effect.
-
γ-Fluorination (C3 or C5 position): Has a moderate pKa-lowering effect.[6][8]
-
δ-Fluorination (C4 position): Has the weakest, yet still significant, effect.
This change in basicity is a critical factor to consider, as it directly influences the compound's behavior during acid-base extractions and its interaction with chromatographic stationary phases.[9][10]
| Substitution Pattern | Typical pKa Shift (ΔpKa) | Primary Cause |
| Single Fluorine at β-position | -1.5 to -3.0 units | Strong inductive electron withdrawal[6][11] |
| Single Fluorine at γ-position | -1.0 to -2.0 units | Moderate inductive electron withdrawal[8] |
| Gem-difluorination | Can be > -3.0 units | Additive inductive effects[7] |
Q2: My fluorinated piperidine is showing severe peak tailing and poor separation on a standard silica gel column. What's happening?
This is one of the most common issues and stems from the unique physicochemical nature of these molecules. Standard silica gel possesses a high concentration of acidic silanol groups (Si-OH) on its surface. The basic nitrogen of your piperidine can undergo strong acid-base interactions with these silanols, leading to a non-ideal partitioning process.[12] Instead of moving smoothly through the column, molecules "stick" to the stationary phase and elute slowly and unevenly, causing severe peak tailing.
Furthermore, some unprotected, low-molecular-weight fluorinated piperidines can be volatile, which can lead to poor recovery if not handled carefully during solvent evaporation and column loading.[1][13]
Q3: Should I protect the piperidine nitrogen before attempting purification?
Protecting the amine as a carbamate (e.g., Boc, Cbz) or an amide is a highly effective strategy that can circumvent many purification challenges.[1][13]
-
Advantages:
-
Eliminates Basicity: The primary benefit is the removal of the basic nitrogen, which prevents interactions with acidic silica gel, resulting in symmetrical peaks and predictable elution.
-
Reduces Volatility: Increases the molecular weight and polarity, making the compound less volatile and easier to handle.[1]
-
Improves Stability: Can protect the amine from degradation under certain conditions.[12]
-
-
Disadvantages:
-
Additional Steps: Requires two extra synthetic steps (protection and deprotection), which can impact overall yield.
-
Recommendation: If you are facing intractable separation issues or volatility problems, N-protection is often the most robust and time-saving solution in the long run.
Troubleshooting Guide
This section addresses specific experimental problems in a cause-and-solution format.
Problem 1: Poor Separation or Severe Tailing in Normal-Phase Chromatography
-
Probable Causes:
-
Strong acid-base interaction between the basic piperidine nitrogen and acidic silanol groups on the silica surface.[12]
-
The chosen mobile phase is not optimized to elute the compound effectively or resolve it from impurities.
-
The compound is too polar for the selected normal-phase conditions.
-
-
Recommended Solutions:
-
Add a Mobile Phase Modifier: This is the first and simplest intervention. Incorporate a small amount of a competing base into your eluent to saturate the acidic sites on the silica.
-
Triethylamine (Et₃N): Add 0.1-1% to your mobile phase (e.g., Hexane/Ethyl Acetate). This is highly effective but can be difficult to remove completely under vacuum.[12]
-
Ammonia: Use a solution of 7N ammonia in methanol as a polar modifier (e.g., add 0.5-2% to a Dichloromethane/Methanol eluent).
-
-
Use a Deactivated or Functionalized Stationary Phase:
-
Amine-Functionalized Silica: This specialized stationary phase has aminopropyl groups bonded to the silica, creating a less acidic environment that is ideal for purifying basic compounds.[12]
-
End-Capped Silica: Use a column packed with silica where the residual silanol groups have been capped (deactivated), reducing the potential for strong interactions.
-
-
Switch to an Alternative Chromatographic Technique:
-
Reverse-Phase HPLC (RP-HPLC): For polar fluorinated piperidines, RP-HPLC on a C8 or C18 column is often more effective. An acidic modifier (e.g., 0.1% TFA or formic acid) is typically added to the mobile phase (Water/Acetonitrile or Water/Methanol) to protonate the amine, which improves peak shape.
-
Fluorous Chromatography: For heavily fluorinated compounds, fluorous solid-phase extraction (F-SPE) or HPLC using a fluorinated stationary phase can provide unique selectivity and excellent separation from non-fluorinated impurities.[12][14]
-
-
Problem 2: Product Appears to be Degrading During Workup or Purification
-
Probable Causes:
-
pH Sensitivity: Certain substitution patterns, particularly those involving trifluoromethyl groups, can render the compound unstable to strongly acidic or basic conditions, especially during aqueous workups.[12]
-
Thermal Instability: The compound may be sensitive to heat applied during solvent evaporation.
-
Light Sensitivity: Some compounds can be photochemically unstable.
-
-
Recommended Solutions:
-
Maintain Neutral pH: During extractions, use saturated sodium bicarbonate or brine instead of strong bases like NaOH. If an acidic wash is necessary, use a dilute, weak acid and minimize contact time.
-
Low-Temperature Evaporation: Remove solvents using a rotary evaporator with the water bath at or slightly above room temperature (<30-40°C). For very sensitive compounds, use a high-vacuum line or freeze-dryer (lyophilizer).[12]
-
Protect from Light: If instability is suspected, wrap flasks and columns in aluminum foil.[12]
-
Consider N-Protection: As mentioned in the FAQ, converting the amine to a more stable derivative like a carbamate can prevent degradation.[12]
-
Problem 3: Difficulty Removing Non-Fluorinated Starting Materials or Reagents
-
Probable Causes:
-
The impurity has a polarity very similar to the desired product.
-
The impurity is a non-basic compound that does not respond to acid-base extraction techniques.
-
-
Recommended Solutions:
-
Acidic Wash (Liquid-Liquid Extraction): If the impurity is a basic amine (e.g., a starting material), washing the organic layer with a dilute aqueous acid (e.g., 1M HCl) will protonate the amine, causing it to partition into the aqueous layer. This is highly effective, provided your fluorinated product is stable to acid.[12]
-
Crystallization/Salt Formation: This is a powerful technique for purification. If your fluorinated piperidine is a solid, direct crystallization can be effective. If it is an oil or difficult to crystallize, converting it to a salt (e.g., hydrochloride, tartrate) can induce the formation of a highly pure, crystalline solid that can be isolated by filtration.[12][15][16]
-
Problem 4: Separation of Diastereomers Proves Unsuccessful
-
Probable Causes:
-
Diastereomers often have nearly identical polarities, making them extremely difficult to separate using standard flash chromatography.
-
-
Recommended Solutions:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the gold standard for separating challenging diastereomeric mixtures. The higher efficiency of HPLC columns provides the resolution needed for separation. Both normal-phase and reverse-phase methods can be effective, and extensive screening of columns and mobile phases may be required.[17][18]
-
Supercritical Fluid Chromatography (SFC): Chiral SFC is particularly powerful for separating stereoisomers and is often faster and uses less solvent than traditional HPLC.[10]
-
Optimized Flash Chromatography: While difficult, separation may be possible with careful optimization. Use a very long column, a shallow elution gradient, and a smaller particle size silica to maximize theoretical plates.
-
Derivatization: In some cases, reacting the diastereomeric mixture with a chiral auxiliary can create new diastereomers with greater differences in their physical properties, allowing for easier separation. The auxiliary is then removed in a subsequent step.
-
Visualized Workflows and Decision Guides
A logical approach is critical for efficient purification. The following diagrams illustrate a general workflow and a troubleshooting decision process for chromatography.
Caption: General purification workflow for fluorinated piperidine intermediates.
Caption: Decision tree for troubleshooting poor chromatographic separation.
Detailed Experimental Protocols
Protocol 1: Modified Flash Column Chromatography for Basic Amines
This protocol is designed to mitigate peak tailing for basic fluorinated piperidines on standard silica gel.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate).
-
Mobile Phase Modification: To the bulk mobile phase solvents, add 0.5% by volume of triethylamine (Et₃N). Ensure thorough mixing.[12]
-
Column Packing: Pour the silica slurry into the chromatography column and use gentle air pressure or a pump to pack the bed firmly. Equilibrate the column by flushing with 2-3 column volumes of the modified mobile phase.
-
Sample Loading: Dissolve the crude fluorinated piperidine in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel (~1-2x the mass of the crude material). Evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Dry Loading: Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even band.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (gradient elution) by increasing the percentage of the more polar solvent (e.g., ethyl acetate). The gradient should be shallow to maximize resolution.
-
Fraction Collection & Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify the fractions containing the pure product.
Protocol 2: Purification via Salt Formation and Crystallization
This protocol is effective for purifying compounds that are oils or are difficult to crystallize as a free base.
-
Dissolution: Dissolve the crude or partially purified fluorinated piperidine intermediate in a suitable anhydrous solvent in which the corresponding salt is likely to be insoluble. Common choices include diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate.
-
Acid Addition: While stirring the solution, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise. Add approximately 1.0-1.1 equivalents of the acid.
-
Precipitation: The hydrochloride salt will often precipitate immediately as a white or off-white solid. If precipitation is slow, try cooling the solution in an ice bath or gently scratching the inside of the flask with a glass rod to induce crystallization.
-
Maturation: Allow the resulting slurry to stir for a period (e.g., 30 minutes to several hours) at room temperature or in an ice bath to ensure complete precipitation.
-
Isolation: Collect the solid salt by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous solvent (the same one used for the precipitation) to remove any soluble impurities.
-
Drying: Dry the purified salt under high vacuum to remove all residual solvent. The purity can be checked by NMR and LC-MS. The free base can be regenerated by partitioning the salt between an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., saturated NaHCO₃).
Protocol 3: Preparative HPLC for Diastereomer/Isomer Separation
This protocol provides a general framework for developing a preparative HPLC method.
-
Analytical Method Development: First, develop an effective separation on an analytical scale (e.g., 4.6 mm ID column).
-
Screen Columns: Test various stationary phases (C18, C8, Phenyl-Hexyl, and specialized fluorinated phases).[19]
-
Screen Mobile Phases: For reverse-phase, screen gradients of Acetonitrile/Water and Methanol/Water, each with a modifier (0.1% TFA or 0.1% Formic Acid).
-
Optimize Gradient: Once a promising column/solvent combination is found, optimize the gradient to maximize the resolution (Δt_R) between the target peaks.
-
-
Scale-Up Calculation: Based on the analytical method, calculate the parameters for the preparative column (typically 20-50 mm ID). Increase the flow rate and injection volume proportionally to the column's cross-sectional area.
-
Sample Preparation: Dissolve the sample in a solvent that is weak in the context of the mobile phase (e.g., DMSO or a low percentage of organic solvent in water for RP-HPLC) to ensure good peak shape upon injection. The solution must be filtered through a 0.45 µm filter.[20]
-
Purification Run: Equilibrate the preparative column. Inject the sample and run the scaled-up gradient method.
-
Fraction Collection: Use an automated fraction collector triggered by UV absorbance to collect the eluting peaks.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity and identity. Pool the pure fractions.
-
Product Isolation: Remove the HPLC solvents via rotary evaporation or lyophilization to isolate the final purified compound.
References
- BenchChem. (2025).
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Kühne, R., & Böhm, H. J. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 15(24), 2491-2503.
- van Niel, M. B., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104.
- Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Mykhailiuk, P. K. (2018). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs.
- Jessen, C., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Medicinal Chemistry, 9(8), 1216-1221.
- Cambridge MedChem Consulting. (2023). Tuning basicity. Cambridge MedChem Consulting.
- Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Qiu, X., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- Tukhbatshin, R. R., et al. (2022).
- Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. University of Münster News.
- Benjamin, C. S., et al. (2025). Synthesis and crystal structures of five fluorinated diphenidine derivatives.
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6147.
- Benjamin, C. S., et al. (2025).
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
- Waters Corporation. (n.d.). Preparative HPLC Columns.
- Benjamin, C. S., et al. (2025).
- Thermo Fisher Scientific. (n.d.). Scale up to more options - Preparative HPLC columns. Thermo Fisher Scientific.
- Sigma-Aldrich. (n.d.).
Sources
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 7. researchgate.net [researchgate.net]
- 8. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scientificupdate.com [scientificupdate.com]
- 11. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and crystal structures of five fluorinated diphenidine derivatives - IRep - Nottingham Trent University [irep.ntu.ac.uk]
- 17. waters.com [waters.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Troubleshooting Purification Methods [sigmaaldrich.com]
Optimizing reaction conditions for coupling with tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate
Welcome, researchers. This guide provides in-depth technical support for optimizing amide coupling reactions with tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate. This valuable building block presents unique challenges due to the electronic properties of its fluoro-substituent. This document is structured as a series of frequently asked questions (FAQs) and detailed protocols to help you navigate these challenges, troubleshoot common issues, and achieve high-yield, high-purity outcomes in your synthesis campaigns.
Introduction: Understanding the Substrate
This compound is a bifunctional molecule featuring a Boc-protected secondary amine within the piperidine ring and a primary aminomethyl group at the C3 position. The key feature influencing its reactivity is the fluorine atom at the C4 position. Through inductive effects, this electronegative atom withdraws electron density from the piperidine ring, reducing the basicity and, critically, the nucleophilicity of the primary amine. This deactivating effect is often the root cause of sluggish or incomplete coupling reactions when using standard conditions.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this fluorinated piperidine is resulting in low or no yield. What are the most common causes?
A1: Low conversion rates are the most frequently reported issue with this substrate. The primary cause is the reduced nucleophilicity of the primary amine due to the electron-withdrawing fluorine atom.[1] Several factors, often in combination, contribute to this problem:
-
Inadequate Carboxylic Acid Activation: The activating agent may not be potent enough to create a sufficiently reactive intermediate to be attacked by the deactivated amine. Standard carbodiimide conditions (e.g., EDC alone) often fail.[2]
-
Suboptimal Reagent Choice: Using a milder coupling reagent like DCC or EDC without additives is often insufficient. More powerful onium salt-based reagents (uronium/aminium or phosphonium) are typically required.[3]
-
Incorrect Base Selection: The base must be strong enough to deprotonate the carboxylic acid and any protonated amine, but non-nucleophilic to avoid side reactions. Hindered bases like N,N-diisopropylethylamine (DIPEA) are preferred.
-
Protonation of the Amine: An acid-base reaction between your carboxylic acid and the aminomethyl group can occur, rendering the amine non-nucleophilic.[2] This is why pre-activation of the acid before adding the amine is a critical strategy.
Q2: Which coupling reagent is the best choice for this amine? How do they compare?
A2: For electron-deficient amines, the choice of coupling reagent is critical. We recommend using high-reactivity onium salt reagents. Carbodiimides can work but require additives and optimization.
| Reagent Class | Examples | Mechanism & Suitability | Potential Downsides |
| Uronium/Aminium Salts | HATU , HBTU, HCTU | Forms a highly reactive OAt (HATU) or OBt (HBTU) active ester.[4] HATU is highly recommended as the 7-azabenzotriazole (OAt) leaving group provides anchimeric assistance, accelerating the reaction with weak nucleophiles.[4][5] | Can react with the amine to form a guanidinium byproduct if the amine is added before the acid is activated. More expensive. |
| Phosphonium Salts | PyBOP , PyAOP | Forms an OBt (PyBOP) or OAt (PyAOP) active ester.[6] These are also highly efficient and do not react with the free amine, offering more flexibility in addition order.[3][6] | Can be less reactive than HATU for the most challenging couplings. Byproducts can sometimes complicate purification. |
| Carbodiimides | EDC (+ HOBt/Oxyma) | EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. Additives like HOBt or OxymaPure are essential to form a more stable, less racemization-prone active ester and improve efficiency.[7][8][9] | Generally less effective for deactivated amines compared to onium salts.[10] The O-acylisourea can undergo side reactions if not trapped efficiently by an additive.[8] |
Recommendation: Start with HATU . Its superior reactivity makes it the most reliable choice for overcoming the electronic deactivation of the fluoro-piperidine substrate.[4][11]
Q3: What are the optimal reaction conditions (base, solvent, temperature) for this coupling?
A3:
-
Base: Use a non-nucleophilic, hindered amine base. N,N-Diisopropylethylamine (DIPEA) is the standard choice. Typically, 2-3 equivalents are used: one to neutralize the carboxylic acid and one to ensure the aminomethyl group remains deprotonated.
-
Solvent: Anhydrous, polar aprotic solvents are required to ensure all components are soluble and to prevent hydrolysis of activated intermediates. Dimethylformamide (DMF) is the most common and effective choice.[4] Dichloromethane (DCM) can also be used, but solubility of all components should be verified.
-
Temperature: Start the reaction at room temperature (20-25 °C). Due to the amine's lower reactivity, you may need to gently heat the reaction to 40-50 °C if progress is slow after several hours. Monitor by LC-MS to avoid decomposition. For particularly hindered substrates, heating may be essential.[12]
-
Order of Addition: To prevent side reactions, especially guanidinylation when using HATU, the best practice is to pre-activate the carboxylic acid .[13] Stir the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in DMF for 15-30 minutes before adding the this compound.
Q4: I'm concerned about racemization of my chiral carboxylic acid. How can I minimize this risk?
A4: Racemization is a valid concern, particularly with activated acid intermediates. Here are strategies to suppress it:
-
Use Additives: Reagents like HATU and PyBOP inherently contain racemization-suppressing moieties (HOAt and HOBt, respectively).[4] If using EDC, the addition of 1-hydroxybenzotriazole (HOBt) or OxymaPure is mandatory to reduce racemization.[2][8]
-
Control Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly reduce the rate of epimerization.[2]
-
Minimize Activation Time: Do not let the activated carboxylic acid stir for an excessively long time before adding the amine. A pre-activation time of 15-30 minutes is usually sufficient.
Diagrams and Workflows
General Amide Coupling Mechanism
Caption: General two-step mechanism for amide bond formation.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low-yield coupling reactions.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This is the recommended starting protocol for coupling any carboxylic acid with this compound.
Materials:
-
Carboxylic Acid (1.0 eq.)
-
HATU (1.1 - 1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq.)
-
This compound (1.1 eq.)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.) and HATU (1.2 eq.).
-
Add anhydrous DMF to dissolve the solids (concentration approx. 0.1-0.2 M).
-
Add DIPEA (2.5 eq.) to the stirred solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. A color change may be observed.
-
In a separate vial, dissolve this compound (1.1 eq.) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow after 2-4 hours, consider heating to 40-50 °C.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[2]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to remove tetramethylurea and other byproducts.
Protocol 2: Post-Coupling Boc Deprotection
After successful coupling, the Boc group can be removed under standard acidic conditions.
Materials:
-
Boc-protected amide product (1.0 eq.)
-
Trifluoroacetic Acid (TFA) (5-10 eq.)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected amide (1.0 eq.) in anhydrous DCM (to a concentration of approx. 0.1-0.2 M) in a round-bottom flask.[14]
-
Cool the solution to 0 °C using an ice bath.[14]
-
Slowly add TFA (10 eq.) to the stirred solution.[14]
-
Remove the ice bath and allow the reaction to warm to room temperature.[14]
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS until the starting material is fully consumed.[14]
-
Once complete, remove the DCM and excess TFA under reduced pressure.
-
To obtain the free base, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ or another mild base until the pH of the aqueous layer is basic.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected amine product.[14]
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Vale, G. et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 22(23), 7163-7166. Available from: [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Carpino, L. A., et al. (2005). Amide bond formation by using amino acid fluorides. ARKIVOC, 2005(xiv), 87-95. Available from: [Link]
-
DilunBio. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
-
Reddit. (2023). HATU coupling - what's the best order? r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... [Diagram]. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. Available from: [Link]
-
ResearchGate. (2005). (PDF) Amide bond formation using amino acid fluorides. Retrieved from [Link]
-
MacMillan, K. S., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 58(12), 5097-5109. Available from: [Link]
-
Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). A Weak Attractive Interaction between Organic Fluorine and an Amide Group. Retrieved from [Link]
-
Ball, N. D., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(15), 5789-5793. Available from: [Link]
-
Lainer, T., Czerny, F., & Haas, M. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. New Journal of Chemistry, 46, 8882-8887. Available from: [Link]
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. file.globalso.com [file.globalso.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. bachem.com [bachem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Diastereomeric Separation of Fluoropiperidine Derivatives
Welcome to the technical support center for the diastereomeric separation of fluoropiperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. The complex nature of fluoropiperidine diastereomers, arising from the interplay of stereocenters and the influence of the fluorine atom on molecular conformation and polarity, often presents unique separation challenges. This guide is structured to provide not only solutions but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide
This section addresses specific issues you may encounter during the separation of fluoropiperidine diastereomers in a question-and-answer format.
Chromatographic Separation Issues
Question: I am observing poor to no resolution between my fluoropiperidine diastereomers using standard reversed-phase HPLC. What are the likely causes and how can I improve the separation?
Answer:
Poor resolution in reversed-phase HPLC is a common challenge when dealing with structurally similar diastereomers. The fluoropiperidine scaffold introduces specific complexities that need to be addressed.
Causality:
-
Subtle Polarity Differences: Diastereomers possess identical molecular weights and often exhibit very similar polarities. The fluorine atom, while highly electronegative, can also reduce the polarity of adjacent C-H bonds, leading to complex and sometimes counterintuitive effects on overall molecular polarity. This can result in insufficient differential partitioning between the stationary and mobile phases in standard C8 or C18 columns.[1][2][3]
-
Conformational Rigidity/Flexibility: The piperidine ring exists in a chair conformation, and the fluorine substituent can influence the conformational equilibrium. In some cases, the energy barrier between different conformations is low, leading to rapid interconversion on the chromatographic timescale and resulting in broad, poorly resolved peaks. Conversely, in other cases, the fluorine atom may lock the ring in a specific conformation, which can either aid or hinder separation depending on the interaction with the stationary phase.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor HPLC resolution.
Step-by-Step Protocol:
-
Mobile Phase Optimization:
-
Solvent Screening: If using a standard acetonitrile/water or methanol/water system, try switching the organic modifier. Methanol, being a hydrogen bond donor and acceptor, can offer different selectivity compared to acetonitrile.
-
Fluorinated Eluents: Consider using a fluorinated alcohol, such as trifluoroethanol (TFE), as a co-solvent. This can enhance interactions with the fluorinated analyte, potentially improving separation on a standard C8 or C18 column through "hetero-pairing" of a hydrogenated column with a fluorinated eluent.[1][2][3]
-
Additives: The basicity of the piperidine nitrogen can lead to peak tailing on silica-based columns. The addition of a small amount of an amine modifier (e.g., 0.1% triethylamine or diethylamine) to the mobile phase can improve peak shape and resolution. For acidic fluoropiperidine derivatives, adding an acid like formic acid or acetic acid can have a similar beneficial effect.
-
-
Stationary Phase Exploration:
-
Fluorinated Phases: Employing a stationary phase with fluorinated moieties (e.g., pentafluorophenyl - PFP) can introduce alternative separation mechanisms such as π-π, dipole-dipole, and ion-exchange interactions, which can be highly effective for separating fluorinated compounds.[5]
-
Phenyl Phases: Phenyl-based columns can also offer different selectivity through π-π interactions with the piperidine ring or other aromatic substituents on your molecule.
-
Embedded Polar Group Phases: Columns with embedded polar groups (e.g., carbamates) can provide unique selectivity for polar and basic compounds.
-
-
Alternative Chromatographic Modes:
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative and often the preferred technique for chiral and diastereomeric separations.[6][7][8] The use of supercritical CO2 with a co-solvent (typically an alcohol) provides a low-viscosity mobile phase, allowing for faster separations and unique selectivity. Both chiral and achiral stationary phases can be highly effective in SFC for separating diastereomers.[9]
-
Hydrophilic Interaction Chromatography (HILIC): For more polar fluoropiperidine derivatives, HILIC can be a powerful tool. It utilizes a polar stationary phase and a high concentration of organic solvent in the mobile phase, offering a different retention mechanism compared to reversed-phase.
-
Question: My diastereomers co-elute in Supercritical Fluid Chromatography (SFC) on a range of achiral columns. What should I try next?
Answer:
Co-elution in SFC, while less common than in HPLC for diastereomers, can still occur. A systematic approach to method development is key.
Causality:
-
Insufficiently Diverse Screening: The initial screen may not have included stationary phases with the appropriate interaction mechanisms to differentiate the diastereomers.
-
Suboptimal Mobile Phase: The choice of co-solvent and additives can dramatically influence selectivity in SFC.
Troubleshooting Strategy:
-
Expand Achiral Column Screening: Ensure your screen includes a diverse set of stationary phases that offer a range of interactions.[6] A good starting set includes:
-
Pentafluorophenyl (PFP)
-
Ethyl Pyridine
-
Naphthyl
-
Diol
-
-
Optimize the Mobile Phase:
-
Co-solvent: If you are using methanol, try ethanol, isopropanol, or acetonitrile. These can alter the hydrogen bonding and dipole-dipole interactions with the analyte and stationary phase.
-
Additives: For basic fluoropiperidine derivatives, additives like diethylamine or triethylamine are crucial for good peak shape. For acidic compounds, trifluoroacetic acid or formic acid can be beneficial. The concentration of the additive can also be optimized (typically in the 0.1-1% range).
-
-
Leverage Chiral Stationary Phases (CSPs): Even for achiral separations of diastereomers, CSPs can provide excellent selectivity. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are particularly effective in SFC and should be part of your screening strategy if achiral columns fail.[10][11]
Table 1: Recommended Starting Conditions for SFC Method Development
| Parameter | Recommended Starting Point | Optimization Range |
| Columns | PFP, Ethyl Pyridine, Naphthyl, Diol, Chiralcel OD-H, Chiralpak AD-H | Expand to other achiral and chiral phases |
| Mobile Phase | 80:20 CO2:Methanol | 95:5 to 60:40 CO2:Co-solvent |
| Co-solvents | Methanol | Ethanol, Isopropanol, Acetonitrile |
| Additives | 0.1% Diethylamine (for bases) | 0.1-1% DEA, TEA, TFA, or Formic Acid |
| Back Pressure | 150 bar | 100-200 bar |
| Temperature | 40 °C | 25-60 °C |
Characterization and Purity Assessment
Question: I have separated my diastereomers, but I am struggling to confirm the purity and assign the relative stereochemistry using ¹H NMR alone. What other techniques can I use?
Answer:
Confirming the purity and determining the stereochemistry of separated diastereomers is critical. While ¹H NMR is a primary tool, the signals for diastereotopic protons can often be complex or overlapping.
Causality:
-
Signal Overlap: In many cases, the chemical shift differences between corresponding protons in diastereomers are very small, leading to overlapping multiplets in the ¹H NMR spectrum.
-
Conformational Averaging: If the molecule is conformationally flexible, the observed NMR signals will be a weighted average, which can obscure the key differences needed for stereochemical assignment.
Recommended Techniques:
-
¹⁹F NMR Spectroscopy: This is a highly powerful and often underutilized technique for fluorinated molecules.
-
High Sensitivity and Wide Chemical Shift Range: The ¹⁹F nucleus is 100% abundant and has a wide chemical shift range, making it very sensitive to small changes in the local electronic environment. The chemical shifts of the fluorine atoms in your diastereomers are likely to be different and well-resolved, even when the proton signals are not.[12]
-
Conformational Analysis: The coupling constants between fluorine and adjacent protons (e.g., ³J_HF_) are highly dependent on the dihedral angle, providing valuable information about the conformation of the piperidine ring and the axial or equatorial position of the fluorine atom.[4]
-
Purity Assessment: Integration of the well-resolved signals in the ¹⁹F NMR spectrum can provide a highly accurate determination of the diastereomeric ratio.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Helps to identify coupled proton networks, which can aid in assigning complex multiplets.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other. By identifying key NOEs, you can determine the relative stereochemistry of the substituents on the piperidine ring. For example, an NOE between a proton at C2 and a proton at C6 would suggest they are on the same face of the ring.
-
-
Single Crystal X-ray Diffraction: If you can obtain suitable crystals of one of the pure diastereomers, X-ray crystallography will provide an unambiguous determination of its three-dimensional structure, including the relative and absolute stereochemistry.
Non-Chromatographic Separation
Question: Chromatographic separation of my fluoropiperidine diastereomers is proving difficult and not scalable. Are there any alternative methods?
Answer:
Yes, for larger-scale separations, non-chromatographic methods can be very effective, particularly if the diastereomers have different physical properties.
Recommended Method: Diastereomeric Recrystallization
This classical resolution technique relies on the different solubilities of diastereomers in a given solvent system.[13][14]
Workflow for Diastereomeric Recrystallization:
Caption: Workflow for diastereomeric recrystallization.
Step-by-Step Protocol:
-
Solvent Screening: This is the most critical step. The goal is to find a solvent or solvent mixture in which one diastereomer is significantly less soluble than the other.
-
Screen a wide range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, isopropanol, and mixtures thereof).
-
Create a saturated solution of the diastereomeric mixture in a small amount of a hot solvent.
-
Allow the solution to cool slowly to room temperature and then potentially to a lower temperature (e.g., 4 °C or -20 °C).
-
Observe if crystals form. If they do, isolate them and the remaining solution (mother liquor) and analyze the diastereomeric ratio of each by NMR or HPLC.
-
-
Optimization: Once a promising solvent system is identified, you can optimize the crystallization by controlling the cooling rate, using seed crystals of the desired diastereomer, or using anti-solvent addition.
-
For Basic or Acidic Compounds: If your fluoropiperidine has a basic nitrogen or an acidic functional group, you can form diastereomeric salts by reacting the mixture with a chiral acid or base (e.g., tartaric acid or mandelic acid derivatives).[15] These newly formed diastereomeric salts will have very different physical properties and may be much easier to separate by crystallization.[13]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for chromatographic method development for a new pair of fluoropiperidine diastereomers?
A1: Supercritical Fluid Chromatography (SFC) is often the most efficient starting point due to its high speed and unique selectivity for stereoisomers.[6][8] Begin by screening a small, diverse set of four to six columns, including both achiral (e.g., PFP, ethyl pyridine) and chiral (e.g., polysaccharide-based) stationary phases, using a generic gradient with a methanol/CO2 mobile phase.[16]
Q2: How does the position of the fluorine atom on the piperidine ring affect separation?
A2: The position of the fluorine atom significantly impacts the molecule's dipole moment, pKa, and conformational preferences, all of which influence chromatographic retention. A fluorine atom at the 2- or 3-position can have a strong inductive effect, altering the basicity of the nitrogen and its interaction with the stationary phase. A fluorine at the 4-position may have a more pronounced effect on the overall dipole moment. These positional differences mean that a separation method developed for one regioisomer may not be suitable for another.
Q3: Can I use derivatization to improve the separation of my fluoropiperidine diastereomers?
A3: Yes, derivatization can be a very effective strategy. By reacting your diastereomeric mixture with a chiral derivatizing agent, you can convert them into a new pair of diastereomers that may be much easier to separate on a standard achiral column.[][18] This approach is particularly useful if you have a reactive functional group (e.g., a primary or secondary amine, a hydroxyl group, or a carboxylic acid) available for reaction.
Q4: My separation is successful at the analytical scale, but I'm losing resolution upon scale-up. What could be the issue?
A4: Loss of resolution during scale-up is often due to column overloading or changes in thermal effects. Ensure that your sample loading on the preparative column does not exceed its capacity (typically 1-2% of the stationary phase mass). Also, be mindful that the heat of friction can be more pronounced in larger columns, potentially affecting selectivity. You may need to adjust the flow rate or temperature to compensate. In SFC, maintaining the same mobile phase density by adjusting the back pressure and temperature is crucial for a successful transfer from analytical to preparative scale.
Q5: How can I confirm the absolute configuration of my separated diastereomers?
A5: While the techniques mentioned earlier (NMR, X-ray) can determine the relative stereochemistry, determining the absolute configuration requires either a reference to a known chiral starting material, the use of a chiral derivatizing agent of known absolute configuration, or advanced techniques like Vibrational Circular Dichroism (VCD) or comparison to computationally predicted chiroptical properties. If single crystals are available, anomalous dispersion in X-ray crystallography can also be used to determine the absolute configuration.
References
-
Column Technology for Achiral SFC Separations. Chromatography Today. Available at: [Link]
-
Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. Available at: [Link]
-
Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Available at: [Link]
-
Separation of achiral analytes using supercritical fluid chromatography with chiral stationary phases. ScienceDirect. Available at: [Link]
-
Diastereomeric recrystallization. Wikipedia. Available at: [Link]
-
Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. Available at: [Link]
-
Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. Phenomenex. Available at: [Link]
-
Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures. RSC Publishing. Available at: [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PubMed. Available at: [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. National Institutes of Health. Available at: [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlideShare. Available at: [Link]
-
(PDF) Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]
-
A generic strategy for chiral separations by supercritical fluid chromatography. AFMPS. Available at: [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link]
-
Fluorine enables separation-free 'chiral chromatographic analysis'. EurekAlert!. Available at: [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. National Institutes of Health. Available at: [Link]
-
19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. RSC Publishing. Available at: [Link]
- Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
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Technical Support Center: Stereochemical Integrity in 3-Substituted Piperidine Synthesis
Welcome to the technical support center for the synthesis of 3-substituted piperidines. This structural motif is a cornerstone in a multitude of pharmaceuticals and biologically active molecules, where the precise stereochemistry at the C3 position is often paramount for efficacy and selectivity.[1] The loss of stereochemical control, or racemization, during synthesis is a critical issue that can undermine the viability of a synthetic route.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of stereocontrol and prevent racemization in your synthetic endeavors.
I. Understanding the Enemy: Mechanisms of Racemization
Before we can prevent racemization, it's essential to understand how it occurs. In the context of 3-substituted piperidine synthesis, racemization can happen through various mechanisms, often facilitated by the reaction conditions or the inherent reactivity of intermediates.
Frequently Asked Questions (FAQs) - Racemization Mechanisms
Q1: What are the most common intermediates prone to racemization during piperidine synthesis?
A1: Intermediates that can form a planar or rapidly inverting stereocenter are highly susceptible to racemization. Key culprits include:
-
Enolates and Enamines: Formation of an enolate or enamine intermediate adjacent to the chiral center at C3 can lead to a loss of stereochemical information. This is particularly relevant in reactions involving strong bases or in post-synthesis manipulations like epimerization.[2]
-
Iminium Ions: The formation of an iminium ion within the piperidine ring can create a planar species, allowing for non-stereospecific reactions. This is a common concern in reductive amination cyclizations.
-
Carbocationic Intermediates: While less common in many modern synthetic strategies, reaction pathways proceeding through carbocationic intermediates at or near the C3 position can lead to racemization.
Q2: How do reaction conditions contribute to racemization?
A2: Several factors can influence the stereochemical outcome of a reaction:
-
Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization pathways, such as enolate formation or bond rotation.[3][4] In some cases, elevated temperatures can lead to an erosion of enantiomeric excess.
-
pH (Acidity/Basicity): Both strongly acidic and strongly basic conditions can promote racemization. Strong bases can deprotonate the C3 position, leading to enolate formation, while acidic conditions can facilitate the formation of iminium ions.[5]
-
Solvent: The choice of solvent can impact the stability of intermediates and transition states. Polar, protic solvents can sometimes facilitate proton exchange, leading to racemization.
-
Reaction Time: Prolonged reaction times can increase the likelihood of side reactions, including those that lead to racemization or epimerization to a more thermodynamically stable, but potentially undesired, diastereomer.[2][4]
Q3: Can the nitrogen protecting group influence stereochemical stability?
A3: Absolutely. The nature of the nitrogen protecting group can significantly impact the conformational preferences of the piperidine ring and the steric environment around the C3 position.[2] A bulky protecting group can shield one face of the molecule, directing the approach of reagents and preventing unwanted side reactions. Conversely, certain protecting groups might electronically influence the acidity of the C3 proton, making it more susceptible to deprotonation and racemization.
II. Proactive Strategies for Stereocontrol
Preventing racemization requires a proactive approach, starting from the design of the synthetic route. The following sections detail key strategies to maintain stereochemical integrity.
A. Asymmetric Catalysis: Building Chirality with Precision
Asymmetric catalysis is a powerful tool for establishing the desired stereochemistry from the outset, often with high enantioselectivity.
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
A notable advancement in the synthesis of chiral 3-substituted piperidines is the rhodium-catalyzed asymmetric reductive Heck reaction.[1][6] This method facilitates the cross-coupling of arylboronic acids with a pyridine derivative to generate 3-substituted tetrahydropyridines with excellent enantioselectivity.[7][8] Subsequent reduction then yields the desired enantioenriched 3-substituted piperidine.[7][8]
Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction[9]
Objective: To synthesize an enantioenriched 3-substituted tetrahydropyridine precursor.
Materials:
-
Phenyl pyridine-1(2H)-carboxylate
-
Arylboronic acid
-
[Rh(cod)OH]₂
-
(S)-Segphos
-
Toluene
-
Tetrahydrofuran (THF)
-
Water
-
Aqueous Cesium Hydroxide (CsOH, 50 wt%)
Procedure:
-
To a sealed vial under an inert atmosphere (e.g., argon), add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).
-
Purge the vial with argon.
-
Add toluene, THF, and water to the vial.
-
Add aqueous CsOH (2.0 equivalents) and stir the catalyst solution at 70 °C for 10 minutes.
-
Add the arylboronic acid (3.0 equivalents) followed by the phenyl pyridine-1(2H)-carboxylate (1.0 equivalent).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
Upon completion, cool the reaction and proceed with standard aqueous workup and purification by column chromatography.
Chemo-enzymatic Dearomatization
A complementary and highly stereoselective approach involves the chemo-enzymatic dearomatization of activated pyridines.[9] This strategy combines chemical synthesis with biocatalysis to produce substituted piperidines with precise stereochemistry.[9] A key step in this process is a one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[9]
B. Chiral Auxiliaries: Borrowed Chirality for Stereodirection
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.[10] After the desired stereocenter is set, the auxiliary is removed and can often be recovered.[10]
Frequently Asked Questions (FAQs) - Chiral Auxiliaries
Q4: How do I choose the right chiral auxiliary for my synthesis?
A4: The selection of a chiral auxiliary depends on several factors, including the specific reaction, the desired stereochemical outcome, and the ease of removal. Common and effective auxiliaries for piperidine synthesis include those derived from amino acids or carbohydrates.[11][12][13] For example, arabinopyranosylamine has been successfully employed as a stereodifferentiating auxiliary in the synthesis of chiral piperidine derivatives.[12][13]
Q5: What are the key considerations when using a chiral auxiliary?
A5:
-
Attachment and Cleavage: The auxiliary must be attached and removed under conditions that do not compromise the stereochemical integrity of the molecule.
-
Diastereoselectivity: The auxiliary should induce high diastereoselectivity in the key bond-forming step.
-
Recovery: Ideally, the auxiliary should be recoverable in high yield for reuse.[10]
Conceptual Workflow: Chiral Auxiliary Strategy
Caption: A generalized workflow for employing a chiral auxiliary.
C. Substrate and Reagent Control: Leveraging Inherent Stereochemistry
In many cases, the inherent stereochemistry of the starting material or the choice of reagents can be used to control the formation of new stereocenters.
-
Substrate Control: Existing stereocenters in the starting material can bias the approach of reagents, leading to a diastereoselective outcome.[3]
-
Reagent Control: The steric and electronic properties of the reagents, such as reducing agents or organometallic compounds, can dictate the stereochemical outcome.[3] For instance, in the hydrogenation of pyridine precursors, the choice of catalyst can be crucial. Using 10% Pd/C can favor the formation of the trans-isomer, while PtO₂ may lead to the cis-isomer as the major product.[2]
III. Troubleshooting Guide: When Stereocontrol Goes Wrong
Even with careful planning, unexpected stereochemical outcomes can occur. This section provides a systematic approach to troubleshooting common issues.
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Low Enantiomeric Excess (ee) | Racemization of a key intermediate. | - Lower the reaction temperature: This can disfavor pathways with higher activation energies, such as those leading to racemization.[3][4] - Reduce reaction time: Monitor the reaction closely to avoid prolonged exposure to conditions that may cause racemization.[4] - Optimize pH: Avoid strongly acidic or basic conditions if possible. Consider using buffered systems. |
| Ineffective chiral catalyst or ligand. | - Screen different catalysts/ligands: The choice of ligand can have a profound impact on enantioselectivity. - Check catalyst purity and activity: Ensure the catalyst is not deactivated or contaminated. | |
| Incorrect Diastereomer Formation | Epimerization to the thermodynamic product. | - Run the reaction at a lower temperature: This may favor the formation of the kinetic product.[3] - Modify the N-protecting group: A bulkier protecting group can alter the conformational equilibrium and favor the desired diastereomer.[2] |
| Non-selective reaction conditions. | - Change the solvent: A less polar solvent may reduce the rate of epimerization. - Use a more selective reagent: For example, in a reduction step, choose a bulkier reducing agent that will approach from the less hindered face. | |
| Formation of Multiple Isomers | Stepwise reaction mechanism instead of a concerted one. | - In reactions like aza-Diels-Alder, consider using cyclic dienes which often give higher diastereoselectivities.[4] - Optimize the Lewis acid catalyst: A different Lewis acid may promote a more concerted pathway.[4] |
IV. Conclusion
The synthesis of enantiomerically pure 3-substituted piperidines is a challenging yet achievable goal. By understanding the potential pathways for racemization and proactively implementing strategies such as asymmetric catalysis, the use of chiral auxiliaries, and careful control of reaction conditions, researchers can significantly improve the stereochemical outcome of their syntheses. This guide serves as a starting point for troubleshooting and optimizing your synthetic routes to these valuable compounds.
References
- BenchChem. (n.d.). Asymmetric Synthesis of Chiral 3-Substituted Piperidines: Application Notes and Protocols for Researchers. BenchChem.
- Li, X. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Grogan, G., & Turner, N. J. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Syntheses.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- BenchChem. (n.d.). Strategies to control diastereoselectivity in piperidine synthesis. BenchChem.
- O'Brien, P. (1998, March 21). Asymmetric Routes to Substituted Piperidines. Heriot-Watt Research Portal.
- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
- BenchChem. (n.d.). Troubleshooting diastereoselectivity in Piperidine-3-carbothioamide reactions. BenchChem.
- Smith, A. B., et al. (2024, November 20). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry.
- Jones, S. P., et al. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Wikipedia. (n.d.). Chiral auxiliary. Wikipedia.
- Sigma-Aldrich. (n.d.). Chiral Auxiliaries. Sigma-Aldrich.
- Kunz, H. (2006, August 6). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate.
- Kunz, H. (n.d.). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Science Publishing.
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Aminopiperidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the synthetic challenges posed by sterically hindered aminopiperidines. The inherent low reactivity of these valuable synthons often leads to stalled reactions and low yields. Here, we dissect the root causes of this low reactivity and offer field-proven solutions to drive your projects forward.
Part 1: Understanding the Core Challenge
Q1: Why is my sterically hindered aminopiperidine failing to react in standard acylation or alkylation protocols?
The low reactivity of these substrates stems from a combination of two primary factors: steric hindrance and electronics.
-
Steric Hindrance: Bulky substituents on the piperidine ring, particularly at the C2 and C6 positions, or on the nitrogen atom itself, create a congested environment. This physically blocks the nitrogen's lone pair of electrons, preventing it from effectively attacking electrophiles. The approach trajectory required for nucleophilic attack or bond formation is severely impeded.
-
Nucleophilicity: The nitrogen atom in a piperidine is sp³-hybridized and generally a good nucleophile. However, the surrounding steric bulk diminishes its ability to act as one. The lone pair, while electronically available, is physically inaccessible.
Caption: Steric shielding of the aminopiperidine nitrogen.
Part 2: Troubleshooting Amide Bond Formation (Acylation)
Acylating a sterically hindered aminopiperidine is a common and significant challenge. Standard conditions often result in failure. This section provides a systematic approach to overcoming this hurdle.
Q2: My standard coupling reaction with DCC or EDC/HOBt gave no product. What is the first thing I should change?
When initial attempts fail, the most logical step is to escalate the reactivity of the coupling reagent. Carbodiimide-based reagents like DCC and EDC often do not generate a sufficiently reactive species to overcome the high activation energy barrier of these reactions.[1]
Solution: Switch to a more potent phosphonium or aminium (uronium)-based coupling reagent. These reagents generate highly reactive activated esters in situ.
| Coupling Reagent | Activating Group | Relative Reactivity | Key Characteristics |
| DCC / DIC | - | Low | Inefficient for hindered couplings; can form DCU byproduct.[1] |
| HBTU / PyBOP | OBt ester | Moderate | Often better than carbodiimides but may fail with severe hindrance.[2] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU due to the electron-withdrawing chloro group. |
| HATU / PyAOP | OAt ester | Very High | Among the most powerful reagents; the pyridine-N in the HOAt leaving group provides anchimeric assistance, accelerating the reaction.[1] |
| COMU | Oxyma ester | Very High | Reactivity is comparable or superior to HATU, with a non-explosive leaving group (OxymaPure®), offering an improved safety profile.[1] |
Expert Recommendation: For a first attempt at a difficult coupling, HATU or COMU are the recommended starting points due to their high reactivity and proven track record with challenging substrates.
Q3: I switched to HATU, but my yield is still below 50%. What are my next options?
Even with powerful reagents, a single coupling attempt may be insufficient to drive the reaction to completion. Several strategies can be employed to improve yields.
Strategy 1: Double Coupling This is a common and highly effective method. After the first coupling reaction, the resin or reaction mixture is washed, and a fresh solution of activated acid is added to force the remaining unreacted amine to completion.[1]
Strategy 2: Increase Reaction Time and/or Temperature Forcing conditions can be effective. Extending the reaction time from a standard 1-2 hours to overnight can significantly improve conversion.[1] Microwave-assisted synthesis can also dramatically accelerate slow reactions by efficiently heating the solvent and reactants, though care must be taken to avoid racemization at elevated temperatures.[1]
Strategy 3: Acyl Fluoride Formation For the most extreme cases of steric hindrance, converting the carboxylic acid to its corresponding acyl fluoride can be a highly effective strategy.[1][3] Acyl fluorides are small, highly reactive electrophiles that can overcome significant steric barriers.
Caption: Decision workflow for acylating hindered aminopiperidines.
Part 3: Strategies for N-Alkylation
Direct N-alkylation via SN2 reaction with alkyl halides is often inefficient for hindered amines due to the amine's poor nucleophilicity.[4] More robust methods are required.
Q4: My N-alkylation with methyl iodide is sluggish and gives a complex mixture. What's a better approach?
Reductive Amination: This is the most reliable and versatile method for N-alkylation of sterically hindered secondary amines to form tertiary amines. The reaction proceeds by forming an iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ.[5]
Key Advantages:
-
Avoids Over-Alkylation: The reaction stops cleanly at the tertiary amine without forming the quaternary ammonium salt.[4]
-
Broad Scope: Works with a wide range of aldehydes and ketones.
-
Milder Conditions: Can often be performed at room temperature.
Recommended Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal choice. It is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the intermediate iminium ion.
Protocol 1: N-Alkylation via Reductive Amination
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the sterically hindered aminopiperidine (1.0 equiv.) and the aldehyde or ketone (1.1-1.2 equiv.).
-
Dissolution: Dissolve the components in an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Acid Catalyst (Optional but Recommended): Add a catalytic amount of acetic acid (0.1 equiv.) to facilitate iminium ion formation.
-
Stir: Allow the mixture to stir at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to control any initial effervescence.
-
Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM, combine the organic layers, dry with Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via column chromatography.
Q5: Can I use alcohols directly as alkylating agents?
Yes, this is possible through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This advanced strategy uses a transition metal catalyst (e.g., Ru, Ir) to transiently oxidize the alcohol to an aldehyde in situ.[6] This aldehyde then undergoes reductive amination with the amine, and the catalyst uses the "borrowed" hydrogen to perform the final reduction.
Advantages:
-
Atom Economy: Alcohols are used directly, with water as the only byproduct.[7]
-
Avoids Halides: Circumvents the need for pre-formed alkyl halides.
This method is powerful but requires careful catalyst selection and optimization. It is an excellent option for greener, more efficient synthesis.[7]
Part 4: Advanced Strategies and FAQs
Q6: Direct functionalization of my aminopiperidine is failing completely. Is there a way to build the molecule differently?
Yes. When direct functionalization is not feasible, an alternative is to form the sterically hindered core in a later step of the synthesis.[8] For example, a highly hindered amide can be synthesized by adding a Grignard reagent to an isocyanate.[9] This amide can then be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to furnish the target hindered amine.
Q7: What about functionalizing the piperidine ring itself instead of the nitrogen?
Direct C-H functionalization of the piperidine scaffold is a cutting-edge area of research that allows for the installation of substituents at various positions on the ring (e.g., C2, C3, C4).[10][11] These methods typically require a directing group on the nitrogen and a specific transition metal catalyst (e.g., Pd, Rh) to achieve site-selectivity.[11][12] While powerful for creating novel analogs, these reactions are often highly specialized and require extensive optimization.
References
- Davies, H. M. L., & Du Bois, J. (2016). New strategies for C–H functionalization: rhodium- and copper-catalyzed reactions. Chemical Society Reviews, 45(18), 4865-4867.
-
Hu, Y., & Davies, H. M. L. (2015). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 54(48), 14534-14538. [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck Millipore. [Link]
-
Wang, J., et al. (2020). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 10(9), 1028. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]
- Gunanathan, C., & Milstein, D. (2011). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure.
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
- Sarpong, R., et al. (2020). A general approach for the C–H functionalization of piperidines and related saturated N-heterocycles.
-
Wang, T., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 21(10), 1353. [Link]
-
MacMillan, D. W. C., et al. (2019). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 84(15), 9498-9505. [Link]
-
Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(4), 263-267. [Link]
-
Cossy, J., et al. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, 13(13), 3478-3481. [Link]
-
Chen, G., et al. (2018). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions. ACS Catalysis, 8(8), 7278-7289. [Link]
-
Organic Chemistry Explained. (2020, November 2). Alkylation of Amines, Part 3: with Alcohols [Video]. YouTube. [Link]
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Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
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Technical Support Center: Navigating the Challenges of Fluorinated Compound Characterization
Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges associated with the characterization of fluorinated organic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter these fascinating yet demanding molecules in their daily work. The presence of fluorine atoms dramatically alters the physicochemical properties of organic compounds, leading to significant hurdles in their analysis by standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chromatography.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these obstacles, interpret your data with confidence, and accelerate your research.
Part 1: Troubleshooting Guides
This section is structured to provide practical, cause-and-effect-driven solutions to common problems encountered during the analysis of fluorinated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The high sensitivity and 100% natural abundance of the ¹⁹F nucleus make ¹⁹F NMR a powerful tool. However, the electronegativity and high gyromagnetic ratio of fluorine introduce complexities into ¹H, ¹³C, and even ¹⁹F spectra themselves.
Issue 1: My ¹H and ¹³C NMR spectra are overly complex and difficult to interpret.
-
Probable Cause: You are observing spin-spin coupling between your protons/carbons and neighboring fluorine atoms. Fluorine couples strongly with both ¹H and ¹³C nuclei, often over multiple bonds (long-range coupling), leading to complex multiplets that can obscure structural information.[1]
-
Solution Workflow:
-
¹³C NMR Simplification: Employ proton-decoupling as standard. For fluorinated compounds, this will still leave C-F coupling. To obtain simple singlets for each carbon environment, you must perform simultaneous proton and fluorine decoupling (¹³C{¹H, ¹⁹F}).[2] This dual decoupling experiment will remove all ¹H and ¹⁹F coupling, revealing the true chemical shift of each carbon.
-
¹H NMR Analysis: While broadband ¹⁹F decoupling is possible, it can be instrumentally challenging and may cause sample heating. A more common approach is to analyze the coupled spectrum. Remember that the multiplicity will follow the n+1 rule for I=1/2 nuclei. A -CHF₂ group, for instance, will appear as a triplet in the ¹H NMR.
-
Leverage 2D NMR: Techniques like ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. An HSQC will correlate protons directly to the carbons they are attached to, while an HMBC will show correlations over 2-3 bonds, helping to piece together the carbon skeleton and identify long-range H-F and C-F couplings.
-
Issue 2: My ¹⁹F NMR spectrum shows poor resolution and/or inaccurate integration.
-
Probable Cause: The chemical shift range for ¹⁹F NMR is vast, spanning over 800 ppm.[3] If your spectral window is set too wide to encompass all signals, you may have insufficient data points across each peak, leading to poor resolution. Inaccurate integration can result from short relaxation delays (T1) for the ¹⁹F nucleus.[4][5]
-
Troubleshooting Protocol:
-
Optimize Spectral Width (sw): If you have a general idea of the chemical shifts, narrow the spectral width to include only the regions of interest. This will increase the digital resolution. If you are unsure of the peak locations, you may need to acquire the spectrum in segments with smaller spectral widths and piece them together.[6]
-
Increase Acquisition Time (at): A longer acquisition time will result in better resolution of fine coupling patterns.
-
Ensure Full Relaxation for Quantitative Analysis: For accurate integration, increase the relaxation delay (d1) to at least 5 times the T1 of the longest-relaxing fluorine nucleus.[4] You can determine T1 values with an inversion-recovery experiment.
-
Baseline Correction: A broad spectral width can sometimes lead to baseline roll. Apply a baseline correction algorithm during processing to ensure accurate integration.[6]
-
Issue 3: I see small, unexpected peaks in my ¹⁹F NMR that I don't believe are impurities.
-
Probable Cause: These could be ¹³C satellites. Due to the 1.1% natural abundance of ¹³C, a small fraction of your fluorinated molecules will have a ¹³C atom adjacent to a fluorine. This results in a doublet (from the C-F coupling) centered around the main ¹⁹F peak, with each satellite having an intensity of ~0.55% of the parent peak. These are often not perfectly symmetrical due to isotope effects.[7] Another possibility is the presence of different conformers or rotamers that are in slow exchange on the NMR timescale.
-
Verification Steps:
-
Check for Symmetry and Intensity: ¹³C satellites should appear as a pair of doublets flanking the main peak. Their intensity should be consistent with the natural abundance of ¹³C.
-
Temperature Variation Study: Acquire ¹⁹F NMR spectra at different temperatures. If the small peaks are due to different conformers, their relative populations may change with temperature, leading to a change in the relative intensity of the peaks. Artifacts like spinning sidebands will change their position relative to the main peak if you change the spin rate.
-
¹³C Decoupling: A ¹⁹F{¹³C} decoupling experiment would cause the ¹³C satellites to collapse into the main peak, definitively identifying them.[7]
-
Mass Spectrometry (MS)
The strength of the C-F bond and the high electronegativity of fluorine significantly influence ionization and fragmentation processes in mass spectrometry.
Issue 1: The molecular ion (M⁺) peak is very weak or completely absent in my Electron Ionization (EI) mass spectrum.
-
Probable Cause: Perfluorinated and highly fluorinated compounds are prone to extensive fragmentation under the high-energy conditions of EI (typically 70 eV).[8] The resulting molecular ion is often unstable and rapidly breaks down into smaller, more stable fragments.[8][9][10]
-
Solution Protocol:
-
Switch to a Softer Ionization Technique: Chemical Ionization (CI) or Field Ionization (FI) are much gentler methods that impart less energy to the analyte molecule, increasing the likelihood of observing the molecular ion or a protonated molecule ([M+H]⁺).[8]
-
For LC-MS, Optimize Electrospray Ionization (ESI): ESI is a soft ionization technique. Ensure your source conditions (e.g., capillary voltage, gas flow, temperature) are optimized for your specific compound. The unique solubility properties of fluorinated compounds can affect the ESI process.[11]
-
Consider Ammonium Fluoride as a Mobile Phase Additive: For ESI, especially in negative ion mode, ammonium fluoride has been shown to improve sensitivity for some classes of small molecules.[12]
-
Issue 2: My mass spectrum is dominated by a peak at m/z 69 and other low-mass fragments, making it hard to deduce the structure.
-
Probable Cause: This is a classic sign of a perfluorinated or polyfluorinated compound. The trifluoromethyl cation (CF₃⁺) at m/z 69 is an exceptionally stable fragment and is often the base peak in the EI spectra of such compounds.[8][9] You are likely also seeing other characteristic fragments of the CₙF₂ₙ₊₁⁺ series.
-
Data Interpretation Strategy:
-
Identify Characteristic Neutral Losses: Look for losses of stable neutral molecules like HF (loss of 20 Da) or F• (loss of 19 Da).[13][14]
-
Recognize Fragmentation Patterns: Perfluoroalkanes often fragment via cleavage of C-C bonds, leading to a series of CₙF₂ₙ₊₁⁺ ions. The fragmentation pattern can provide clues about the carbon skeleton.
-
Utilize High-Resolution MS (HRMS): HRMS provides accurate mass measurements, allowing you to determine the elemental composition of your fragment ions. This is crucial for distinguishing between, for example, C₂F₅⁺ (m/z 118.9920) and C₃F₃H₄⁺ (m/z 119.0294).
-
Chromatography (HPLC & GC)
The unique polarity, solubility, and volatility of fluorinated compounds necessitate specialized approaches in both liquid and gas chromatography.
Issue 1: I'm getting poor peak shape and/or retention in Reversed-Phase HPLC.
-
Probable Cause: The interaction of fluorinated analytes with traditional C8 and C18 stationary phases can be complex. Highly fluorinated compounds can exhibit both hydrophobic and lipophobic character, leading to poor retention or tailing. Short-chain fluorinated compounds may be poorly retained, while long-chain ones might adsorb irreversibly.[15]
-
Optimization Workflow:
-
Consider a Fluorinated Stationary Phase: Columns with fluorinated stationary phases (e.g., F5 or PFP - pentafluorophenyl) offer alternative selectivity through dipole-dipole, π-π, and ion-exchange interactions, which can significantly improve peak shape and resolution for fluorinated analytes.[16][17]
-
Use a Fluorinated Eluent: Pairing a standard C8 or C18 column with a fluorinated alcohol (e.g., trifluoroethanol) in the mobile phase can improve the separation of fluorinated compounds based on their fluorine content.[18]
-
Adjust Temperature: The interaction between fluorinated compounds is often sensitive to temperature. Increasing the column temperature can sometimes improve separation efficiency.[18]
-
Issue 2: My fluorinated analytes are showing poor recovery or are not detected in GC.
-
Probable Cause:
-
Volatility Issues: Some fluorinated compounds, despite their fluorine content, may not be sufficiently volatile for GC analysis without derivatization.
-
Analyte Loss: Volatile fluorinated compounds can be lost during sample preparation, especially during evaporation steps.[16]
-
Adsorption: Polar or acidic fluorinated compounds can adsorb to active sites in the GC inlet or on the column, leading to poor peak shape and low recovery.
-
-
Troubleshooting Steps:
-
Derivatization: For compounds with polar functional groups (e.g., -OH, -COOH), derivatization can increase volatility and reduce active site interactions. A common method is silylation using reagents like BSTFA.[13]
-
Optimize Inlet Conditions: Use a deactivated inlet liner and optimize the inlet temperature to ensure efficient transfer of the analyte to the column without thermal degradation.
-
Sample Preparation: Minimize sample heating and evaporation steps. If concentration is necessary, use gentle techniques like a gentle stream of nitrogen at room temperature.
-
Column Selection: A column with a more inert phase may be necessary to prevent on-column degradation or adsorption.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why are the ¹J(¹³C-¹⁹F) coupling constants so large? A1: The magnitude of coupling constants is dependent on the gyromagnetic ratios of the coupled nuclei and the electron density in the bond connecting them. Fluorine has a high gyromagnetic ratio, and the C-F bond is highly polarized. These factors contribute to very large one-bond coupling constants, typically in the range of 240-320 Hz.[19]
Q2: I have a compound with a -CF₃ group. What should I expect in the ¹³C NMR? A2: In a proton-decoupled ¹³C NMR spectrum, the carbon of the CF₃ group will appear as a quartet (due to coupling with three equivalent fluorine atoms, following the n+1 rule). The ¹J(C-F) coupling will be large, resulting in a widely split quartet. The chemical shift of carbons attached to fluorine is also significantly affected.[20]
Q3: Can I use standard LC-MS/MS methods for PFAS analysis? A3: While LC-MS/MS is the primary technique for targeted analysis of known PFAS, it often fails to capture the full extent of organofluorine contamination.[21][22] Many novel or transformed PFAS may not be in your target list or may ionize poorly under standard conditions. Techniques like ¹⁹F NMR or combustion ion chromatography are often used to assess total organofluorine content.[21][23]
Q4: My fluorinated compound seems to be degrading in solution. What are common degradation pathways? A4: The stability of fluorinated compounds can be highly dependent on their structure. Monofluoromethyl groups can be susceptible to nucleophilic displacement of the fluorine.[24] β-fluoro carbonyl compounds can undergo elimination of HF.[24] Additionally, some fluorinated compounds can be sensitive to light (photolysis) or advanced oxidation processes, leading to degradation.[25][26][27] It is crucial to store fluorinated intermediates and compounds under appropriate conditions, often at low temperatures and protected from light and moisture.[28]
Q5: What is a good reference standard for ¹⁹F NMR? A5: The most common reference standard is trichlorofluoromethane (CFCl₃), which is assigned a chemical shift of 0 ppm.[29] However, due to its environmental impact, other secondary standards are often used, and their shifts are referenced back to CFCl₃. It is important to always report the reference compound used.[30]
Part 3: Data & Visualization
Tables for Quick Reference
Table 1: Typical ¹⁹F NMR Chemical Shift Ranges (relative to CFCl₃)
| Type of Compound | Chemical Shift Range (ppm) |
| -F-C=O | -70 to -20 |
| -CF₃ | -50 to -70 |
| -CF₂- | +80 to +140 |
| -CF- | +140 to +250 |
| -ArF- | +80 to +170 |
| Data sourced from Bruker Almanac and other compilations.[31] |
Table 2: Common ¹⁹F Coupling Constants (J in Hz)
| Coupled Nuclei | Example Type | Typical J-Value (Hz) |
| ¹⁹F-¹H (geminal, ²J) | >CHF | 45 to 50 |
| ¹⁹F-¹H (vicinal, ³J) | -CHF-CH- | 5 to 10 |
| ¹⁹F-¹³C (¹J) | >CF- | 240 to 320 |
| ¹⁹F-¹⁹F (geminal, ²J) | >CF₂ | 220 to 250 |
| ¹⁹F-¹⁹F (vicinal, ³J) | -CF-CF- | 5 to 12 |
| ¹⁹F-¹⁹F (long-range) | Aromatic systems | 0.5 to 12 |
| Values are typical and can vary significantly with geometry and substitution.[3][19] |
Table 3: Common Fragment Ions in EI-MS of Perfluoroalkanes
| Ion Formula | m/z | Common Name/Description |
| CF₃⁺ | 69 | Trifluoromethyl cation (often base peak) |
| C₂F₅⁺ | 119 | Pentafluoroethyl cation |
| C₃F₇⁺ | 169 | Heptafluoropropyl cation |
| C₄F₉⁺ | 219 | Nonafluorobutyl cation |
| This represents the CₙF₂ₙ₊₁⁺ series, which is characteristic of perfluoroalkane fragmentation.[9] |
Diagrams of Key Concepts
Caption: ¹H, ¹³C, and ¹⁹F NMR signal splitting for a -CH₂CF₂- moiety.
Caption: Common fragmentation pathway for perfluoroalkanes in EI-MS.
References
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Weglarz, T. E., & Adamek, D. (2001). Solving problems fluorine 19F with NMR spectroscopy. Medical Science Monitor, 7(3), 489-495. Retrieved from [Link]
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19 f chemical shifts and coupling constants. (n.d.). Slideshare. Retrieved from [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved from [Link]
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Why is 1-H and C-13 NMR spectra of Fluorine compounds complex? (2016). ResearchGate. Retrieved from [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). University of Massachusetts Lowell. Retrieved from [Link]
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19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
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Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1953). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 51(4), 169. Retrieved from [Link]
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Mass spectra of fluorocarbons. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
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Schröder, H. F. (2005). Stability of fluorinated surfactants in advanced oxidation processes--A follow up of degradation products using flow injection-mass spectrometry, liquid chromatography-mass spectrometry and liquid chromatography-multiple stage mass spectrometry. Journal of Chromatography A, 1082(1), 110-119. Retrieved from [Link]
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Shishkova, E., et al. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 8(10), 7027-7035. Retrieved from [Link]
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Workman Jr., J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. Retrieved from [Link]
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Gonzalez, O. A., et al. (2019). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 53(10), 5699-5708. Retrieved from [Link]
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Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. (2025). American Chemical Society. Retrieved from [Link]
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Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). National Institutes of Health. Retrieved from [Link]
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Simultaneous Proton and Fluorine decoupled 13C NMR. (2014). Magritek. Retrieved from [Link]
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Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). (2024). Environmental Protection Agency. Retrieved from [Link]
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Shishkova, E., et al. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 8(10), 7027-7035. Retrieved from [Link]
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19Flourine NMR. (n.d.). NMR-Service. Retrieved from [Link]
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Fluorine NMR. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
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Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. (2022). MDPI. Retrieved from [Link]
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The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters, 10(7), 941-944. Retrieved from [Link]
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Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014). National Institutes of Health. Retrieved from [Link]
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Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). (n.d.). National Institutes of Health. Retrieved from [Link]
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Revealing organofluorine contamination in effluents and surface waters with complementary analytical approaches: Fluorine-19 nuclear magnetic resonance spectroscopy (19F-NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). (2025). Science of The Total Environment, 982, 176971. Retrieved from [Link]
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NMR Spectroscopy of N, P and F - atoms (CHE). (2015). YouTube. Retrieved from [Link]
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Influence of fluorine substituents on the NMR properties of phenylboronic acids. (2025). ResearchGate. Retrieved from [Link]
-
13C NMR of Fluorinated Organics. (2007). University of Ottawa NMR Facility Blog. Retrieved from [Link]
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CHromatographic determination of pfoa, other selected perfluorinated organic compounds, and total organic fluorine in natural waters and milk samples. (n.d.). ResearchGate. Retrieved from [Link]
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F19 detection. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
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Nmr spectroscopy of fluorine 19. (n.d.). Slideshare. Retrieved from [Link]
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Extraneous Peaks Observed on 19F NMR of Isolated "Pure" Compound. (2011). Chemistry Stack Exchange. Retrieved from [Link]
-
Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2025). ResearchGate. Retrieved from [Link]
-
Closing the Organofluorine Mass Balance in Marine Mammals Using Suspect Screening and Machine Learning-Based Quantification. (n.d.). ACS Publications. Retrieved from [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). National Institutes of Health. Retrieved from [Link]
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Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International. Retrieved from [Link]
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Fluorine-Specific Detection Using ICP-MS Helps to Identify PFAS Degradation Products in Nontargeted Analysis. (2021). ACS Publications. Retrieved from [Link]
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Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). (n.d.). ResearchGate. Retrieved from [Link]
-
Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. (2023). PubMed. Retrieved from [Link]
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Recent developments in methods for analysis of perfluorinated persistent pollutants. (n.d.). National Institutes of Health. Retrieved from [Link]
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Techniques for Avoiding Unexpected Problems in LC and GC Analysis. (2020). Agilent. Retrieved from [Link]
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Validation & Comparative
A Senior Scientist's Guide to the NMR Analysis of tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate: A Comparative Approach
Abstract
This guide provides an in-depth, expert-level analysis of the nuclear magnetic resonance (NMR) characteristics of tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate, a key building block in modern medicinal chemistry. We move beyond a simple recitation of spectral data to explain the underlying principles governing the observed chemical shifts and coupling constants. By comparing the title compound with structurally relevant analogs—including its non-fluorinated counterpart and a positional isomer—we highlight the profound influence of the fluorine substituent and the Boc protecting group on the NMR spectrum. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize complex, fluorinated heterocyclic scaffolds, ensuring structural integrity and stereochemical fidelity.
Introduction: The Significance of Fluorinated Piperidines
The piperidine ring is a privileged scaffold, appearing in a vast number of pharmaceuticals and bioactive molecules. The strategic introduction of fluorine into this framework can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, the synthesis and characterization of fluorinated piperidines have become a focal point in drug discovery.[2]
The molecule of interest, this compound, combines three critical structural motifs:
-
The Piperidine Core: A conformationally dynamic six-membered heterocycle.
-
A Fluorine Substituent: A powerful stereoelectronic modulator whose effects are a central theme of this guide.
-
A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, prized for its stability and straightforward removal.[3] Its prominent NMR signal serves as a crucial diagnostic tool.
Accurate structural elucidation of such molecules is non-trivial. The interplay between the ring's conformational preferences, the strong electronegativity of the fluorine atom, and the steric bulk of the Boc group creates a complex and information-rich NMR landscape. This guide will dissect that landscape using a multi-nuclear (¹H, ¹³C, ¹⁹F) and multi-dimensional (COSY, HSQC) approach.
Deciphering the NMR Spectrum of the Title Compound
A definitive structural analysis requires a synergistic approach, leveraging data from ¹H, ¹³C, and ¹⁹F NMR spectroscopy. The conformational behavior of the piperidine ring, which is heavily influenced by the substituents, is key to interpreting the spectra.[1][4] In many fluorinated piperidines, the fluorine atom shows a preference for an axial orientation due to a combination of electrostatic and hyperconjugative effects.[1][4]
¹H NMR Analysis: Protons as Structural Probes
The ¹H NMR spectrum provides the initial blueprint of the molecule.
-
The Boc Group: The most unmistakable signal is a large, sharp singlet at approximately 1.4-1.5 ppm , integrating to nine protons. This peak is the hallmark of a successful N-Boc protection and serves as an internal integration standard.[3]
-
Piperidine Ring Protons (1.5-4.2 ppm): These signals are often complex and overlapping due to the ring's chair conformation and the presence of diastereotopic protons. The fluorine atom exerts a strong deshielding effect on nearby protons. The proton at C4 (H4), geminal to the fluorine, will be significantly downfield and will appear as a complex multiplet due to coupling to both adjacent protons and the fluorine atom.
-
Aminomethyl Protons (-CH₂NH₂): The two protons of the aminomethyl group are diastereotopic and will likely appear as distinct signals, further split by geminal coupling. Their chemical shift is influenced by their proximity to the electronegative fluorine and the bulky Boc group.
-
Amine Protons (-NH₂): The primary amine protons typically appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature, and they can be exchanged with D₂O for confirmation.[3]
¹³C NMR Analysis: The Carbon Skeleton and C-F Coupling
The ¹³C NMR spectrum reveals the carbon framework and provides invaluable information through carbon-fluorine coupling constants.
-
Boc Group Carbons: The quaternary carbon of the tert-butyl group appears around 28.5 ppm , while the carbonyl carbon is observed near 155 ppm .[5] The C(CH₃)₃ carbon signal is typically very intense.
-
Piperidine Ring Carbons: The carbon atom bonded directly to the fluorine (C4) will show a large one-bond coupling constant (¹JCF) of approximately 170-190 Hz, appearing as a doublet.[5] Adjacent carbons (C3 and C5) will exhibit smaller two-bond couplings (²JCF, ~20-25 Hz), and even three-bond couplings (³JCF) may be resolved.[5][6] These couplings are definitive for assigning carbons near the fluorine atom.
-
Aminomethyl Carbon (-CH₂NH₂): This carbon (C7) will also be influenced by the fluorine, likely showing a ³JCF coupling.
¹⁹F NMR Analysis: The Fluorine Perspective
¹⁹F NMR is exceptionally sensitive and provides a direct window into the fluorine's electronic environment.
-
Chemical Shift: The ¹⁹F chemical shift provides information about the local environment.
-
¹⁹F-¹H Coupling: The multiplicity of the fluorine signal is dictated by its coupling to nearby protons. The key interactions are the vicinal couplings (³JFH) to the protons on C3 and C5. The magnitude of these couplings is governed by the Karplus relationship and is therefore highly dependent on the dihedral angle between the F-C4-C3-H and F-C4-C5-H bonds.[1][7] A large ³JFH (~25-35 Hz) is indicative of an anti-periplanar (axial-axial) relationship, while a small coupling (~5-10 Hz) suggests a synclinal (axial-equatorial or equatorial-equatorial) relationship. This analysis is one of the most powerful tools for establishing the stereochemistry and conformation of the piperidine ring.[1][4]
The Power of 2D NMR: Unambiguous Assignment
While 1D spectra provide a wealth of data, 2D NMR experiments are essential for connecting the signals and achieving complete, trustworthy assignments.
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks, allowing for the tracing of proton connectivity through the piperidine ring and into the aminomethyl sidechain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, providing an unambiguous link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons (like the Boc carbonyl) and confirming the overall structure.
Caption: Workflow for complete NMR-based structural elucidation.
Comparative NMR Analysis: Learning from Analogs
To truly appreciate the spectral features of the title compound, it is instructive to compare it with closely related molecules. This comparison highlights the specific electronic and steric effects of the substituents.
Comparison vs. Non-Fluorinated Analog
tert-butyl 3-(aminomethyl)piperidine-1-carboxylate
The most dramatic effect of removing the fluorine atom is the simplification of the spectrum and a general upfield shift for the protons and carbons at and near the C4 position.
| Position | Title Compound (with F) | Non-Fluorinated Analog (without F) | Rationale for Difference |
| H4 | Significantly Downfield (>4.0 ppm) | Upfield (~1.5-1.8 ppm) | Strong deshielding by the highly electronegative fluorine atom. |
| H3 / H5 | Moderately Downfield | Upfield | Inductive electron-withdrawing effect of fluorine deshields adjacent protons. |
| C4 | Downfield (~90 ppm), Doublet (¹JCF) | Upfield (~25-30 ppm), Singlet | Direct attachment to fluorine causes a massive downfield shift and characteristic C-F coupling. |
| C3 / C5 | Downfield, Doublet (²JCF) | Upfield, Singlet | Two-bond inductive effect and removal of ²JCF coupling. |
Comparison vs. Positional Isomer
tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate
Moving the fluorine and the aminomethyl group to the same carbon (C4) drastically alters the symmetry and coupling patterns. Spectral data for this isomer provides an excellent contrast.[5]
| Feature | Title Compound (3-CH₂NH₂, 4-F) | Positional Isomer (4-CH₂NH₂, 4-F) | Rationale for Difference |
| ¹H: H4 Proton | Present, downfield multiplet | Absent | C4 is a quaternary center in the isomer. |
| ¹H: -CH₂NH₂ | Two distinct signals | Appears as a doublet (d, J ≈ 20 Hz) | Protons are coupled to the fluorine on the same carbon (²JHF).[5] |
| ¹³C: C4 | Doublet, ¹JCF ≈ 175-180 Hz | Doublet, ¹JCF ≈ 177.7 Hz[5] | Similar large one-bond coupling, but chemical shift differs due to substitution pattern. |
| ¹³C: -CH₂NH₂ | Shows ³JCF coupling | Shows large ²JCF coupling (~23 Hz)[5] | The number of bonds between the carbon and fluorine changes, altering the coupling constant. |
| ¹⁹F NMR Signal | Complex multiplet (coupled to H3, H4, H5) | Multiplet (coupled to H3, H5, and CH₂) | Coupling pattern directly reflects the change in neighboring protons. |
Comparison vs. Alternative Protecting Group
(3-(aminomethyl)-4-fluoropiperidine)-1-yl(phenyl)methanone (Cbz-protected)
Replacing the Boc group with a Carbobenzyloxy (Cbz) group introduces new, characteristic signals while removing the prominent Boc singlet.
| Protecting Group | Characteristic ¹H NMR Signals | Impact on Piperidine Signals |
| Boc | ~1.45 ppm (singlet, 9H) | Minimal electronic effect, primarily steric bulk. |
| Cbz | ~7.3 ppm (multiplet, 5H, Ar-H) , ~5.1 ppm (singlet, 2H, -CH₂-Ph) [3] | The aromatic ring can induce anisotropic effects, potentially shifting nearby piperidine protons. |
Experimental Protocols
Trustworthy data begins with meticulous sample preparation and data acquisition.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing power for Boc-protected compounds. For compounds with exchangeable protons (-NH₂), deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used to either exchange or sharpen the signals.
-
Concentration: Dissolve 5-10 mg of the analyte in 0.6-0.7 mL of the chosen deuterated solvent.
-
Standard: Tetramethylsilane (TMS) is typically used as the internal standard for ¹H and ¹³C NMR (0 ppm). For ¹⁹F NMR, a common external standard is CFCl₃ (0 ppm).
-
Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
NMR Data Acquisition
Objective: To acquire high-quality 1D and 2D NMR spectra for unambiguous structural confirmation.
-
Instrument Setup: Tune and match the NMR probe for the desired nuclei (¹H, ¹³C, ¹⁹F). Lock the field using the deuterium signal from the solvent. Shim the magnetic field to achieve optimal resolution and lineshape.
-
¹H NMR:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of ~ -1 to 10 ppm.
-
Use a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).[3]
-
-
¹³C{¹H} NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover ~0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR:
-
Acquire a ¹⁹F spectrum. Depending on the desired information, it can be run with or without proton decoupling. Running it coupled is essential for analyzing the JFH constants.
-
The spectral width should be wide enough to encompass the expected chemical shift range for organofluorine compounds.
-
-
2D NMR (COSY, HSQC):
-
Use standard, gradient-selected pulse programs for COSY and HSQC experiments.
-
Optimize the spectral widths in both dimensions to match the 1D spectra.
-
Acquire a sufficient number of increments in the indirect dimension (t₁) to achieve adequate resolution.
-
Conclusion
The NMR analysis of this compound is a multi-faceted task that yields a rich dataset for complete structural and stereochemical assignment. The key spectral fingerprints are: 1) the prominent Boc singlet in the ¹H spectrum, 2) the large downfield shift and ¹JCF coupling of C4 in the ¹³C spectrum, and 3) the informative multiplicity of the ¹⁹F signal, which, through analysis of ³JFH couplings, unlocks the conformational secrets of the piperidine ring.
By systematically comparing the spectra of the title compound with its non-fluorinated, positional, and alternatively protected analogs, we gain a deeper appreciation for the predictable yet profound effects of each structural modification. This comparative methodology, grounded in a solid understanding of fundamental NMR principles, provides researchers with a robust and self-validating framework for the characterization of novel fluorinated molecules destined for the frontiers of drug discovery.
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A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives. Benchchem. 3
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(30), 12384-12389.
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The conformational preferences of fluorinated piperidine derivatives... ResearchGate.
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tert-butyl 3-aMino-4-fluoropiperidine-1-carboxylate(1334414-00-4) 1H NMR spectrum. ChemicalBook.
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Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.
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Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Arkivoc.
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Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate. IJCSR.
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Ueda, T., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules.
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tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis. ChemicalBook.
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tert-butyl 3-(aMinoMethyl)-3-fluoropiperidine-1-carboxylate(1209781-11-2) 1 H NMR. ChemicalBook.
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tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. PubChem.
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Kalinowski, D. S., et al. (2019). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science.
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Supporting Information. The Royal Society of Chemistry.
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Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy.
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(3R,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. BLDpharm.
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1H NMR Chemical Shifts. Organic Chemistry Data.
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19F-NMR spectra for N-Fmoc-protected 3c. ResearchGate.
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Hunter, L., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry.
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tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate. ChemShuttle.
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Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry.
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tert-butyl (3R, 4S)-3-amino-4-fluoropiperidine-1-carboxylate, min 97%, 100 mg. Combi-Blocks.
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TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. precisionFDA.
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(3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. Sunway Pharm Ltd.
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tetrabutylammonium fluoride - Optional[19F NMR] - Chemical Shifts. SpectraBase.
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A Senior Application Scientist's Guide to the Mass Spectrometry of Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate and its Derivatives
Welcome to this in-depth technical guide on the mass spectrometric analysis of tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate and its derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery, often serving as key building blocks for novel therapeutics.[1][2] A thorough understanding of their behavior under mass spectrometric conditions is crucial for their synthesis, characterization, and metabolic studies. This guide provides a comparative analysis of ionization techniques, a detailed exploration of fragmentation patterns supported by experimental insights, and robust protocols for reproducible analysis.
The Importance of Mass Spectrometry in the Analysis of Fluorinated Piperidines
Fluorinated piperidines are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[3][4][5][6] The presence of the fluorine atom and the piperidine ring, along with the common use of the tert-butoxycarbonyl (Boc) protecting group, presents a unique set of challenges and opportunities in mass spectrometric analysis. Accurate mass determination and the interpretation of fragmentation patterns are essential for structural confirmation, impurity profiling, and metabolite identification.
Choosing the Right Ionization Technique: ESI vs. APCI
The choice of ionization technique is paramount for achieving optimal sensitivity and generating structurally informative mass spectra. For this compound and its derivatives, which possess basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is generally the most effective method.[7][8][9][10][11]
Electrospray Ionization (ESI): This soft ionization technique is ideal for polar and basic compounds. The piperidine and aminomethyl nitrogens are readily protonated in solution, leading to the formation of a stable [M+H]⁺ ion in the gas phase with minimal in-source fragmentation. This allows for the confident determination of the molecular weight.
Atmospheric Pressure Chemical Ionization (APCI): While also suitable for polar compounds, APCI is a more energetic ionization technique than ESI. This can sometimes lead to in-source fragmentation, which might be useful for structural elucidation but can also diminish the abundance of the molecular ion. For these molecules, APCI is a viable alternative but ESI is often preferred for its gentler nature.
Caption: Workflow for selecting the optimal ionization method.
Unraveling the Fragmentation Patterns: A Predictive Approach
Collision-Induced Dissociation (CID) of the protonated molecule ([M+H]⁺) of this compound yields a series of characteristic fragment ions. The fragmentation is largely dictated by the presence of the labile Boc group and the piperidine ring structure.
The primary fragmentation pathways involve the loss of components of the Boc group:
-
Loss of isobutylene (56 Da): A neutral loss of C₄H₈ from the tert-butyl group is a very common fragmentation pathway for Boc-protected amines, often leading to the base peak.[12][13][14] This occurs via a McLafferty-type rearrangement.
-
Loss of tert-butanol (74 Da): This neutral loss is also frequently observed.
-
Complete loss of the Boc group (100 Da): The loss of C₅H₈O₂ results in the protonated piperidine core.
Subsequent fragmentation of the piperidine ring can also occur, although these are typically of lower abundance. The presence of the fluorine atom can influence the fragmentation of the ring, but the initial losses from the Boc group are generally dominant.
Caption: Predicted fragmentation pathway for [M+H]⁺.
Comparative Analysis: The Impact of Derivatives
Structural modifications to this compound will predictably alter the mass spectrum. Below is a comparison of the parent compound with hypothetical derivatives.
| Compound | Structure | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Rationale for Fragmentation Changes |
| Parent Compound | This compound | 246.31 | 247.17 | 191.11, 147.11 | Dominated by losses from the Boc group. |
| N-acetyl Derivative | tert-butyl 3-((acetylamino)methyl)-4-fluoropiperidine-1-carboxylate | 288.35 | 289.20 | 233.14, 189.14 | Acetylation of the primary amine adds 42 Da. The fragmentation of the Boc group remains the primary pathway. |
| N-benzyl Derivative | tert-butyl 3-((benzylamino)methyl)-4-fluoropiperidine-1-carboxylate | 336.44 | 337.24 | 281.18, 237.18, 91.05 | Benzylation adds 90 Da. A prominent tropylium ion (m/z 91) from the benzyl group is expected. |
| De-Boc Derivative | 3-(aminomethyl)-4-fluoropiperidine | 146.19 | 147.11 | 130.08, 117.08 | Removal of the Boc group. Fragmentation will be dominated by losses from the piperidine ring and side chain. |
Experimental Protocol: A Self-Validating System
This protocol is designed to provide a robust and reproducible method for the analysis of this compound and its derivatives using a standard ESI-QTOF or ESI-Ion Trap mass spectrometer.
1. Sample Preparation:
- Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a final concentration of 1-10 µg/mL.
- Incorporate 0.1% formic acid into the final solution to promote protonation. This is a critical step for enhancing the signal in positive ion mode.
2. Instrument Parameters (ESI Positive Mode):
- Capillary Voltage: 3.5 - 4.5 kV. The optimal voltage should be tuned to maximize the [M+H]⁺ ion intensity.
- Cone Voltage/Fragmentor Voltage: 20-40 V. Start with a low voltage to minimize in-source fragmentation and clearly observe the molecular ion.
- Source Temperature: 100 - 150 °C.
- Desolvation Gas (N₂) Flow: 600 - 800 L/hr.
- Desolvation Temperature: 250 - 350 °C.
3. Data Acquisition:
- Full Scan MS: Acquire data over a mass range of m/z 50-500 to observe the protonated molecule and key fragments.
- Tandem MS (MS/MS):
- Select the [M+H]⁺ ion as the precursor ion.
- Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum. The optimal collision energy will vary between instruments and should be determined empirically.
4. Data Analysis and Interpretation:
- Identify the [M+H]⁺ ion in the full scan spectrum.
- Analyze the MS/MS spectrum to identify the characteristic neutral losses of 56 Da and 100 Da, confirming the presence of the Boc group.
- Compare the observed fragmentation pattern with the predicted pathways to confirm the structure.
- For derivatives, look for the expected mass shifts in the precursor and fragment ions.
Trustworthiness and Self-Validation
The protocol's trustworthiness is established through a self-validating workflow:
-
Internal Calibration: The predictable and dominant fragmentation of the Boc group serves as an internal validation of the CID process. The presence of the m/z [M+H - 56]⁺ and [M+H - 100]⁺ ions confirms that the instrument is inducing fragmentation as expected.
-
Systematic Approach: The protocol emphasizes a systematic approach, starting with gentle conditions to confirm the molecular weight before proceeding to fragmentation analysis. This logical progression ensures that the data is interpreted correctly.
-
Comparative Analysis: By comparing the spectra of the parent compound and its derivatives, a higher level of confidence in structural assignments can be achieved.
References
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Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. Springerplus. [Link]
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Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Arkivoc. [Link]
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Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]
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Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Journal of Pharmaceutical and Applied Chemistry. [Link]
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Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. ResearchGate. [Link]
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Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection. Journal of Microbiological Methods. [Link]
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Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. [Link]
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Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]
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I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. [Link]
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Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]
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Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [Link]
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tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. PubChem. [Link]
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Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. [Link]
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Amine Fragmentation. Chemistry LibreTexts. [Link]
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Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
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Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]
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Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]
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Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters. [Link]
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tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate. PubChem. [Link]
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General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]
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A Comparative Guide to tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate and its Non-fluorinated Analog
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead candidates is a powerful and widely adopted strategy to enhance pharmacokinetic and physicochemical properties.[1][2] The unique electronic properties of fluorine, being the most electronegative element, can profoundly influence a molecule's conformational preference, lipophilicity, basicity (pKa), and metabolic stability. When introduced into saturated heterocyclic scaffolds like piperidine, which are prevalent in numerous pharmaceuticals, these effects can be particularly pronounced and beneficial.[2]
This guide provides an in-depth comparison of tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate and its corresponding non-fluorinated analog, tert-butyl 3-(aminomethyl)piperidine-1-carboxylate . We will explore the conformational nuances, compare key physicochemical parameters, and discuss the likely implications for metabolic stability, supported by established experimental protocols. This analysis aims to provide researchers, scientists, and drug development professionals with a clear understanding of the advantages conferred by strategic fluorination in this important class of building blocks.
Conformational Analysis: The Steering Influence of the C-F Bond
The piperidine ring exists predominantly in a chair conformation. For a substituted piperidine, the substituents can occupy either an axial or equatorial position, and the equilibrium between these two conformations can significantly impact the molecule's interaction with biological targets.
For the non-fluorinated analog, tert-butyl 3-(aminomethyl)piperidine-1-carboxylate, the aminomethyl group is expected to preferentially adopt an equatorial position to minimize steric hindrance (1,3-diaxial interactions).
In the case of this compound, the situation is more complex due to stereoelectronic effects introduced by the fluorine atom. The orientation of the fluorine atom is governed by a combination of charge-dipole interactions, hyperconjugation, and steric factors.[1][2] For a 4-fluoropiperidine system, the fluorine atom can exist in either an axial or equatorial position. The relative stability of these conformers is influenced by the substitution pattern on the nitrogen and other ring carbons. In the protonated state, a strong charge-dipole interaction between the axial C-F bond and the N-H+ can favor the axial conformation of fluorine.[3] The bulky N-Boc group, however, alters the electronic and steric environment. Computational and experimental studies on N-Boc protected fluoropiperidines have shown that the conformational preference is sensitive to solvent polarity, with more polar solvents favoring the axial fluorine conformer.[2]
Given the substitution pattern in this compound, we can anticipate a complex interplay of these effects. The aminomethyl group at the 3-position will likely favor an equatorial orientation to minimize steric strain. The fluorine at the 4-position will exist in equilibrium between axial and equatorial conformations, with the exact ratio being influenced by the solvent environment.
Caption: Chair conformations of the non-fluorinated and fluorinated analogs.
Physicochemical Properties: A Quantitative Comparison
The introduction of a fluorine atom is expected to modulate the lipophilicity and basicity of the molecule.
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter for drug absorption and distribution. Fluorine's effect on logP can be complex; while it is highly electronegative, a single fluorine atom does not always lead to a significant increase in lipophilicity and can sometimes decrease it depending on the molecular context.
For the compounds , we can compare their calculated XLogP3 values, which serve as a useful prediction of their lipophilicity.
| Compound | Structure | Molecular Formula | Calculated XLogP3 |
| This compound | C₁₁H₂₁FN₂O₂ | C₁₁H₂₁FN₂O₂ | 0.9 |
| tert-butyl 3-(aminomethyl)piperidine-1-carboxylate | C₁₁H₂₂N₂O₂ | C₁₁H₂₂N₂O₂ | 0.9[4] |
Basicity (pKa)
The basicity of the primary amine in the aminomethyl group is a key determinant of the molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. The introduction of an electronegative fluorine atom is expected to lower the pKa of the nearby primary amine through a negative inductive effect (-I effect). The magnitude of this effect is dependent on the distance and orientation of the C-F bond relative to the amino group.
For 3-fluoro-4-aminopiperidine, the pKa of the piperidine nitrogen was found to be 7.6 for the axial fluorine conformer and 6.6 for the equatorial fluorine conformer.[3] This demonstrates the significant pKa-lowering effect of a vicinal fluorine atom. While this data is for the piperidine nitrogen, a similar trend is expected for the exocyclic aminomethyl group in our target molecule.
| Compound | Expected pKa of Aminomethyl Group | Rationale |
| This compound | Lower | The electron-withdrawing fluorine atom at the adjacent carbon reduces the electron density on the nitrogen, making it a weaker base. |
| tert-butyl 3-(aminomethyl)piperidine-1-carboxylate | Higher | No electron-withdrawing groups are in close proximity to the aminomethyl group. |
This modulation of pKa can be strategically employed in drug design to fine-tune the ionization state of a molecule to optimize its ADME properties and reduce off-target effects, such as hERG channel interactions.[3]
In Vitro Metabolic Stability
Metabolic stability is a critical factor in determining the in vivo half-life and dosing regimen of a drug. The piperidine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, often through oxidation at carbons adjacent to the nitrogen or at other accessible positions.
The introduction of a fluorine atom can enhance metabolic stability by blocking potential sites of metabolism. The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative cleavage.[2] In this compound, the fluorine atom at the 4-position would block metabolic oxidation at this site. This can redirect metabolism to other positions on the molecule or, if C4 is a primary site of metabolism in the non-fluorinated analog, significantly increase the overall metabolic stability.
However, the presence of fluorine can also alter the binding orientation of the molecule within the active site of metabolizing enzymes, which could potentially open up new metabolic pathways. Therefore, while fluorination at the 4-position is anticipated to enhance metabolic stability, direct experimental comparison is essential.
Experimental Methodologies
To empirically determine the properties discussed above, the following standard experimental protocols can be employed.
Determination of Lipophilicity (logP) by Shake-Flask Method
This method directly measures the partitioning of a compound between n-octanol and water.
Protocol:
-
Prepare a stock solution of the test compound in n-octanol.
-
Saturate n-octanol with water and water with n-octanol.
-
Add a known volume of the stock solution to a mixture of saturated n-octanol and saturated water.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully sample both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water.
-
The logP is the logarithm of P.
Caption: Workflow for logP determination by the shake-flask method.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.
Protocol:
-
Calibrate a pH meter using standard buffers.
-
Dissolve a precise amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Record the pH after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
In Vitro Metabolic Stability Assay using Human Liver Microsomes
This assay measures the rate of disappearance of a compound when incubated with human liver microsomes, which are rich in CYP enzymes.
Protocol:
-
Prepare a solution of the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Pre-warm the compound solution, human liver microsomes, and a NADPH regenerating system to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system to the mixture of the compound and microsomes.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line gives the rate of metabolism, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.
Caption: Workflow for in vitro metabolic stability assay.
Conclusion
The strategic placement of a fluorine atom on the piperidine ring of this compound imparts subtle but significant changes to its physicochemical and metabolic properties compared to its non-fluorinated counterpart. While the impact on lipophilicity may be modest, the fluorine atom is expected to lower the pKa of the aminomethyl group, which can be advantageous for optimizing a drug candidate's ionization profile. Furthermore, the C-F bond is anticipated to block a potential site of metabolism, thereby enhancing metabolic stability. The conformational preference of the fluorinated analog is a complex interplay of steric and stereoelectronic effects that can be leveraged to orient substituents in a desired three-dimensional space. This comparative analysis underscores the nuanced yet powerful influence of fluorination in medicinal chemistry and highlights the utility of these fluorinated building blocks in the design of next-generation therapeutics.
References
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC. [Link]
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Ningbo INNO Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. [Link]
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Gouverneur, V., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Beilstein Journal of Organic Chemistry, 6, 58. [Link]
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The Nairoukh Research Group. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]
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Newman, A. H., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. Journal of Medicinal Chemistry, 63(24), 15813–15831. [Link]
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Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]
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Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Key Building Blocks: Procuring Tert-Butyl 3-aminopiperidine-1-carboxylate for Synthesis. [Link]
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CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
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A Comparative Guide to the Biological Activity of 3,4-Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2][3] Its conformational flexibility and the ability to introduce substituents at various positions make it a versatile template for designing molecules with diverse pharmacological activities. Among the various substitution patterns, the 3,4-disubstituted piperidines have garnered significant attention due to their prevalence in compounds targeting the central nervous system (CNS) and other therapeutic areas.[4][5] This guide provides an in-depth comparison of the biological activities of 3,4-substituted piperidines, focusing on key therapeutic targets: opioid receptors, monoamine transporters, and neurokinin-1 (NK1) receptors. We will explore the structure-activity relationships (SAR) that govern their potency and selectivity, detail the synthetic strategies that provide access to these important molecules, and provide established experimental protocols for their biological evaluation.
The Strategic Importance of Substitution at the 3 and 4 Positions
The seemingly subtle variation of substituents at the 3 and 4 positions of the piperidine ring, along with their relative stereochemistry (cis or trans), can dramatically alter the biological activity of a compound.[6] This is because these positions often dictate the orientation of key pharmacophoric elements that interact with the binding pockets of biological targets. Understanding these nuances is critical for the rational design of potent and selective drug candidates.
Comparative Analysis of Biological Activities
This section will delve into the specific biological activities of 3,4-substituted piperidines, presenting comparative data to highlight the impact of structural modifications.
Opioid Receptor Modulation: The Quest for Potent Analgesics
The piperidine moiety is a key structural feature of many potent opioid analgesics, including fentanyl and its analogs.[7] Research into 3,4-substituted piperidines has led to the discovery of novel analgesics with remarkable potency.
A notable example is a series of 3-methyl-4-(N-phenylamido)piperidines. The introduction of a methyl group at the 3-position and an N-phenylamido group at the 4-position results in compounds with significantly higher analgesic potency than morphine. The stereochemistry at these positions is crucial; for instance, the cis isomer of one analog was found to be significantly more potent than its trans counterpart, highlighting the importance of precise spatial arrangement for optimal receptor interaction.
| Compound ID | 3-Substituent | 4-Substituent | Relative Potency (vs. Morphine) | Receptor Target(s) |
| Analog A (cis) | -CH₃ | -N(Ph)C(O)CH₂OCH₃ | ~13,000x | µ-opioid receptor |
| Analog A (trans) | -CH₃ | -N(Ph)C(O)CH₂OCH₃ | ~2,700x | µ-opioid receptor |
| Fentanyl | - | - | ~100x | µ-opioid receptor |
This table presents a simplified comparison based on reported data. Actual potencies can vary depending on the specific assay conditions.
Monoamine Transporter Inhibition: Targeting Neurological and Psychiatric Disorders
Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical for regulating neurotransmitter levels in the brain and are key targets for drugs treating depression, ADHD, and substance abuse disorders. 3,4-Disubstituted piperidines have emerged as potent and selective inhibitors of these transporters.
Structure-activity relationship studies have revealed that the nature and stereochemistry of the substituents at the 3 and 4 positions are critical for both potency and selectivity. For example, in a series of 4-(4-chlorophenyl)piperidine analogs, the stereochemistry of the thioacetamide side chain at the 3-position determined the selectivity profile. The (-)-cis analogues exhibited dopamine/norepinephrine transporter selectivity, while the (-)-trans and (+)-cis isomers showed serotonin or serotonin/norepinephrine selectivity.
| Compound Series | Stereochemistry | 3-Substituent | 4-Substituent | Transporter Selectivity |
| Thioacetamide Analogs | (-)-cis | -CH₂SC(O)NHCH₃ | -p-Cl-Ph | DAT/NET |
| Thioacetamide Analogs | (-)-trans | -CH₂SC(O)NHCH₃ | -p-Cl-Ph | SERT |
| Thioacetamide Analogs | (+)-cis | -CH₂SC(O)NHCH₃ | -p-Cl-Ph | SERT/NET |
Neurokinin-1 (NK1) Receptor Antagonism: A Target for Emesis and Beyond
The neurokinin-1 (NK1) receptor, the receptor for Substance P, is involved in a range of physiological processes, including pain, inflammation, and emesis. NK1 receptor antagonists are used clinically to manage chemotherapy-induced nausea and vomiting. The 4,4-disubstituted piperidine scaffold has been a fruitful starting point for the development of potent NK1 antagonists. While not strictly 3,4-disubstituted, the principles of steric and electronic effects of substituents around the piperidine ring are highly relevant. Further exploration into 3,4-disubstituted analogs has also yielded potent antagonists.
For high NK1 affinity, a bulky, lipophilic group is often required. In one series of 3-benzhydryl-4-piperidones, the benzhydryl group at the 3-position was identified as a key pharmacophore for potent NK1 receptor antagonism.
Synthetic Strategies: Accessing Chemical Diversity
The ability to synthesize specific stereoisomers of 3,4-disubstituted piperidines is paramount for exploring their structure-activity relationships. Several synthetic strategies have been developed to achieve this, often relying on stereoselective cyclization reactions.
Stereoselective Synthesis of cis and trans Isomers
A powerful approach involves the use of carbonyl ene and Prins cyclizations of unsaturated aldehydes. The choice of catalyst can selectively favor the formation of either the cis or trans isomer. For example, a Lewis acid like methylaluminum dichloride (MeAlCl₂) can catalyze the carbonyl ene cyclization to yield the thermodynamically more stable trans isomer. In contrast, a Brønsted acid such as hydrochloric acid (HCl) can promote a Prins cyclization at low temperatures to afford the kinetically favored cis isomer with high diastereoselectivity.[6][8][9][10]
Caption: Control of stereochemistry in 3,4-disubstituted piperidine synthesis.
This ability to selectively generate either the cis or trans diastereomer is crucial for systematically evaluating the impact of stereochemistry on biological activity.
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of biological data, standardized and well-validated experimental protocols are essential. This section provides detailed methodologies for key assays used to characterize the biological activity of 3,4-substituted piperidines.
Opioid Receptor Binding Assay
This assay determines the affinity of a test compound for opioid receptors by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for the µ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).[11]
-
Non-specific Binding Control: Naloxone.[11]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound or vehicle (for total binding) or 10 µM naloxone (for non-specific binding)
-
[³H]-DAMGO (final concentration ~0.5-1.0 nM)
-
Cell membranes (10-20 µg protein per well)
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for the opioid receptor binding assay.
Monoamine Transporter Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.
Objective: To determine the IC50 of a test compound for inhibiting dopamine uptake by the dopamine transporter (DAT).
Materials:
-
Cells: HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Radiolabeled Substrate: [³H]-Dopamine.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH).
-
Inhibitor for Non-specific Uptake: Benztropine or cocaine at a high concentration.
-
96-well cell culture plates.
-
Scintillation fluid and counter.
Procedure:
-
Cell Plating: Seed the hDAT-expressing HEK293 cells into a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with KRH buffer. Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-15 minutes at room temperature.
-
Uptake Initiation: Add [³H]-Dopamine to each well to initiate the uptake reaction. Incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.
-
Cell Lysis and Quantification: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Determine the IC50 value of the test compound by plotting the percent inhibition of [³H]-dopamine uptake against the log concentration of the compound.
Caption: Workflow for the NK1 receptor functional assay.
Conclusion
The 3,4-substituted piperidine scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of potent and selective modulators of various biological targets. As this guide has demonstrated, a deep understanding of the structure-activity relationships, coupled with robust synthetic methodologies and reliable biological assays, is crucial for successfully harnessing the therapeutic potential of this important class of molecules. The comparative data and detailed protocols provided herein serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the 3,4-substituted piperidine framework.
References
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Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. PubMed. Available at: [Link]
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Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts. ACS Publications. Available at: [Link]
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Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Bronsted and Lewis acid crystals. University of Birmingham's Research Portal. Available at: [Link]
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Synthesis of cis- or trans-3,4-Disubstituted Piperidines. Available at: [Link]
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Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. PubMed. Available at: [Link]
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NK1 Tachykinin Receptor Assay. Innoprot GPCR Functional Assays. Available at: [Link]
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Stereoselective Synthesis of cis-3,4-Disubstituted Piperidines through Ring Transformation of 2-(2-Mesyloxyethyl)azetidines. ACS Publications. Available at: [Link]
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In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available at: [Link]
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Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Available at: [Link]
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Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. Available at: [Link]
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High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. PMC. Available at: [Link]
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Potent and Selective Ligands for the Dopamine Transporter (DAT): Structure−Activity Relationship Studies of Novel 4-[2-(Diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine Analogues. ACS Publications. Available at: [Link]
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RECEPTOR INTERNALIZATION ASSAYS. Innoprot. Available at: [Link]
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Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PubMed Central. Available at: [Link]
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3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. PubMed. Available at: [Link]
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The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. MDPI. Available at: [Link]
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Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]
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Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine.. Semantic Scholar. Available at: [Link]
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Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PubMed Central. Available at: [Link]
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Analgesic activity of alkyl piperidine derivatives. Available at: [Link]
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Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Publications. Available at: [Link]
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Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available at: [Link]
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Piperidine derivatives: synthesis of potential analgesics in 3-substituted 4-phenylpiperidine series. PubMed. Available at: [Link]
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Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Available at: [Link]
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Piperidine Derivatives: Synthesis of Potential Analgesics in 3-Substituted 4-Phenylpiperidine Series. Scilit. Available at: [Link]
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Design, synthesis and SAR of analgesics.. Semantic Scholar. Available at: [Link]
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Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
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A Comparative Guide to the Structural Elucidation of Fluorinated Piperidine Derivatives: An In-Depth Analysis of tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate
This guide provides a comprehensive comparison of analytical techniques for the structural characterization of tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of X-ray crystallography, offering a comparative perspective with Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. We will explore the rationale behind experimental choices, present detailed protocols, and provide supporting data to underscore the unique insights each method offers into the three-dimensional architecture of these pharmaceutically relevant scaffolds.
The piperidine ring is a cornerstone in medicinal chemistry, appearing in a vast number of approved drugs.[1] The introduction of fluorine can profoundly alter the physicochemical properties of these molecules, influencing their pKa, metabolic stability, and binding affinity to biological targets.[1] Specifically, the strategic placement of a fluorine atom, as seen in 3,4-substituted piperidines, can lock the molecule into a preferred conformation, a critical factor for potent and selective drug action. Understanding the precise three-dimensional structure is therefore not merely an academic exercise but a crucial step in rational drug design.
The Decisive Power of Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule. It provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This is particularly crucial for stereochemically complex molecules like this compound, where the relative and absolute stereochemistry dictates its biological activity.
Causality in Experimental Design: From Crystal to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process where each decision is critical. The choice of crystallization solvent, for instance, is not arbitrary. For a moderately polar, Boc-protected amine like our target compound, a solvent system that allows for slow, controlled precipitation is essential. A common strategy is vapor diffusion, where a solution of the compound in a relatively volatile solvent is allowed to slowly equilibrate with a less soluble "anti-solvent." This gradual decrease in solubility encourages the formation of a few, well-ordered crystal nuclei, which then grow into diffraction-quality single crystals.
The temperature of crystallization is another key parameter. Lower temperatures can sometimes lead to better-ordered crystals by reducing the kinetic energy of the molecules and allowing them to pack more efficiently into a crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
Herein, we provide a detailed, self-validating protocol for the crystallographic analysis of a this compound derivative.
I. Crystallization
-
Solvent Selection: Screen a range of solvents in which the compound is sparingly soluble. For the title compound, consider solvent systems like methanol/diethyl ether, ethyl acetate/hexane, or dichloromethane/pentane.
-
Vapor Diffusion (Hanging Drop):
-
Dissolve 2-5 mg of the purified compound in 0.5 mL of the more volatile solvent (e.g., methanol).
-
Place this solution as a drop on a siliconized glass coverslip.
-
Invert the coverslip over a well of a crystallization plate containing 1 mL of the less soluble anti-solvent (e.g., diethyl ether).
-
Seal the well and store in a vibration-free environment at a constant temperature (e.g., 4 °C or room temperature).
-
Monitor for crystal growth over several days to weeks.
-
II. Data Collection
-
Crystal Mounting: Carefully select a single, well-formed crystal (typically 0.1-0.3 mm in each dimension) and mount it on a cryoloop.
-
Diffractometer Setup: Use a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a low-temperature device (e.g., an Oxford Cryosystems Cryostream). Data is typically collected at 100 K to minimize thermal vibrations and potential radiation damage.
-
Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The data collection strategy (e.g., exposure time per frame, rotation angle) is optimized to ensure good data redundancy and completeness.
III. Structure Solution and Refinement
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.
-
Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial phases of the structure factors.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is validated using tools like CHECKCIF.
Comparative Analysis: A Multi-faceted Approach to Structural Understanding
While X-ray crystallography provides a static picture of the molecule in the solid state, a comprehensive understanding requires a comparison with other techniques that probe the molecule's behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For fluorinated piperidines, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
-
¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its local electronic environment and can provide valuable information about the conformation of the piperidine ring.
-
¹H-¹H Coupling Constants (J-couplings): The magnitude of the coupling constants between adjacent protons can be used to determine their dihedral angles via the Karplus equation, thus defining the chair conformation of the piperidine ring.
-
Nuclear Overhauser Effect (NOE): NOESY experiments can identify protons that are close in space, providing crucial information for determining the relative stereochemistry. For instance, a strong NOE between the proton at C4 and a proton of the aminomethyl group at C3 would support a cis relationship.
Computational Modeling
Density Functional Theory (DFT) calculations can provide valuable insights into the relative energies of different conformers and help rationalize the experimentally observed structures. By calculating the energies of the chair conformers with the substituents in axial and equatorial positions, one can predict the most stable conformation in the gas phase or in solution (using a solvent model).
Data Presentation and Comparison
The following table summarizes the type of information obtained from each technique and how they complement each other.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| Conformation | Definitive solid-state conformation | Time-averaged solution-state conformation | Predicted gas-phase or solution-state conformation(s) |
| Bond Lengths | Highly accurate (±0.001 Å) | Not directly measured | Predicted values |
| Bond Angles | Highly accurate (±0.1°) | Not directly measured | Predicted values |
| Stereochemistry | Absolute stereochemistry (with a chiral reference) | Relative stereochemistry (from NOE and J-couplings) | Can model different stereoisomers |
| Dynamics | Limited (thermal ellipsoids) | Information on conformational exchange and flexibility | Can model transition states between conformers |
Visualizing the Workflow
The following diagram illustrates the integrated workflow for the complete structural elucidation of a novel fluorinated piperidine derivative.
Caption: Integrated workflow for structural elucidation.
Logical Relationships in Conformational Analysis
The interplay between steric and electronic effects determines the preferred conformation of the piperidine ring. The following diagram illustrates these competing factors.
Caption: Factors influencing piperidine conformation.
Conclusion
The structural elucidation of this compound and its derivatives is a critical task in modern drug discovery. While X-ray crystallography provides the definitive solid-state structure, a truly comprehensive understanding is only achieved through a synergistic approach that integrates NMR spectroscopy and computational modeling. This guide has outlined the rationale, protocols, and comparative data necessary to navigate the structural analysis of this important class of molecules, empowering researchers to make informed decisions in the design of next-generation therapeutics.
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A Comparative Guide to In Vitro Assay Validation for Compounds Containing a 4-Fluoropiperidine Scaffold
Introduction: The Double-Edged Sword of the 4-Fluoropiperidine Scaffold in Drug Discovery
The piperidine ring is a cornerstone of modern medicinal chemistry, found in a vast array of pharmaceuticals and agrochemicals.[1][2] Its saturated, nitrogen-containing heterocyclic structure offers a versatile scaffold for designing molecules with desirable pharmacokinetic properties.[3] The strategic introduction of a fluorine atom at the 4-position of the piperidine ring has become an increasingly popular tactic among medicinal chemists.[4] This modification can profoundly influence a molecule's properties, including its metabolic stability, membrane permeability, and binding affinity to its target.[5][6] The high electronegativity of fluorine can alter the pKa of the piperidine nitrogen, which in turn affects the compound's overall charge state, solubility, and potential for off-target interactions.[5][7]
However, the very features that make the 4-fluoropiperidine scaffold attractive can also introduce significant challenges in the validation of in vitro assays. The basic nitrogen can lead to non-specific binding to assay components, while the lipophilicity introduced by the fluorine atom can result in compound aggregation and poor solubility in aqueous assay buffers. These issues can lead to misleading results, such as false positives or inaccurate potency measurements, ultimately wasting valuable resources in the drug discovery pipeline.[8][9]
This guide provides a comprehensive framework for the robust validation of in vitro assays for compounds containing a 4-fluoropiperidine scaffold. We will delve into the underlying physicochemical principles that can lead to assay artifacts and present a series of self-validating experimental protocols to ensure the generation of reliable and reproducible data. Our focus will be on providing not just the "how" but also the "why" behind each experimental choice, empowering researchers to design and execute rigorous assay validation plans.
Understanding the Physicochemical Nuances of the 4-Fluoropiperidine Scaffold
The introduction of a fluorine atom onto the piperidine ring is not a trivial modification. It imparts unique conformational and electronic properties that must be considered during assay development and validation.
Impact on pKa and Basicity
The electron-withdrawing nature of the fluorine atom can significantly lower the pKa of the piperidine nitrogen, reducing its basicity.[5] This modulation of pKa can be beneficial for improving cell permeability and reducing off-target effects associated with highly basic compounds, such as hERG channel inhibition.[7] However, the pKa will still typically remain in a range where the piperidine nitrogen can be protonated at physiological pH, leading to a positively charged species that can engage in non-specific electrostatic interactions with negatively charged surfaces or biomolecules within the assay system.
Conformational Preferences
Fluorine substitution can also influence the conformational equilibrium of the piperidine ring. Studies have shown that the preference for the fluorine atom to occupy an axial or equatorial position is dependent on the substitution pattern and the solvent environment.[10] This conformational rigidity can be advantageous for locking a molecule into a bioactive conformation but can also impact its solubility and potential for aggregation.
Lipophilicity and Solubility
While fluorination is often employed to increase metabolic stability, it can also increase the lipophilicity of a compound.[11] This can lead to poor aqueous solubility, a major hurdle in in vitro assays. Insoluble compounds are a primary source of assay failure, as they can precipitate out of solution, leading to inaccurate concentration measurements and an underestimation of potency.[9][12]
A Strategic Framework for In Vitro Assay Validation
A robust assay validation plan for 4-fluoropiperidine-containing compounds should be a multi-pronged approach that addresses the potential liabilities of this scaffold head-on. The following sections outline a series of critical experiments that should be performed to ensure the integrity of your in vitro data.
Foundational Physicochemical Characterization
Before embarking on biological assays, a thorough understanding of the compound's fundamental physicochemical properties is paramount. This initial characterization will inform the design of subsequent experiments and help to troubleshoot any unexpected assay behavior.
Kinetic and Thermodynamic Solubility Assessment
It is crucial to determine the solubility of your compound in the specific buffer system that will be used for your biological assay.[13] Poor solubility is a frequent culprit for non-reproducible data and can lead to a misinterpretation of a compound's activity.[9]
Experimental Protocol: Kinetic Solubility by Nephelometry
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Buffer Addition: Add the assay buffer to each well to achieve the final desired compound concentrations and a consistent final DMSO concentration (typically ≤1%).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.
-
Nephelometry Reading: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates compound precipitation.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.
| Parameter | Compound A (4-F-piperidine analog) | Compound B (non-fluorinated analog) |
| Kinetic Solubility (µM in PBS, pH 7.4) | 25 | 75 |
| Thermodynamic Solubility (µM in PBS, pH 7.4) | 18 | 62 |
Table 1: Comparative solubility data for a 4-fluoropiperidine-containing compound and its non-fluorinated analog.
Chemical Stability Assessment
The stability of the test compound in the assay buffer over the time course of the experiment is another critical parameter to evaluate.[14] Degradation of the compound can lead to a decrease in its effective concentration and an underestimation of its potency.
Experimental Protocol: LC-MS/MS Stability Assay
-
Incubation: Incubate the test compound at a relevant concentration in the assay buffer at the experimental temperature (e.g., 37°C).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, and 24 hours).
-
Quenching: The reaction is quenched by the addition of an organic solvent (e.g., acetonitrile) containing an internal standard.
-
LC-MS/MS Analysis: The samples are analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-hour time point.
Mitigating Non-Specific Binding and Assay Interference
The basic nature of the piperidine moiety, even when modulated by fluorine, makes compounds containing this scaffold susceptible to non-specific binding and other forms of assay interference.[8] It is essential to perform counter-screens and control experiments to identify and mitigate these effects.
Promiscuous Inhibition and PAINS
Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to interfere with a wide range of assays through various mechanisms, such as reactivity, aggregation, or redox activity.[15][16] While the 4-fluoropiperidine scaffold itself is not a classic PAIN, the overall molecule should be evaluated for any structural alerts that might suggest promiscuous behavior.[17]
Non-Specific Binding to Assay Plastics and Proteins
Positively charged compounds can adsorb to the negatively charged surfaces of assay plates, leading to a decrease in the effective concentration of the compound in solution.[18] Similarly, they can bind non-specifically to proteins in the assay, such as albumin in serum-containing media or the target protein itself at non-active sites.
Experimental Protocol: Non-Specific Binding Assessment (Flow Cytometry-Based)
-
Cell Preparation: Use a relevant cell line for the assay.
-
Compound Incubation: Incubate the cells with a fluorescently labeled version of the 4-fluoropiperidine compound or a competitive binding assay with a known fluorescent ligand.
-
Control Groups: Include a control group with an excess of a non-labeled, structurally related but inactive compound to compete for non-specific binding sites. Also, include a control with a known non-binding fluorescent compound.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to quantify the amount of cell-associated fluorescence. A significant reduction in fluorescence in the presence of the competitor suggests non-specific binding.
Validating On-Target Biological Activity
Once the physicochemical properties have been characterized and potential for assay interference has been addressed, the on-target biological activity of the compound can be assessed with greater confidence.
Orthogonal Assays
Employing multiple, distinct assay formats to measure the same biological endpoint is a powerful strategy to confirm on-target activity.[19] For example, if an initial screen identifies a compound as an inhibitor of a particular enzyme, its activity should be confirmed in a secondary assay that utilizes a different detection method or substrate.
Structure-Activity Relationship (SAR) Analysis
A clear and consistent SAR is a strong indicator of on-target activity. Small changes to the chemical structure of the 4-fluoropiperidine compound should lead to predictable changes in its biological activity. The inclusion of a structurally related, inactive analog as a negative control is a critical component of this analysis.
Experimental Workflow for Assay Validation
Caption: A streamlined workflow for the validation of in vitro assays.
Conclusion: Ensuring Data Integrity in the Pursuit of Novel Therapeutics
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A Comparative Guide to the Conformational Analysis of 4-Fluoropiperidine and Piperidine Rings
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] Among the privileged N-heterocyclic structures in drug discovery, the piperidine ring is ubiquitous.[3] Understanding how fluorination impacts the three-dimensional structure of this ring is critical for rational drug design. This guide provides an in-depth comparison of the conformational landscapes of piperidine and 4-fluoropiperidine, grounded in experimental data and computational insights.
The Piperidine Ring: A Conformational Baseline
Like its carbocyclic counterpart, cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[4] This conformation features two distinct substituent positions: axial (perpendicular to the ring plane) and equatorial (in the plane of the ring). For a simple substituted piperidine, the substituent generally prefers the more sterically accessible equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens.
The nitrogen atom introduces an additional layer of complexity. The lone pair of electrons on the nitrogen and the N-H bond can also occupy axial or equatorial positions. In the gas phase, the equatorial conformation of the N-H bond is slightly more stable.[4] However, in polar solvents, the axial conformer can be favored.[4] The energy barrier for nitrogen inversion is significantly lower than for ring inversion, meaning the two chair conformers with different N-H orientations interconvert rapidly.[4]
Introducing Fluorine at the 4-Position: A Shift in Preference
The substitution of a hydrogen atom with fluorine at the 4-position of the piperidine ring profoundly alters its conformational preferences. Contrary to what simple steric arguments (A-values) might suggest, the 4-fluoro substituent often shows a notable preference for the axial position, a phenomenon that becomes more pronounced upon protonation of the nitrogen atom.[5][6]
This counterintuitive preference is the result of a complex interplay of stereoelectronic effects, including:
-
Charge-Dipole Interactions: Upon protonation of the piperidine nitrogen, a favorable electrostatic interaction arises between the positively charged ammonium center (N+-H) and the electron-rich axial fluorine atom.[2][5] This attractive force can overcome the steric penalty of placing the fluorine in the axial position.
-
Hyperconjugation (Anomeric Effect): An anomeric effect, a type of stabilizing hyperconjugative interaction, can occur between the nitrogen lone pair and the antibonding orbital of the C-F bond (nN → σ*C-F) when the fluorine is axial.[7][8] This interaction is geometrically favorable in the axial conformation.
-
Dipole Minimization: The axial orientation of the C-F bond can lead to a lower overall molecular dipole moment compared to the equatorial conformer, which can be energetically favorable, particularly in nonpolar solvents.[1][9]
-
Solvation Effects: The polarity of the solvent plays a crucial role.[1][2] Polar solvents can stabilize the conformer with the larger dipole moment. For instance, in the case of the 4-fluoropiperidinium salt, the equatorial conformer has a significantly larger dipole moment and is thus stabilized in aqueous solution.[1][2]
Experimental and Computational Approaches to Conformational Analysis
A combination of experimental techniques and computational modeling is essential for a comprehensive understanding of the conformational equilibria in these systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the preferred conformation in solution. Key parameters include:
-
³J Coupling Constants: The magnitude of the three-bond coupling constant (³J) between vicinal protons (or between ¹⁹F and ¹H) is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, one can deduce the relative orientation of substituents and thus the dominant chair conformation.[3][10]
-
Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space proximity between atoms. The presence or absence of specific NOE signals can help to distinguish between axial and equatorial conformers.
Experimental Protocol: Determination of Conformational Preference by ³J(¹⁹F, ¹H) Coupling Constants
-
Sample Preparation: Dissolve the 4-fluoropiperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a concentration of approximately 5-10 mg/mL.
-
NMR Acquisition: Acquire a high-resolution ¹⁹F NMR spectrum. If necessary, acquire a ¹H-coupled ¹⁹F spectrum to observe the fluorine-proton couplings.
-
Data Analysis:
-
Identify the signal corresponding to the fluorine atom at the 4-position.
-
Measure the coupling constants (in Hz) between the fluorine and the adjacent protons (at C3 and C5) and the geminal proton (at C4).
-
A large ³J(F, H_axial) coupling constant (typically > 20 Hz) is indicative of an anti-periplanar relationship, suggesting an axial fluorine.
-
A small ³J(F, H_equatorial) coupling constant (typically < 10 Hz) is indicative of a gauche relationship.
-
-
Interpretation: Based on the magnitude of the observed coupling constants, determine the predominant conformation of the 4-fluoropiperidine ring.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[11][12] This technique can definitively establish the axial or equatorial preference of the fluorine substituent in the crystalline form. However, it is important to remember that the solid-state conformation may not be the most stable conformation in solution.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for determining molecular structure via X-ray crystallography.
Computational Chemistry
Quantum mechanical calculations, such as Density Functional Theory (DFT), are invaluable for predicting the relative energies of different conformers and for dissecting the contributions of various electronic and steric effects.[1][10] These calculations can be performed in the gas phase or with the inclusion of a solvent model to better mimic experimental conditions.
Quantitative Comparison of Conformational Energies
The preference for a particular conformation can be quantified by the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. A negative ΔG indicates a preference for the axial conformer.
| Compound | Substituent | ΔG (Equatorial - Axial) (kcal/mol) | Predominant Conformer | Reference(s) |
| Methylcyclohexane | -CH₃ | -1.74 | Equatorial | [4] |
| 4-Methylpiperidine | -CH₃ | ~ -1.9 | Equatorial | [13] |
| Fluorocyclohexane | -F | ~ -0.25 | Equatorial | [6] |
| 4-Fluoropiperidine (free base) | -F | Varies with solvent | Equatorial/Axial | [1][6] |
| 4-Fluoropiperidinium (protonated) | -F | Can be positive (axial favored) | Axial (often) | [1][2][6] |
Note: ΔG values are approximate and can vary with the experimental or computational method and solvent used.
Implications for Drug Design
The conformational rigidity and the specific spatial orientation of substituents on the piperidine ring are critical for molecular recognition and binding to biological targets. The ability of a 4-fluoro substituent to favor the axial position provides a powerful strategy for:
-
Conformational Locking: By introducing a 4-fluoro group, medicinal chemists can rigidify the piperidine ring and favor a specific conformation that may be optimal for binding to a target protein.[1][14]
-
Modulating pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, which can influence the ionization state of the molecule at physiological pH and affect properties like solubility and membrane permeability.[1]
-
Improving Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1]
Conclusion
The conformational analysis of 4-fluoropiperidine reveals a fascinating departure from the behavior of its non-fluorinated parent and simple alkyl-substituted analogs. The preference of the 4-fluoro substituent for the axial position, driven by a combination of charge-dipole interactions, hyperconjugation, and dipole minimization, offers a valuable tool for medicinal chemists. A thorough understanding of these principles, supported by a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for the rational design of novel therapeutics incorporating this important structural motif.
Illustrative Conformational Equilibria
Caption: Conformational equilibria of piperidine vs. 4-fluoropiperidinium.
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available from: [Link]
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O'Hagan, D., et al. (2015). A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains. Chemistry – A European Journal, 21(10), 4037-4044. Available from: [Link]
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Bégué, J. P., et al. (2001). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group. New Journal of Chemistry, 25(3), 437-442. Available from: [Link]
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Gouverneur, V., & Tredwell, M. (2014). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and piperidine heterocycles. Beilstein Journal of Organic Chemistry, 10, 2199-2204. Available from: [Link]
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Carvalho Jr, P., et al. (2017). Conformation analysis of a novel fluorinated chalcone. Journal of Molecular Modeling, 23(3), 85. Available from: [Link]
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da Silva, J. B. P. (2014). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Journal of Molecular Modeling, 20(8), 2378. Available from: [Link]
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da Silva, J. B. P. (2014). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Journal of Molecular Modeling, 20(8), 2378. Available from: [Link]
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Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Retrieved from: [Link]
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Anglada, J. M., et al. (2021). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. RSC Advances, 11(41), 25487-25498. Available from: [Link]
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Wikipedia. (n.d.). Anomeric effect. Retrieved from: [Link]
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ron. (2014). Steric effects of a lone pair and piperidine. Chemistry Stack Exchange. Retrieved from: [Link]
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Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25. Available from: [Link]
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Cobb, A. J. A., et al. (2018). Synthesis of 3-Fluoro-2-methoxypiperidines and Their Application in the Synthesis of 2-Allyl-3-fluoropiperidines. The Journal of Organic Chemistry, 83(15), 8295-8307. Available from: [Link]
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Automated Topology Builder. (n.d.). 4-Fluoropiperidine. Retrieved from: [Link]
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Grygorenko, O. O., et al. (2021). Synthesis and Properties of Fluorinated Bicyclic Piperidine Analogs. European Journal of Organic Chemistry, 2021(13), 2000-2008. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Fluorocyclohexane. PubChem Compound Database. Retrieved from: [Link]
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St. John, T. (2020). Ultra-fluorinated cyclohexane shows off two faces. Chemistry World. Retrieved from: [Link]
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The Strategic Imperative of Metabolic Stability: A Comparative Guide to tert-Butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate and its Analogs in Drug Discovery
In the relentless pursuit of novel therapeutics, the metabolic stability of a drug candidate is a critical determinant of its ultimate success or failure. A molecule with promising pharmacological activity can be rendered ineffective by rapid metabolic clearance, leading to poor bioavailability and an inadequate therapeutic window. Conversely, a compound that is too resistant to metabolism may accumulate to toxic levels. Therefore, the early and judicious evaluation of metabolic stability is a cornerstone of modern drug discovery, guiding the optimization of lead compounds toward favorable pharmacokinetic profiles.[1][2]
This guide provides an in-depth comparative analysis of the metabolic stability of molecules incorporating the tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate scaffold. We will explore the theoretical underpinnings of its design, particularly the role of fluorination in mitigating metabolic liabilities. Through a detailed examination of established in vitro methodologies, this guide will equip researchers, scientists, and drug development professionals with the knowledge to critically evaluate and compare the metabolic fate of this and alternative piperidine-based scaffolds. While direct comparative metabolic stability data for this compound is not extensively available in the public domain, this guide will draw upon data from structurally related analogs to illuminate key principles and guide experimental design.
The Piperidine Scaffold: A Privileged Structure with Metabolic Considerations
The piperidine ring is a ubiquitous motif in medicinal chemistry, valued for its ability to confer desirable physicochemical properties and to serve as a versatile scaffold for exploring chemical space.[3] However, the saturated nature of the piperidine ring also presents potential metabolic "soft spots," primarily through oxidation by cytochrome P450 (CYP) enzymes, the major family of enzymes responsible for phase I metabolism.[3] Common metabolic pathways for piperidine-containing compounds include N-dealkylation and hydroxylation at various positions on the ring.
The Fluorine Effect: A Double-Edged Sword in Metabolic Stability
The strategic introduction of fluorine into drug candidates has become a powerful tactic in medicinal chemistry to enhance metabolic stability. The high bond energy of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond makes it significantly more resistant to oxidative cleavage by CYP enzymes. By replacing a hydrogen atom at a metabolically labile position with fluorine, it is often possible to "block" a major route of metabolism, thereby increasing the compound's half-life and bioavailability.[4]
However, the influence of fluorine on metabolic stability is not universally predictable and is highly dependent on the specific molecular context. In some cases, the strong electron-withdrawing nature of fluorine can alter the electronic properties of the molecule, potentially influencing its interaction with metabolizing enzymes in unforeseen ways. For instance, a study on a series of N-alkyl-substituted piperidine-2-carboxamides revealed that fluorinated derivatives were, counterintuitively, more susceptible to oxidation in human liver microsomes.[5] This underscores the necessity of empirical evaluation for each new chemical series.
Comparative Scaffolds for Metabolic Stability Assessment
To provide a framework for evaluating this compound, we will consider two alternative piperidine-based scaffolds:
-
tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate: The direct non-fluorinated analog. While specific metabolic stability data is scarce, a qualitative comparison allows for a discussion of the theoretical impact of the 4-fluoro substitution.
-
Spirocyclic Piperidine Bioisosteres (e.g., 1-azaspiro[3.3]heptane): These rigidified analogs offer a different conformational presentation and can exhibit altered metabolic profiles compared to traditional piperidines.
Experimental Evaluation of Metabolic Stability: In Vitro Assays
The workhorses for assessing metabolic stability in early drug discovery are in vitro assays utilizing liver-derived subcellular fractions or intact cells. The two most common assays are the microsomal stability assay and the hepatocyte stability assay.
Microsomal Stability Assay
This assay is a high-throughput and cost-effective method to evaluate the susceptibility of a compound to phase I metabolism, primarily mediated by CYP enzymes located in the endoplasmic reticulum of liver cells (microsomes). The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compounds and reference compounds (e.g., a known rapidly metabolized compound and a known slowly metabolized compound)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold quenching solution (e.g., acetonitrile or methanol)
-
96-well incubation plates and analysis plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare stock solutions of test and reference compounds in a suitable organic solvent (e.g., DMSO).
-
Thaw the pooled liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the incubation mixture containing phosphate buffer and microsomes.
-
-
Incubation:
-
Add the test or reference compound to the incubation mixture in the 96-well plate to achieve the desired final concentration (typically 1 µM).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For control wells (to assess non-NADPH dependent degradation), add buffer instead.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Quenching:
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing ice-cold quenching solution. The 0-minute time point is typically taken immediately after the addition of the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new analysis plate.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot is equal to the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein)
Caption: Workflow for a typical in vitro microsomal stability assay.
Hepatocyte Stability Assay
While microsomal assays are excellent for assessing phase I metabolism, they do not account for phase II (conjugation) reactions or the influence of cellular uptake and efflux. Hepatocyte stability assays utilize intact liver cells and therefore provide a more comprehensive picture of a compound's overall metabolic fate within the liver.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a suspension of hepatocytes.
Materials:
-
Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compounds and reference compounds
-
Ice-cold quenching solution (e.g., acetonitrile)
-
96-well plates
-
Incubator/shaker with CO2 control (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and dilute in pre-warmed incubation medium.
-
Determine cell viability and concentration. Adjust the cell density as required.
-
Prepare stock solutions of test and reference compounds.
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of a 96-well plate.
-
Add the test or reference compound to the hepatocyte suspension to the desired final concentration.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the cell suspension and add it to a plate containing ice-cold quenching solution.
-
-
Sample Processing and Analysis:
-
Process and analyze the samples for the remaining parent compound concentration as described in the microsomal stability assay protocol.
-
Data Analysis: The data analysis is the same as for the microsomal stability assay, with the intrinsic clearance often expressed per million cells.
Data Presentation and Interpretation
The following table presents hypothetical and literature-derived data for piperidine analogs to illustrate how metabolic stability data can be compared. It is crucial to note that direct comparisons are most valid when the data is generated under identical experimental conditions.
| Compound/Analog | Scaffold | Modification | t½ (min) | CLint (µL/min/mg protein) | Reference |
| Compound A (Hypothetical) | This compound | 4-Fluoro | > 60 | < 10 | Hypothetical |
| Compound B (Hypothetical) | tert-butyl 3-(aminomethyl)piperidine-1-carboxylate | Non-fluorinated | 25 | 55 | Hypothetical |
| Compound 57 | Piperidine | N-Aryl Amide | - | 14 | [6] |
| Compound 59 | 1-Azaspiro[3.3]heptane | Bioisostere | 52 | 32 | [6] |
Note: The data for Compounds A and B are hypothetical and for illustrative purposes only, highlighting the expected trend of increased stability with fluorination. The data for Compounds 57 and 59 are from a study comparing a piperidine derivative to its spirocyclic bioisostere in human liver microsomes.[6]
From this illustrative data, one could hypothesize that the introduction of the 4-fluoro group in Compound A significantly enhances its metabolic stability compared to its non-fluorinated counterpart, Compound B, as indicated by a longer half-life and lower intrinsic clearance. Furthermore, the comparison of Compound 57 with its bioisostere, Compound 59, reveals that while the spirocyclic modification did not improve metabolic stability in this specific case (higher CLint), it did result in a longer half-life compared to another isomeric bioisostere, demonstrating the nuanced effects of structural changes.[6]
Causality Behind Experimental Choices and Self-Validating Systems
The choice between a microsomal and a hepatocyte stability assay depends on the stage of the drug discovery program and the specific questions being asked. Microsomal assays are often used for initial screening of large numbers of compounds due to their higher throughput and lower cost.[7] Hepatocyte assays, while more complex, provide a more physiologically relevant model and are typically employed for lead compounds to gain a better understanding of both phase I and phase II metabolism.[7]
A robust experimental design for metabolic stability assays includes several key elements to ensure the trustworthiness of the data:
-
Positive and Negative Controls: Including compounds with known high and low metabolic clearance validates the activity of the enzyme system and the assay procedure.
-
Time-Zero Point: This sample, taken immediately after the start of the reaction, represents 100% of the initial compound concentration and is crucial for accurate calculations.
-
Protein Concentration and Incubation Time: These parameters should be optimized to ensure that the depletion of the test compound is in the linear range (typically less than 80-90% of the compound is metabolized by the final time point).
-
Cofactor-Independent Degradation: Running a parallel incubation without the NADPH regenerating system helps to distinguish between enzymatic metabolism and chemical instability of the compound.
Caption: A self-validating system for metabolic stability assays.
Conclusion
The evaluation of metabolic stability is an indispensable component of the drug discovery process. While the strategic fluorination of a piperidine scaffold, as in this compound, is a rational approach to enhance metabolic stability, empirical data is paramount. The case-by-case variability in the effects of fluorination and other structural modifications necessitates a robust and well-controlled experimental evaluation. By employing standardized in vitro assays, such as microsomal and hepatocyte stability studies, and carefully considering the choice of comparative scaffolds, researchers can make informed decisions to guide the optimization of lead candidates towards drugs with improved pharmacokinetic profiles and a higher probability of clinical success.
References
-
Yaroslav, B. et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available at: [Link]
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Müller, K. et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available at: [Link]
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Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
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Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
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Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
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Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
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Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Drug Modifications to Improve Stability. Retrieved from [Link]
-
Newman, A. H. et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry, 208, 112674. Available at: [Link]
-
O'Brien, P. et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-104. Available at: [Link]
-
Carreira, E. M. & Müller, K. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 58(18), 5972-5976. Available at: [Link]
-
Vereshchagin, A. N. et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(15), 5871. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Referencing Analytical Data for Fluorinated Piperidine Building Blocks
Introduction: The Strategic Value of Fluorinated Piperidines and the Imperative of Rigorous Analytical Scrutiny
To the researchers, medicinal chemists, and drug development professionals who navigate the complex landscape of modern therapeutics, the piperidine scaffold is a familiar and trusted ally. Its prevalence in FDA-approved drugs is a testament to its versatile pharmacophoric properties. The strategic introduction of fluorine into this privileged scaffold further enhances its desirability, offering the potential to modulate metabolic stability, pKa, and binding affinity, thereby fine-tuning the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2][3]
However, the very act of introducing fluorine, a highly electronegative and sterically small atom, creates significant analytical challenges. Subtle shifts in the position of the fluorine atom or the aminomethyl group on the piperidine ring can lead to profound differences in the compound's three-dimensional structure and, consequently, its biological activity. Therefore, unambiguous characterization of these building blocks is not merely a quality control checkpoint; it is a cornerstone of rational drug design and a critical step in ensuring the reproducibility of scientific findings.
This guide provides an in-depth, practical framework for the cross-referencing of analytical data for fluorinated aminomethylpiperidines. Due to the limited availability of publicly accessible, detailed analytical data for tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate, we will use its close structural isomer, ** tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate**, as a primary case study. We will compare its analytical signature with other relevant alternatives, offering a robust methodology that can be applied to a wide range of fluorinated building blocks. Our focus will be on the "why" behind the analytical choices, providing you with the expertise to not just acquire data, but to interpret it with confidence.
The Analytical Workflow: A Multi-Technique Approach to Structural Verification
A self-validating analytical workflow relies on the orthogonal application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they create a high-fidelity picture of the molecule's identity, purity, and stereochemistry.
Caption: Orthogonal analytical workflow for structural verification.
Experimental Protocols & Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR provides a direct and highly sensitive window into the electronic environment of the fluorine atom.
Protocol 1: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution is homogeneous before placing it in the spectrometer.
Data for tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate: [4]
-
¹H NMR (300 MHz, CDCl₃): δ 1.46 (s, 9H, C(CH₃)₃), 1.47-1.69 (m, 2H, piperidine-H), 1.82-1.90 (m, 2H, piperidine-H), 2.79 (d, J = 20.4 Hz, 2H, CH₂NH₂), 3.08 (br t, J = 12.1 Hz, 2H, piperidine-H), 3.94 (br s, 2H, piperidine-H).
-
¹³C NMR (75 MHz, CDCl₃): δ 28.6 (C(CH₃)₃), 32.4 (d, J = 20.8 Hz), 39.7 (br s), 50.6 (d, J = 23.1 Hz), 79.8 (C(CH₃)₃), 94.5 (d, J = 170.8 Hz, C-F), 154.9 (C=O).
-
¹⁹F NMR (282 MHz, CDCl₃): The original source for the 4-substituted isomer did not provide a chemical shift value, but a multiplet was observed. Generally, for alkyl fluorides, the signal is expected in the range of -160 to -240 ppm.
Expertise & Causality:
-
The choice of CDCl₃ as a solvent is common for non-polar to moderately polar compounds. For more polar analogues or salts, DMSO-d₆ would be a better choice.
-
The characteristic singlet at ~1.46 ppm integrating to 9 protons is a clear indicator of the tert-butoxycarbonyl (Boc) protecting group.
-
In the ¹³C NMR spectrum, the carbon directly attached to the fluorine (C-F) exhibits a large coupling constant (J = 170.8 Hz), a hallmark of a direct C-F bond. The adjacent carbons also show smaller couplings. This is a critical piece of data for confirming the position of the fluorine atom. For the 3-substituted isomer, a different splitting pattern would be expected for the piperidine ring carbons.
-
¹⁹F NMR is crucial for fluorinated compounds. The chemical shift and multiplicity of the fluorine signal provide valuable information about its local electronic and steric environment.[5]
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful as it couples the separation power of HPLC with the detection capabilities of MS.
Protocol 2: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute to a final concentration of 10-100 µg/mL with the initial mobile phase.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over several minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Expected Data for this compound (and its 4-substituted isomer):
-
Molecular Formula: C₁₁H₂₁FN₂O₂
-
Exact Mass: 232.16
-
Observed Ion: [M+H]⁺ at m/z 233.17
Expertise & Causality:
-
ESI in positive mode is chosen because the basic amine groups in the molecule are readily protonated.
-
The addition of formic acid to the mobile phase aids in the ionization process.
-
Observing the protonated molecular ion ([M+H]⁺) at the expected m/z value provides strong evidence for the compound's identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a mass measurement with high accuracy (typically < 5 ppm error).
High-Performance Liquid Chromatography (HPLC): The Purity and Isomer Litmus Test
HPLC is the workhorse for assessing the purity of pharmaceutical compounds. For chiral molecules, specialized chiral HPLC methods are necessary to separate enantiomers.
Protocol 3: Reverse-Phase HPLC for Purity Assessment
-
Sample Preparation: Prepare the sample as described for LC-MS.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: As described for LC-MS.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Protocol 4: Chiral HPLC for Enantiomeric Purity
-
Sample Preparation: Prepare the sample as described for LC-MS.
-
HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak AD-H or Chiralcel OD-H.
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a basic additive like diethylamine (DEA) to improve peak shape for basic compounds.
-
Detection: UV at 210 nm.
-
Expertise & Causality:
-
UV detection at 210 nm is used because the Boc-carbonyl group has a weak chromophore that absorbs at low wavelengths. If the molecule lacks a suitable chromophore, derivatization or the use of a universal detector like a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) may be necessary.
-
The choice of a chiral stationary phase is critical and often requires screening of different columns and mobile phases to achieve separation of enantiomers.[6]
-
For basic amines like the compounds discussed here, the addition of a small amount of a basic modifier like DEA to the mobile phase in chiral separations can significantly improve peak shape and resolution by minimizing ionic interactions with the stationary phase.
Comparative Data Analysis
The true power of this analytical workflow lies in the ability to compare the data of a target compound with that of its potential alternatives and impurities.
| Analytical Technique | tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate [4] | This compound (Expected) | tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (Non-fluorinated analogue) [7] |
| Molecular Formula | C₁₁H₂₁FN₂O₂ | C₁₁H₂₁FN₂O₂ | C₁₁H₂₂N₂O₂ |
| Exact Mass | 232.16 | 232.16 | 214.17 |
| [M+H]⁺ (m/z) | 233.17 | 233.17 | 215.18 |
| Key ¹H NMR Signals | CH₂NH₂: d, J = 20.4 Hz | CHNH₂: Likely a complex multiplet | CH₂NH₂: Simple doublet or multiplet |
| Key ¹³C NMR Signals | C-F: d, J ≈ 171 Hz | C-F: d, J ≈ 170-180 Hz | No C-F coupling |
| ¹⁹F NMR Signal | Present | Present | Absent |
| Chirality | Achiral | Chiral | Achiral |
Data Interpretation and Cross-Referencing:
-
Positional Isomers: The key differentiator between the 3- and 4-substituted isomers will be the NMR spectra. The splitting patterns of the piperidine ring protons and carbons, as well as the ¹⁹F-¹H and ¹⁹F-¹³C coupling constants, will be unique to each isomer. For instance, in the 3-substituted isomer, the proton on the carbon bearing the fluorine would show a large coupling to the fluorine atom.
-
Fluorinated vs. Non-fluorinated Analogues: The most obvious difference is the molecular weight, which is easily distinguished by mass spectrometry. NMR will also clearly show the absence of C-F and H-F couplings and the absence of a ¹⁹F NMR signal in the non-fluorinated analogue. The chemical shifts of the piperidine ring protons and carbons will also be different due to the electron-withdrawing effect of the fluorine atom.
-
Stereoisomers: For the chiral 3-substituted compound, standard NMR and MS will not distinguish between enantiomers. Chiral HPLC is essential for this purpose. The two enantiomers will have identical retention times on a non-chiral column but will be resolved on a suitable chiral column.
Visualization of Key Structural Differences
Caption: Comparison of the target scaffold with key structural alternatives.
Conclusion: From Data to Decision-Making
The rigorous analytical cross-referencing of fluorinated building blocks like this compound and its analogues is fundamental to the integrity of drug discovery and development programs. By employing an orthogonal suite of analytical techniques—NMR for structural architecture, MS for molecular weight confirmation, and HPLC for purity and stereochemical assessment—researchers can build a comprehensive and self-validating data package for each critical building block.
This guide has provided not only the "how-to" of the analytical methods but also the "why," grounding the experimental protocols in the principles of scientific integrity. While the specific analytical data for every conceivable analogue may not always be readily available in the public domain, the methodologies and interpretive frameworks presented here provide a robust roadmap for in-house characterization and for making informed decisions in the selection and application of these valuable synthetic intermediates. Ultimately, a deep understanding of the analytical data is what transforms a promising molecule into a well-characterized tool for the development of the next generation of therapeutics.
References
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De Kimpe, N., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Tetrahedron, 66(27-28), 5094-5100. Available at: [Link]
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PrecisionFDA. (n.d.). tert-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. Retrieved January 16, 2026, from [Link]
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PubChem. (n.d.). tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. Retrieved January 16, 2026, from [Link]
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National Center for Biotechnology Information. (2020). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. Available at: [Link]
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
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Yadav, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]
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Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Analytical Testing: A Critical Element in Drug Development. Retrieved January 16, 2026, from [Link]
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Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved January 16, 2026, from [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. Retrieved January 16, 2026, from [Link]
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Gouverneur, V., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed Central. Available at: [Link]
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Safety Operating Guide
Definitive Guide to the Safe Disposal of Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate
For professionals engaged in the fast-paced world of pharmaceutical research and drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities you handle. This guide provides a comprehensive, technically grounded protocol for the proper disposal of tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate, ensuring the safety of your personnel, the protection of the environment, and full regulatory compliance.
Immediate Safety Profile & Hazard Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, data from closely related structural analogs, such as tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate, provides essential safety information. The primary hazards are associated with its piperidine core and aminomethyl group.
GHS Hazard Classification (Inferred): Based on analogous compounds, this chemical should be treated as, at minimum:
-
Acute Toxicity, Oral (Warning): Harmful if swallowed.[1]
Due to its structural similarity to other piperidine derivatives, it is prudent to also consider the potential for:
-
Skin Corrosion/Irritation: Piperidine and its derivatives can be corrosive or irritating to the skin.[2]
-
Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[3][4]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[4][5]
Quantitative Data Summary
The table below summarizes key physical and chemical properties derived from the closely related analog, tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate, which should be used as a conservative reference.
| Property | Value | Source & Context |
| Molecular Weight | 232.295 g/mol | [1] Essential for accurate waste manifest reporting. |
| Boiling Point | 302.4°C | [1] Indicates low volatility under standard lab conditions. |
| Flash Point | 136.7°C | [1] Not classified as flammable, but combustion is possible at elevated temperatures. |
| Density | 1.09 g/cm³ | [1] Heavier than water. |
| GHS Hazard Code | H302 | [1] "Harmful if swallowed." This is the minimum classification to assume. |
Pre-Disposal: Personal Protective Equipment (PPE) & Handling
The principle of causality dictates that preventing exposure is the most effective safety measure. Therefore, strict adherence to PPE protocols is non-negotiable.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit is recommended.
-
Respiratory Protection: All handling and disposal preparations should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][6]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process designed to prevent chemical reactions, environmental contamination, and regulatory infractions.
Step 1: Waste Segregation and Identification
Immediately designate a specific, clearly labeled waste container for this compound waste. The label should include the full chemical name and appropriate hazard warnings.
Causality: Never mix this waste with other chemical streams.[6] Amines can react violently with incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[2][7] Segregation prevents unforeseen exothermic or gas-producing reactions.
Step 2: Containerization
Use only chemically compatible, high-density polyethylene (HDPE) or other suitable plastic containers that are in good condition and can be securely sealed.
Step 3: Interim Storage
Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[2][6] This location should be away from heat sources and incompatible materials. Ensure the storage area is accessible only to authorized personnel.
Step 4: Engage a Licensed Waste Disposal Service
Disposal of this chemical waste must be handled by a certified hazardous waste disposal company.[6] These specialists are equipped to manage transportation and final disposal in accordance with all local, state, and federal regulations.
Trustworthiness: Attempting to dispose of this material via standard drains or municipal trash is a serious violation of environmental regulations and a safety hazard. Do not empty into drains.[2][8] Chemical waste generators are legally required to determine if a discarded chemical is classified as hazardous and ensure its proper disposal.[2]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate & Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Wear the full PPE ensemble described in Section 2.
-
Contain & Absorb: For liquid spills, cover with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or diatomaceous earth).[9] For solid spills, carefully sweep up the material, avoiding dust generation.[4]
-
Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.
Regulatory Framework & The Broader Context
Disposal procedures are governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a "cradle-to-grave" framework for hazardous waste management. While this specific fluorinated piperidine is not currently listed as a RCRA hazardous waste, its properties may require it to be classified as such.
Furthermore, the U.S. Environmental Protection Agency (EPA) has recently proposed rules to list certain per- and polyfluoroalkyl substances (PFAS) as RCRA hazardous constituents due to their toxicity and persistence.[10][11][12][13][14] Although this compound is not a PFAS, this action signals heightened regulatory scrutiny of fluorinated organic compounds. Adhering to the stringent disposal protocol outlined here is the best practice for ensuring future compliance and environmental stewardship.
Visualized Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate
Welcome to your essential guide for the safe handling of Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate. As a complex heterocyclic amine, this compound demands a rigorous and well-understood safety protocol. The guidance that follows is designed to provide you, the research professional, with a comprehensive operational plan rooted in established safety principles. Our primary objective is to empower you with the knowledge to create a self-validating system of safety, ensuring that every procedural step reinforces a secure laboratory environment. We will move beyond simple checklists to explain the causality behind each recommendation, building a protocol that is both robust and logically sound.
Foundational Risk Assessment: Understanding the Hazard Profile
This compound belongs to the substituted piperidine class. While comprehensive toxicological data for this specific molecule is limited, the known hazards of structurally related aminopiperidines and fluorinated organic compounds provide a strong basis for a conservative and protective approach.[1] The primary threats arise from the aminomethyl and piperidine functionalities, which classify the compound as a corrosive and potentially toxic substance.
Key Anticipated Hazards:
-
Severe Skin Corrosion and Burns: Amine-containing compounds are known to be corrosive and can cause severe skin burns and damage upon contact.[2][3][4]
-
Serious Eye Damage: Direct contact with the eyes is likely to cause irreversible damage.[2][3][4][5]
-
Respiratory Irritation and Toxicity: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][5] Systemic toxicity via inhalation is also a significant concern with related amines.[3]
-
Acute Toxicity: Harmful if swallowed or absorbed through the skin.[2][6]
Given that the toxicological properties have not been fully investigated, a heightened level of caution is mandatory.[1][2] All handling procedures must assume the compound is hazardous by all routes of exposure.
The Core Protocol: A Multi-Layered Defense System
Effective protection relies on a multi-layered system of personal protective equipment (PPE). Each component is selected to address the specific hazards identified above. All PPE must be inspected for integrity before each use.[7]
Tier 1: Primary Engineering Control
All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed within a certified chemical fume hood to minimize inhalation exposure.[2][3] The fume hood also provides a physical barrier against splashes and spills.
Tier 2: Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound under standard laboratory conditions.
| Protection Area | Required PPE | Applicable Standard (or equivalent) | Rationale and Key Considerations |
| Eye & Face | Chemical Safety Goggles & Full-Face Shield | OSHA 29 CFR 1910.133 or EN166 | Protects against splashes and airborne particles causing severe eye damage. A face shield is mandatory over goggles when handling >5g or during any solution-based transfer.[2][4] |
| Hand | Chemical-Resistant Nitrile Gloves (Double-Gloved) | EN 374 | Provides a barrier against skin corrosion. Nitrile offers good resistance to many organic compounds, but breakthrough times can be short for amines.[8][9][10] Double-gloving is required. Change the outer glove immediately upon any contact. |
| Body | Flame-Retardant Laboratory Coat & Chemical-Resistant Apron | N/A | A fully buttoned lab coat protects against minor spills. A chemical-resistant apron is required when handling larger volumes (>100 mL of solution) to prevent soak-through.[2][7] |
| Respiratory | Air-Purifying Respirator (APR) with Organic Vapor/Amine Cartridges | NIOSH or EN 14387 (Type A) | Required for any work outside of a certified fume hood (e.g., large-scale spill cleanup). A proper fit test is mandatory for all users of tight-fitting respirators.[2][11][12] |
Operational Plans: Integrating Safety into Your Workflow
PPE Donning and Doffing Protocol
Cross-contamination during the removal of PPE is a common source of exposure. The following sequence must be strictly adhered to.
Donning (Putting On) Sequence:
-
Put on the inner pair of nitrile gloves.
-
Put on the laboratory coat.
-
Put on the chemical-resistant apron (if required).
-
Put on the outer pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
Put on chemical safety goggles.
-
Put on the face shield.
Doffing (Taking Off) Sequence:
-
Remove the outer pair of gloves, peeling them off without touching the exterior surface. Dispose of them immediately in the designated hazardous waste container.
-
Remove the face shield.
-
Remove the chemical-resistant apron (if used).
-
Remove the laboratory coat.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.[7]
Caption: Emergency Spill Response Logic.
Disposal of Contaminated Materials
All materials that come into contact with this compound are considered hazardous waste.
-
Solid Waste: Used gloves, absorbent materials, and contaminated weighing papers must be placed in a clearly labeled, sealed, and puncture-proof hazardous waste container. [1][13]* Sharps: Needles or other sharps must be disposed of in a designated sharps container.
-
Empty Containers: "Empty" containers that held the compound must be treated as hazardous waste. Do not rinse them into the drain. [1]* Follow all local, regional, and national regulations for the disposal of chemical waste. [2] By adhering to this comprehensive guide, you are not merely following rules; you are engaging in a dynamic process of risk management that ensures your safety and the integrity of your research.
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- Chemical Safety Data Sheet MSDS / SDS - 4-(4-FLUORO-PHENYL)-PIPERIDINE.ChemicalBook. [URL: https://www.chemicalbook.com/ProductSafety.aspx?cas=37656-48-7]
- Piperidine Safety Data Sheet.Jubilant Ingrevia Limited.
- Safety Data Sheet: Piperidine.Chemos GmbH & Co.KG.
- Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines.Beilstein Journal of Organic Chemistry.
- PIPERIDINE - Safety Data Sheet.AmericanBio.
- tert-Butyl (R)-4-(1-aminoethyl)piperidine-1-carboxylate Safety Data Sheet.Apollo Scientific.
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- NIOSH Guide to respiratory protection from Ammonia 7664-41-7 web link.Honeywell Safety and Productivity Solutions. [URL: https://sps.honeywell.
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- Piperidine - SAFETY DATA SHEET.Penta chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
